1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVCRAVDFSTLPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244367 | |
| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221272-83-8 | |
| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene CAS number
An In-depth Technical Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
This guide provides a comprehensive technical overview of this compound, a specialized aromatic compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthetic routes, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.
Compound Identification and Overview
The structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
Direct experimental data for the title compound is scarce. However, we can predict its properties based on its structure and compare them with known isomers. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the nitro group significantly influences the electronic environment of the benzene ring.
| Property | Value (Predicted or from Isomers) | Source |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [2] |
| Molecular Weight | 259.99 g/mol | [2] |
| Appearance | Likely a colorless to yellow liquid or solid | [3] |
| Boiling Point | ~250-260 °C (Predicted) | |
| Melting Point | 28-31 °C (for 1,3-Dichloro-4-nitrobenzene) | |
| Density | ~1.5 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
| ¹⁹F NMR | A singlet expected around -60 to -65 ppm | [4] |
| ¹H NMR | Two doublets expected in the aromatic region (7-8 ppm) | [4] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible route for the synthesis of this compound involves the nitration of a suitable precursor, 1,3-dichloro-2-(trifluoromethyl)benzene. The directing effects of the substituents are crucial in determining the regioselectivity of the nitration reaction. The trifluoromethyl group is a meta-director, while the chlorine atoms are ortho, para-directors. The combined directing effects would need to be carefully considered to achieve the desired 4-nitro product.
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[5][6]
Caption: Proposed synthesis of the target compound via electrophilic nitration.
Reactivity Profile
The reactivity of this compound is governed by its functional groups:
-
Nitro Group: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to further electrophilic substitution. However, it can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical and agrochemical compounds.
-
Chlorine Atoms: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), especially when activated by the electron-withdrawing nitro and trifluoromethyl groups. This reactivity is particularly useful for introducing other functional groups onto the aromatic ring.
-
Trifluoromethyl Group: The CF₃ group is highly stable and strongly electron-withdrawing, contributing to the overall chemical stability and influencing the reactivity of the other functional groups.[7]
Applications in Research and Drug Development
Trifluoromethylated and nitrated aromatic compounds are valuable building blocks in medicinal chemistry and materials science.[7] The unique combination of substituents in this compound makes it a potentially valuable intermediate for several applications:
-
Pharmaceutical Synthesis: The amino derivative, obtained by reduction of the nitro group, can serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.[7]
-
Agrochemicals: Many herbicides and fungicides contain halogenated and nitrated aromatic moieties. The title compound could be a precursor for new agrochemicals.
-
Materials Science: Polysubstituted benzenes are used in the synthesis of polymers, dyes, and other advanced materials.
Nitroaromatic compounds are also explored as hypoxia-activated prodrugs in cancer therapy, where the nitro group is reduced to a cytotoxic species in the low-oxygen environment of tumors.[8]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. Based on data for similar compounds, the following hazards should be considered[9]:
-
Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3]
-
Irritation: May cause skin and eye irritation.
-
Environmental Hazards: May be harmful to aquatic life.[10]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.[11]
-
Chemical-resistant gloves.
-
A lab coat or other protective clothing.
-
Use in a well-ventilated area or with a fume hood.[11]
Always consult the Safety Data Sheet (SDS) for the specific compound being used for detailed safety information.[9][12]
Experimental Protocol: Hypothetical Nitration
This section provides a hypothetical, step-by-step protocol for the synthesis of this compound. This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.
Objective: To synthesize this compound via the nitration of 1,3-dichloro-2-(trifluoromethyl)benzene.
Materials:
-
1,3-dichloro-2-(trifluoromethyl)benzene
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Addition of Precursor: Slowly add 1,3-dichloro-2-(trifluoromethyl)benzene to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of the precursor in sulfuric acid. Carefully monitor the temperature and keep it between 0-10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.
Caption: Workflow for the hypothetical synthesis of the target compound.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ECHEMI. (n.d.). 1,3-Dichloro-2-fluoro-4-nitrobenzene SDS, 393-79-3 Safety Data Sheets.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. In NIST Chemistry WebBook.
- TCI Chemicals. (2018). Safety Data Sheet.
- Airgas. (2021). Safety Data Sheet.
- Supporting Information. (n.d.).
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Alchem Pharmtech. (n.d.). CAS N/A | this compound.
- PubChem. (n.d.). 1,3-Dichloro-2-fluoro-4-nitrobenzene.
- PubChem. (n.d.). 1,3-Dichloro-4-fluoro-2-(nitrosomethyl)benzene.
- Sigma-Aldrich. (n.d.). 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99%.
- U.S. Environmental Protection Agency. (n.d.). Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-.
- Google Patents. (n.d.). DE2635695C3 - Process for the preparation of nitrobenzotrifluorides.
- National Oceanic and Atmospheric Administration. (n.d.). 3-nitro-4-chlorobenzotrifluoride. In CAMEO Chemicals.
- Sigma-Aldrich. (n.d.). 1,3-Dichloro-4-nitrobenzene for synthesis.
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.
- PubChem. (n.d.). 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene.
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- Google Patents. (2000). United States Patent.
- National Institutes of Health. (n.d.). 1-(3,3-Dichloroallyloxy)-4-methyl-2-nitrobenzene. In PMC.
- Journal of Biomedical Research & Environmental Sciences. (2024).
- Sigma-Aldrich. (n.d.). 1,3-dichloro-2-fluoro-4-nitrobenzene AldrichCPR.
- ResearchGate. (n.d.). Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene.
- MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
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1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene chemical structure
An In-Depth Technical Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications
Abstract
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its chemical architecture, characterized by multiple strong electron-withdrawing groups—a nitro (-NO₂), a trifluoromethyl (-CF₃), and two chloro (-Cl) substituents—renders the benzene ring exceptionally electron-deficient. This electronic profile is the primary determinant of its chemical reactivity, making it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive technical overview of its structural analysis, physicochemical properties, a plausible synthetic route, its characteristic reactivity, and its applications as a versatile chemical intermediate. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.
Structural Analysis and Physicochemical Properties
The substitution pattern of this compound is key to its utility. The trifluoromethyl group at position 2 and the chlorine at position 3 exert significant steric hindrance around the adjacent chlorine at position 1. Electronically, all substituents are powerfully electron-withdrawing through a combination of inductive (-I) and mesomeric (-M) effects. The nitro group, positioned para to the chlorine at C1, and ortho to the chlorine at C3, strongly activates these positions for nucleophilic attack.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1221272-83-8 | [1] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [2] |
| Molecular Weight | 259.99 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a yellow crystalline solid, typical for nitroaromatic compounds. | [3] |
| Solubility | Expected to be insoluble in water, soluble in common organic solvents (e.g., THF, DMF, DMSO). | [4] |
Synthesis and Manufacturing
The synthesis of highly substituted nitroaromatics often involves the nitration of a suitable precursor. A plausible and efficient laboratory-scale synthesis for this compound would start from the commercially available 1,3-dichloro-2-(trifluoromethyl)benzene. The nitration is achieved using a classic mixed acid system (HNO₃/H₂SO₄).
Experimental Protocol: Synthesis via Electrophilic Nitration
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1,3-dichloro-2-(trifluoromethyl)benzene (1.0 eq).
-
Acid Mixture : Cool the flask to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq).
-
Nitration : Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.0 eq) in the dropping funnel, pre-cooled to 0 °C.
-
Addition : Add the nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 10-15 °C. The strong directing effect of the -CF₃ group and the chlorine atoms will favor nitration at the C4 position.
-
Reaction : After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Purification : Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Chemical Reactivity and Mechanistic Insights
The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr) . The benzene ring is severely electron-deficient, making it an excellent electrophile for attack by nucleophiles.[5]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]
-
Addition of Nucleophile : A nucleophile (e.g., an alkoxide, amine, or thiol) attacks one of the carbon atoms bearing a chlorine atom. The strong electron-withdrawing capacity of the nitro and trifluoromethyl groups stabilizes the resulting negative charge. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7]
-
Elimination of Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion (a good leaving group), yielding the substituted product.
The presence of the nitro group para to the C1-Cl and ortho to the C3-Cl provides powerful resonance stabilization for the Meisenheimer complex, making both chlorine atoms susceptible to displacement. However, the C1 position is generally more reactive due to the combined activating effects of the ortho -CF₃ and para -NO₂ groups.
Applications in Research and Drug Development
This compound is not an end-product but a high-value intermediate or building block for synthesizing more complex molecules. Its utility stems from the ability to selectively replace the chlorine atoms with various nucleophiles to build molecular diversity.
-
Pharmaceutical Synthesis : Trifluoromethylated and nitrated aromatic scaffolds are common in modern pharmaceuticals.[8][9] This compound is an ideal precursor for drugs targeting cancer and infectious diseases. For example, similar structures are used in the synthesis of nonsteroidal antiandrogens like Flutamide and kinase inhibitors.[9] The SNAr reaction allows for the introduction of ether, amine, or thioether linkages, which are prevalent in bioactive molecules.
-
Agrochemicals : The trifluoromethylphenyl group is a well-known toxophore in many herbicides and fungicides.[10] The reactivity of this compound allows for the synthesis of novel agrochemicals, such as derivatives of the herbicide Oxyfluorfen, which features a nitrophenyl ether structure.[11]
-
Materials Science : Polychlorinated and nitrated aromatics can serve as monomers for specialty polymers with high thermal stability and specific electronic properties.
Spectroscopic Characterization
While specific spectral data is not publicly available, the expected characteristics can be predicted based on its structure:
-
¹H NMR : The spectrum would show two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two adjacent protons on the ring. The coupling constant would be characteristic of an ortho relationship (~8-9 Hz).
-
¹³C NMR : The spectrum would display seven distinct signals. Carbons attached to electronegative groups (Cl, CF₃, NO₂) would be significantly deshielded. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR : A singlet would be observed, as all three fluorine atoms in the -CF₃ group are equivalent. Its chemical shift would be in the typical range for trifluoromethyl groups on an aromatic ring.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion (M⁺) peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).
-
Infrared (IR) Spectroscopy : Strong absorption bands would be present corresponding to the symmetric and asymmetric stretching of the nitro group (~1530 and 1350 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Safety and Handling
As with related halogenated nitroaromatic compounds, this compound should be handled with stringent safety precautions.[4][12]
-
Hazard Classification : Expected to be harmful if swallowed, toxic in contact with skin, and may cause skin/eye irritation.[13][14] Aromatic nitro compounds are often treated as potential mutagens or carcinogens.[15]
-
Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[16] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling : Avoid creating dust. This class of compounds can be flammable and may form explosive mixtures with reducing agents or when heated strongly in the presence of a base.[3][4]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and reducing agents.
-
Disposal : Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[13]
References
A numbered list of all sources cited within the guide, including title, source, and a valid, clickable URL for verification.
-
CPAChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride CAS:393-75-9. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dichloro-4-fluoro-2-(nitrosomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
U.S. EPA. (n.d.). Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-. Substance Registry Services. Retrieved from [Link]
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- Google Patents. (n.d.). DE2635695C3 - Process for the preparation of nitrobenzotrifluorides.
-
Leal, J. H., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]
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Nielsen, D. K., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Retrieved from [Link]
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Iaroshenko, V. O., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dichloro-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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A Spectroscopic Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene: Predictive Analysis and Methodologies
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Signature of a Complex Aromatic
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1221272-83-8) is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science.[1] Its unique arrangement of electron-withdrawing groups—two chlorine atoms, a nitro group, and a trifluoromethyl group—creates a distinct electronic and steric environment, making it a valuable building block for novel molecular entities. However, a comprehensive, publicly available experimental spectroscopic dataset for this specific isomer is notably scarce.
This technical guide provides an in-depth predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By leveraging established principles of spectroscopy and drawing parallels with structurally related analogs, we will construct a detailed "virtual" spectroscopic fingerprint of the molecule. This approach not only offers a robust framework for the identification and characterization of this compound but also serves as a practical illustration of how to apply fundamental spectroscopic knowledge to predict the properties of complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we will consider the key nuclei: ¹H, ¹³C, and ¹⁹F.
¹H NMR: The Aromatic Protons
The benzene ring of the target molecule contains two protons. Their chemical shifts are influenced by the cumulative electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, significantly deshielding nearby protons. The chlorine atoms and the trifluoromethyl group are also electron-withdrawing, further contributing to the downfield shift of the aromatic protons.
Based on the substitution pattern, we can predict the appearance of two distinct signals in the aromatic region of the ¹H NMR spectrum, likely appearing as doublets due to ortho-coupling.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| 8.0 - 8.3 | Doublet | ~8-9 | H-5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. |
| 7.8 - 8.0 | Doublet | ~8-9 | H-6 | This proton is ortho to a chlorine atom and meta to the nitro group, experiencing less deshielding than H-5. |
Note: These are estimated values. The exact chemical shifts can be influenced by the solvent and experimental conditions.
¹³C NMR: A Carbon-by-Carbon Analysis
With seven unique carbon atoms, the proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~122 (quartet, J ≈ 275 Hz) | -CF₃ | The carbon of the trifluoromethyl group is directly attached to three fluorine atoms, resulting in a characteristic quartet with a large coupling constant.[2] |
| 125-130 | C-5 | This carbon is adjacent to the nitro group and is expected to be deshielded. |
| 130-135 | C-6 | This carbon is situated between a chlorine atom and a proton. |
| 133-138 | C-1, C-3 | Carbons bearing the chlorine atoms will be deshielded. Their exact shifts will depend on the cumulative electronic effects. |
| 125-130 (quartet, J ≈ 30-35 Hz) | C-2 | The carbon attached to the trifluoromethyl group will show a smaller C-F coupling.[2] |
| 145-150 | C-4 | The carbon attached to the nitro group will be significantly deshielded and shifted downfield. |
¹⁹F NMR: The Trifluoromethyl Signature
¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. The trifluoromethyl group in the target molecule is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring.
Predicted ¹⁹F NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -60 to -65 | Singlet | The trifluoromethyl group on an electron-deficient aromatic ring typically appears in this region. The absence of neighboring fluorine atoms results in a singlet.[3] |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, we can predict characteristic absorption bands for the nitro group, the C-Cl bonds, the C-F bonds, and the aromatic ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 1520-1560 and 1340-1380 | Nitro group (-NO₂) | Asymmetric and symmetric stretching |
| 1100-1400 | Trifluoromethyl group (-CF₃) | C-F stretching |
| 1450-1600 | Aromatic ring | C=C stretching |
| 3000-3100 | Aromatic C-H | C-H stretching |
| 600-800 | C-Cl | C-Cl stretching |
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4).
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| ~260 | Molecular ion [M]⁺ (with isotopic pattern for two chlorines) |
| [M-NO₂]⁺ | Loss of the nitro group |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-CF₃]⁺ | Loss of the trifluoromethyl group |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the aromatic and any aliphatic regions.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon (except for the CF₃ carbon). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range for the trifluoromethyl group.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizations
Caption: Generalized experimental workflows for NMR, IR, and Mass Spectrometry.
Conclusion
While experimental spectroscopic data for this compound remains elusive in the public domain, a robust and informative predictive analysis is possible. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry and leveraging data from analogous structures, we have constructed a comprehensive virtual spectroscopic profile for this complex molecule. This guide serves as a valuable resource for researchers in the identification, characterization, and quality control of this important chemical entity, underscoring the power of predictive spectroscopy in modern chemical research.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Sources
Navigating the Solubility Landscape of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the intricate world of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its fate from the laboratory bench to potential clinical applications. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of reaction kinetics, purification efficiency, formulation strategies, and ultimately, bioavailability. This guide provides an in-depth technical exploration of the solubility characteristics of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1221272-83-8) , a halogenated nitroaromatic compound with potential applications as a synthetic intermediate.
Physicochemical Profile of this compound
To predict the solubility of this compound, we must first dissect its molecular architecture and the interplay of its constituent functional groups.
Molecular Structure:
-
Core Scaffold: A benzene ring, inherently nonpolar and hydrophobic.
-
Substituents:
-
Two Chloro (-Cl) groups: These are electronegative and contribute to the molecule's polarity and potential for dipole-dipole interactions. Their presence also increases the molecular weight.
-
One Nitro (-NO2) group: A strong electron-withdrawing group that significantly increases the molecule's polarity and potential for hydrogen bonding with appropriate solvents.
-
One Trifluoromethyl (-CF3) group: This group is highly lipophilic and electron-withdrawing. The trifluoromethyl group is known to enhance metabolic stability and can influence solubility in complex ways, often increasing solubility in nonpolar solvents.[1]
-
Key Physicochemical Parameters:
| Property | Value/Prediction | Source/Method |
| CAS Number | 1221272-83-8 | BLDpharm[2] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | BLDpharm[2] |
| Molecular Weight | 260.00 g/mol | BLDpharm[2] |
| Physical State | Predicted to be a solid at room temperature. | Based on storage recommendations (2-8°C) and the melting points of similar dichloronitrobenzene isomers. |
| Predicted logP | High | The presence of two chlorine atoms and a trifluoromethyl group suggests significant lipophilicity. |
Predicted Solubility Profile in Organic Solvents: A Surrogate-Based Approach
In the absence of direct experimental data, we can forecast the solubility of this compound by examining the known solubility of structurally similar compounds, particularly dichloronitrobenzene isomers. Experimental data for 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene in various organic solvents provides a strong foundation for our predictions.[3][4]
The principle of "like dissolves like" is a fundamental guide here. The polarity of the solvent, its ability to form hydrogen bonds, and the potential for dipole-dipole interactions will govern its capacity to dissolve our target molecule.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The nonpolar aromatic core of the solute will have strong van der Waals interactions with these nonpolar, aromatic solvents. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of chlorine atoms on both the solute and solvent molecules will facilitate favorable dipole-dipole interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | These polar aprotic solvents can engage in dipole-dipole interactions with the nitro and chloro groups of the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are moderately polar and can act as hydrogen bond acceptors for any potential interactions, though the solute is not a strong hydrogen bond donor. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While alcohols are polar and can act as hydrogen bond donors and acceptors, the highly lipophilic nature of the trifluoromethyl and dichloro-substituted benzene ring will limit solubility. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low | The significant polarity introduced by the nitro group will make the molecule less soluble in these nonpolar, non-aromatic solvents. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups like the nitro group. |
Experimental Protocol for Solubility Determination: A Validating System
The following protocol provides a robust, step-by-step methodology for the experimental determination of the solubility of this compound. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., Toluene)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sampling and Preparation:
-
After equilibration, remove the vial from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
-
Calculation:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
Concluding Remarks for the Practicing Scientist
While the lack of direct published data on the solubility of this compound necessitates a predictive approach, the principles of chemical structure and the use of surrogate data provide a strong framework for estimating its behavior in organic solvents. It is anticipated that this compound will exhibit good solubility in aromatic, halogenated, and polar aprotic solvents, with moderate to low solubility in alcohols and poor solubility in aliphatic hydrocarbons.
For drug development professionals and researchers, the provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data. This empirical data is indispensable for optimizing reaction conditions, developing purification strategies, and formulating this compound for further investigation. As with any predictive model, experimental verification is paramount, and the methodologies outlined herein are designed to provide that crucial validation.
References
- Zhao, H. et al. (2015). Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling.
- Zhao, H. et al. (2014). Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling.
-
University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved January 19, 2026, from [Link]
-
Puddu, V., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(14), 4477. [Link]
Sources
An In-Depth Technical Guide to the Reactivity Profile of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the reactivity of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene, a highly functionalized aromatic building block of significant interest in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to provide a deep understanding of the electronic and steric factors governing its chemical behavior, with a focus on enabling its practical application in research and development.
Molecular Architecture and Electronic Landscape
This compound (CAS No. 1221272-83-8) possesses a unique substitution pattern on the benzene ring that dictates its reactivity.[1][2] The molecule's core is a benzene ring bearing two chlorine atoms, a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).
Key Structural Features:
-
Electron-Withdrawing Groups: The nitro and trifluoromethyl groups are potent electron-withdrawing groups. The nitro group exerts a strong -M (mesomeric) and -I (inductive) effect, while the trifluoromethyl group primarily acts through a powerful -I effect.
-
Halogen Substituents: The two chlorine atoms also contribute to the electronic landscape through their -I effect and weak +M effect. Their positions relative to the other substituents are crucial in determining the regioselectivity of substitution reactions.
The confluence of these electron-withdrawing substituents renders the aromatic ring highly electron-deficient and, therefore, susceptible to nucleophilic attack.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The exceptional stability of this intermediate, due to the delocalization of the negative charge by the nitro and trifluoromethyl groups, is the primary driver for the high reactivity of this substrate.
Regioselectivity: A Tale of Two Chlorines
A critical consideration for synthetic chemists is the regioselectivity of SNAr reactions on this molecule. The benzene ring has two potential leaving groups: the chlorine atoms at the C1 and C3 positions. The position of nucleophilic attack is determined by the relative stability of the corresponding Meisenheimer complexes.
The chlorine atom at the C1 position is ortho to the trifluoromethyl group and meta to the nitro group. The chlorine at the C3 position is ortho to the nitro group and meta to the trifluoromethyl group.
In SNAr reactions, the activating effect of an electron-withdrawing group is most pronounced when it is ortho or para to the leaving group. This is because the negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing group through resonance.
Therefore, it is predicted that the chlorine atom at the C3 position, being ortho to the strongly activating nitro group, is the more reactive site for nucleophilic attack. The trifluoromethyl group at the C2 position will also contribute to the activation of the C3 position through its inductive effect.
Diagrammatic Representation of Regioselectivity
Sources
A Comprehensive Technical Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and process development.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] When combined with a nitroaromatic scaffold, as in this compound, these molecules become versatile intermediates for the synthesis of a wide range of complex and biologically active compounds.[4]
The electron-withdrawing nature of both the nitro group and the trifluoromethyl group activates the aromatic ring for certain chemical transformations, while the chlorine atoms provide additional handles for synthetic diversification. This unique combination of functional groups makes this compound a valuable precursor for creating novel pharmaceutical candidates.
Physicochemical Properties and Specifications
This compound, identified by the CAS number 1221272-83-8 , is a substituted benzene derivative with the molecular formula C₇H₂Cl₂F₃NO₂.
| Property | Value |
| CAS Number | 1221272-83-8 |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ |
| Molecular Weight | 260.00 g/mol |
| Appearance | Typically a solid |
| Purity | Available in various purities, typically >97% |
Synthesis and Mechanistic Considerations
While specific, detailed public-domain synthetic procedures for this compound are not extensively documented, its synthesis can be inferred from established methods for preparing substituted nitroaromatic compounds. A plausible synthetic approach involves the nitration of a suitable dichlorinated trifluoromethylbenzene precursor.
The reaction would likely proceed via an electrophilic aromatic substitution mechanism, where the trifluoromethyl and chloro substituents direct the incoming nitro group. The precise regioselectivity would be influenced by the electronic and steric effects of the existing groups on the benzene ring.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway for this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nitro and trifluoromethyl groups strongly activate the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This makes the compound an excellent substrate for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the chloro-positions. The ortho- and para-positions relative to the nitro group are particularly activated.[5][6]
The nitro group itself can be readily reduced to an aniline derivative, providing a key functional group for further synthetic transformations, such as amide bond formation, sulfonylation, or diazotization reactions. This versatility allows for the construction of diverse molecular scaffolds from a single starting material.
Applications in Drug Development and Medicinal Chemistry
Aromatic compounds containing both nitro and trifluoromethyl groups are important pharmacophores in a number of approved drugs and clinical candidates.[7] The trifluoromethyl group can enhance drug-receptor interactions through various non-covalent interactions, including dipole-dipole and halogen bonding. It also often improves a drug's metabolic stability by blocking sites susceptible to enzymatic oxidation.[2]
While specific applications of this compound in publicly disclosed drug discovery programs are not extensively detailed, its structure suggests its utility as a key intermediate for the synthesis of:
-
Kinase inhibitors: The dichloronitrobenzene core can be elaborated to form scaffolds that target the ATP-binding site of various kinases.
-
Antiviral and antimicrobial agents: The introduction of heterocyclic moieties via nucleophilic substitution can lead to compounds with potent antimicrobial or antiviral activity.
-
Central nervous system (CNS) agents: The lipophilicity imparted by the trifluoromethyl and chloro groups can facilitate blood-brain barrier penetration, making this scaffold attractive for developing CNS-active drugs.
Commercial Suppliers
A number of chemical suppliers offer this compound for research and development purposes. When sourcing this material, it is crucial to verify the purity and specifications to ensure the reliability of experimental results.
| Supplier | Website |
| BLDpharm | |
| Chemazone | [Link] |
| Arctom | [Link] |
Note: This is not an exhaustive list, and availability may vary.
Handling, Storage, and Safety
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Safety Precautions:
-
In case of accidental exposure, seek immediate medical attention.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for creating diverse chemical libraries and optimizing lead compounds. Understanding its synthesis, reactivity, and proper handling is essential for researchers and scientists aiming to leverage its potential in the development of next-generation therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Link]
-
Ferreira, P. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
de Oliveira, R. B., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]
-
Filo. (2024). Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su.. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
SciELO Brasil. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Allen. (n.d.). (A): p-Nitrochlorobenzene is more reactive than chlorobenzene in nucleophilic substitution reactions. (R): Electron withdrawing groups like -NO2. [Link]
-
Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. [Link]
-
YouTube. (2022). The reactivity of p-nitrochlorobenzene (I), 2,4-dinitrochlorobenzene (II) and 2,4,6-trinitrochlo.... [Link]
-
PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
ScienceDaily. (2023). Fluorine-based new drug synthesis at lightning speed. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su.. [askfilo.com]
- 6. (A): p-Nitrochlorobenzene is more reactive than chlorobenzene in nucleophilic substitution reactions. (R): Electron withdrawing groups like -`NO_2`, increase the reactivity of haloarenes in nucleophilic substitution. [allen.in]
- 7. scielo.br [scielo.br]
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An In-depth Technical Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene, a key halogenated nitroaromatic compound. Due to the presence of multiple electron-withdrawing groups, this molecule is a highly activated substrate for nucleophilic aromatic substitution, making it a valuable building block in synthetic organic chemistry. This document details its physicochemical properties, outlines a plausible synthetic route based on established chemical principles, and provides an in-depth analysis of its reactivity, particularly in nucleophilic aromatic substitution reactions. Furthermore, potential applications in medicinal chemistry and materials science are discussed, supported by data from analogous structures. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
This compound (CAS No. 1221272-83-8) is a polysubstituted aromatic compound featuring a trifluoromethyl group, a nitro group, and two chlorine atoms.[1][2][3] The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[4] The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring, making the compound highly susceptible to nucleophilic attack. This unique combination of substituents makes this compound a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.
Physicochemical and Spectroscopic Properties
While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene[5] | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene[6] |
| CAS Number | 1221272-83-8[1] | 777-37-7 | 29091-09-6 |
| Molecular Formula | C₇H₂Cl₂F₃NO₂[1] | C₇H₃ClF₃NO₂ | C₇HCl₂F₃N₂O₄ |
| Molecular Weight | 260.00 g/mol [1] | 225.55 g/mol | 304.99 g/mol |
| Appearance | Likely a solid at room temperature | - | White to light yellow crystalline powder |
| Predicted Boiling Point | > 200 °C | - | > 291 °C |
| Predicted Solubility | Insoluble in water, soluble in common organic solvents | - | Insoluble in water; slightly soluble in chloroform and methanol |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two vicinal protons on the benzene ring. The chemical shifts would be significantly downfield due to the presence of multiple electron-withdrawing groups.
-
¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms. The carbon bearing the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbons attached to the chlorine and nitro groups would also show characteristic downfield shifts.[7]
-
¹⁹F NMR: A single sharp peak would be expected for the -CF₃ group.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 259 and 261 in a ratio consistent with the presence of two chlorine atoms. Fragmentation would likely involve the loss of the nitro group (NO₂) and chlorine atoms.[5]
Synthesis and Manufacturing
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a highly plausible synthetic route can be designed based on established nitration methodologies for halogenated benzotrifluorides. The logical precursor for this synthesis is 2,4-dichloro-1-(trifluoromethyl)benzene.
The nitration of this precursor would likely proceed via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents (two chlorine atoms and a trifluoromethyl group) will determine the regioselectivity of the nitration. The trifluoromethyl group is a meta-director, while the chlorine atoms are ortho, para-directors. The position of nitration will be a result of the interplay of these directing effects. Based on the structure of the target molecule, the nitro group is introduced at the position para to the trifluoromethyl group and ortho to one of the chlorine atoms.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Reaction Setup: To a stirred solution of 2,4-dichloro-1-(trifluoromethyl)benzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
Step 2: Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Step 3: Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration and washed with cold water until the washings are neutral.
-
Step 4: Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.
This proposed protocol is based on general procedures for the nitration of similar aromatic compounds.[9][10]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups. These groups activate the benzene ring towards nucleophilic aromatic substitution (SₙAr) .[11]
The key to understanding the reactivity lies in the stabilization of the Meisenheimer complex, a resonance-stabilized carbanion intermediate formed during the SₙAr reaction.[12][13] Electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing this intermediate.
In this compound, both chlorine atoms are potential leaving groups. However, the chlorine atom at the C1 position is ortho to the nitro group and para to the trifluoromethyl group, making it significantly more activated towards nucleophilic attack than the chlorine at the C3 position, which is meta to both the nitro and trifluoromethyl groups.
Regioselectivity of Nucleophilic Aromatic Substitution:
Caption: Regioselectivity in the nucleophilic aromatic substitution of this compound.
A wide range of nucleophiles, including amines, alkoxides, and thiolates, are expected to react regioselectively at the C1 position.[14][15]
Table 2: Predicted Outcomes of SₙAr Reactions
| Nucleophile | Reagent Example | Expected Product |
| Amine | R-NH₂ | N-substituted-3-chloro-4-nitro-2-(trifluoromethyl)aniline |
| Alkoxide | NaOR | 1-Alkoxy-3-chloro-4-nitro-2-(trifluoromethyl)benzene |
| Thiolate | NaSR | 1-(Alkylthio)-3-chloro-4-nitro-2-(trifluoromethyl)benzene |
Applications in Drug Discovery and Materials Science
While direct applications of this compound in marketed drugs are not explicitly documented, its structure suggests significant potential as a key intermediate in the synthesis of bioactive molecules. The trifluoromethyl group is a common feature in many modern pharmaceuticals, and the reactive chlorine atom provides a handle for introducing a variety of functional groups.[4]
For instance, this compound could serve as a starting material for the synthesis of kinase inhibitors, a class of drugs often featuring complex substituted aromatic cores. The SₙAr reaction with various amines could generate a library of compounds for screening against different biological targets.
One notable drug that contains a related structural motif is Nitisinone, or NTBC, which is 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione.[4] This highlights the utility of nitro-trifluoromethyl-substituted benzene rings in the development of therapeutic agents.
In materials science, highly functionalized aromatic compounds are used in the synthesis of polymers, dyes, and other advanced materials. The reactivity of this compound could be exploited to create novel materials with tailored electronic and physical properties.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It is also likely to be an irritant to the eyes, skin, and respiratory system.[16]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the C1 position, driven by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. While specific applications are yet to be widely reported, its structural features make it a promising intermediate for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in exploring its synthetic utility.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Introduction: A Versatile Building Block for Heterocyclic Chemistry
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is a highly activated aromatic substrate, primed for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of two potent electron-withdrawing groups—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—dramatically influences the electron density of the benzene ring. This electronic arrangement renders the chloro substituents exceptionally labile towards nucleophilic aromatic substitution (SNAr). This unique reactivity profile makes it an invaluable scaffold for medicinal chemists and drug development professionals, particularly in the synthesis of privileged heterocyclic structures such as benzimidazoles and phenothiazines. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
This guide provides a comprehensive overview of the chemical principles governing the reactivity of this compound and offers detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems.
Scientific Integrity & Logic: Understanding the Reactivity
The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic aromatic substitution, which is characteristic of electron-rich benzene rings, SNAr proceeds readily on electron-deficient aromatic systems bearing a good leaving group.[3]
The reaction mechanism involves a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group.
The presence of the nitro and trifluoromethyl groups is crucial for the stabilization of the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[3]
Regioselectivity: A Tale of Two Chlorines
A critical aspect of utilizing this compound is understanding the differential reactivity of its two chlorine atoms. The chlorine at the C1 position is ortho to both the trifluoromethyl and nitro groups, while the chlorine at the C3 position is para to the nitro group and meta to the trifluoromethyl group.
The rate of SNAr is highly dependent on the ability of the electron-withdrawing groups to stabilize the intermediate carbanion through resonance and inductive effects. Both ortho and para positions relative to an electron-withdrawing group allow for effective resonance stabilization of the negative charge. The meta position, however, does not permit direct resonance delocalization.
Consequently, the chlorine at the C1 position is significantly more activated towards nucleophilic attack due to the combined ortho-activating effects of both the -NO₂ and -CF₃ groups. This predictable regioselectivity allows for the selective monosubstitution of the C1 chlorine, which is a key step in the synthesis of the heterocyclic systems described below.
Visualization of the Core Reaction Mechanism
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Application & Protocols
Synthesis of Trifluoromethyl-Substituted Benzimidazoles
Benzimidazoles are a prominent heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The following protocol details a two-step, one-pot synthesis of a trifluoromethyl-substituted benzimidazole.
Reaction Scheme:
This compound + o-Phenylenediamine → Intermediate Amine (not isolated) → 4-Chloro-5-(trifluoromethyl)-7-nitro-1H-benzo[d]imidazole
Protocol:
-
Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous ethanol (10 mL per mmol of substrate).
-
Add o-phenylenediamine (1.1 eq) to the solution.
-
Add anhydrous sodium carbonate (Na₂CO₃) (2.5 eq) as a base.
-
-
Reaction Execution:
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an ethanol/water mixture to afford the pure benzimidazole derivative.
-
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.
-
Sodium Carbonate: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for both the initial SNAr and the subsequent intramolecular cyclization.
Expected Data:
| Parameter | Expected Value |
| Appearance | Yellow to orange solid |
| Yield | 75-85% |
| ¹H NMR (DMSO-d₆) | δ 13.0-12.5 (br s, 1H, NH), 8.5-7.5 (m, 3H, Ar-H) |
| ¹⁹F NMR (DMSO-d₆) | δ -60 to -65 (s, 3F, -CF₃) |
| MS (ESI+) | [M+H]⁺ corresponding to C₁₄H₇ClF₃N₃O₂ |
Synthesis of Trifluoromethyl-Substituted Phenothiazines
Phenothiazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic agents.[4][5] The synthesis of trifluoromethyl-phenothiazines can be achieved through a Smiles rearrangement following an initial SNAr reaction.
Reaction Scheme:
This compound + 2-Aminothiophenol → Intermediate Thioether (not isolated) → 1-Chloro-2-(trifluoromethyl)-4-nitrophenothiazine
Protocol:
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL per mmol of substrate).
-
Add 2-aminothiophenol (1.05 eq).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) as a base.
-
-
Reaction Execution:
-
Stir the reaction mixture at 100-120 °C for 8-12 hours. The reaction should be monitored by TLC (8:2 hexane:ethyl acetate).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality Behind Experimental Choices:
-
DMF as Solvent: A polar aprotic solvent that is excellent for SNAr reactions, as it effectively solvates the cation of the base while leaving the anion more nucleophilic.
-
Potassium Carbonate: A stronger base than sodium carbonate, often required for the more challenging intramolecular cyclization to form the phenothiazine ring system.
-
Elevated Temperature: Necessary to facilitate both the initial substitution and the subsequent Smiles rearrangement and cyclization.
Expected Data:
| Parameter | Expected Value |
| Appearance | Dark red or brown solid |
| Yield | 60-75% |
| ¹H NMR (CDCl₃) | δ 9.0-8.5 (br s, 1H, NH), 8.0-7.0 (m, 5H, Ar-H) |
| ¹⁹F NMR (CDCl₃) | δ -60 to -65 (s, 3F, -CF₃) |
| MS (ESI+) | [M+H]⁺ corresponding to C₁₃H₇ClF₃N₂O₂S |
Experimental Workflow Visualization
Caption: General experimental workflow for heterocycle synthesis.
References
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
- Examples of trifluoromethyl-substituted benzimidazoles.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Concerted Nucleophilic Arom
- Synthesis of some new phenothiazine derivatives of expected medicinal value. PubMed.
- Synthesis and Evaluation of Phenothiazine Derivatives.
- Regioselectivity in Electrophilic Arom
- Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
- synthesis-of-trifluoromethyl-benzimidazoles-with-potential-anti-microbial-activities. Ask this paper | Bohrium.
- 1,3-Dichloro-2-fluoro-4-nitrobenzene. PubChem.
- How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research.
- New Functionalized Phenoxazines and Phenothiazines. PubMed Central.
- Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characteriz
- Regioselectivity in Electrophilic Arom
- reactivity comparison of 2-Chloro-4-nitrobenzene-1,3-diamine with other diamines. Benchchem.
- 1,3-Dichloro-2-nitrobenzene - SpectraBase. SpectraBase.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
- Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization.
- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. MDPI.
- 1,3-Dichloro-5-(trifluoromethyl)benzene. ChemScene.
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- 4. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Nucleophilic Aromatic Substitution of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Abstract
This technical guide provides an in-depth analysis and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene. This substrate is a highly activated, versatile building block in medicinal chemistry and materials science, valued for its predictable regioselectivity and high reactivity.[1] The strategic placement of two potent electron-withdrawing groups—a nitro (-NO₂) and a trifluoromethyl (-CF₃) group—synergistically activates the aryl halide system for nucleophilic attack. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive exploration of the substrate's reactivity, detailed step-by-step protocols for substitution with various nucleophiles, and critical insights into experimental design and safety.
The Scientific Rationale: Understanding the Substrate's Reactivity
The utility of this compound in synthetic chemistry stems from a confluence of electronic effects that render the aromatic ring highly electrophilic. Aromatic rings are typically electron-rich and undergo electrophilic substitution; however, the presence of strong electron-withdrawing groups can reverse this polarity, making them susceptible to attack by nucleophiles.[2][3]
Key Activating Factors:
-
Electron-Withdrawing Groups (EWGs): The substrate possesses two powerful EWGs:
-
Nitro Group (-NO₂): A canonical activating group for SNAr reactions, it withdraws electron density through both inductive and resonance effects.
-
Trifluoromethyl Group (-CF₃): This group exerts a very strong inductive electron-withdrawing effect due to the high electronegativity of the fluorine atoms.[4]
-
-
Stabilization of the Meisenheimer Complex: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[2][5][6] The EWGs are critical because they delocalize the negative charge of this intermediate, lowering the activation energy of the reaction.[3][6][7]
The Cornerstone of Synthesis: Regioselectivity
The substrate features two chlorine atoms at the C1 and C3 positions, creating a question of regioselectivity. The substitution pattern overwhelmingly favors the displacement of the chlorine atom at the C1 position .
-
C1 Chlorine: This position is activated by a para-nitro group and an ortho-trifluoromethyl group. EWGs in the ortho and para positions provide the most significant stabilization to the Meisenheimer complex through resonance.[8][9]
-
C3 Chlorine: This position is activated by an ortho-nitro group but a meta-trifluoromethyl group. An EWG in the meta position offers only inductive stabilization and cannot participate in resonance delocalization of the negative charge, making it a far less effective activator.[3]
This pronounced electronic difference makes the C1 position significantly more electrophilic and susceptible to nucleophilic attack, enabling highly selective monosubstitution reactions under controlled conditions.
Caption: Regioselectivity of nucleophilic attack.
General Mechanism: The Addition-Elimination Pathway
The SNAr reaction of this compound follows a well-established two-stage mechanism.
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C1 position, breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer complex. This is the slow, rate-determining step.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group. This second step is fast.
Caption: The SNAr addition-elimination mechanism.
Application Protocols
The following protocols are generalized methodologies. Researchers should optimize conditions based on the specific nucleophile used and monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[10][11]
-
Ventilation: Conduct all experiments in a certified chemical fume hood to avoid inhalation of vapors or dust.[12][13]
-
Reagent Handling: this compound is a potential irritant and may be harmful if swallowed or through skin contact.[10] Handle with care. Bases such as sodium hydride (NaH) are flammable and react violently with water; handle under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10][12]
Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)
This protocol is suitable for primary and secondary amines, which are common nucleophiles in drug discovery for creating diarylamine or alkylarylamine scaffolds.[14]
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolve the substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile, see Table 1).[15]
-
Add the amine nucleophile (1.1–1.2 eq) to the solution.
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0–3.0 eq) to act as an acid scavenger.[16]
-
Heat the reaction mixture to the desired temperature (typically 60–100 °C) and stir. Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate or DCM).
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
| Parameter | Typical Conditions | Rationale / Expert Insight |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents are essential to solvate the reactants and stabilize the charged intermediate without protonating the nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Scavenges the HCl produced during the reaction, driving it to completion. Cs₂CO₃ is often more effective for less reactive amines. |
| Temperature | 25 °C to 100 °C | Reaction temperature depends on the nucleophilicity of the amine. Electron-deficient anilines may require higher temperatures. |
| Typical Yield | 75–95% | High yields are expected due to the high activation of the substrate. |
Table 1: Typical conditions for N-Arylation reactions.
Protocol 2: Substitution with Oxygen Nucleophiles (O-Arylation)
This reaction is used to form aryl ether linkages, which are prevalent in many pharmaceutical agents. A strong base is required to generate the more potent alkoxide or phenoxide nucleophile.
Step-by-Step Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a polar aprotic solvent (e.g., anhydrous THF or DMF).
-
Add the alcohol or phenol nucleophile (1.1 eq) and cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 30 minutes to allow for complete deprotonation (cessation of H₂ gas evolution).
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the alkoxide/phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (40–60 °C) may be necessary for less reactive alcohols.
-
Cool the reaction to 0 °C and carefully quench any excess NaH by the slow addition of isopropanol, followed by saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Rationale / Expert Insight |
| Solvent | Anhydrous THF, DMF, DMSO | Anhydrous conditions are critical to prevent quenching the strong base (NaH). |
| Base | NaH, K₂CO₃ (for phenols), t-BuOK | NaH is highly effective for generating alkoxides. K₂CO₃ is often sufficient for the more acidic phenols. |
| Temperature | 0 °C to 60 °C | Deprotonation should be done at 0 °C for safety and control. The substitution step may require warming. |
| Typical Yield | 60–90% | Yields can be slightly lower than with amines due to potential side reactions and the basicity of the nucleophile. |
Table 2: Typical conditions for O-Arylation reactions.
Protocol 3: Substitution with Sulfur Nucleophiles (S-Arylation)
Thiolates are excellent nucleophiles, and this reaction readily forms aryl thioethers. These reactions often proceed under milder conditions than their oxygen counterparts.
Step-by-Step Methodology:
-
To a round-bottom flask, add the thiol nucleophile (1.1 eq) and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., K₂CO₃, 2.0 eq) and stir the mixture for 15-20 minutes at room temperature to form the thiolate anion.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours (monitor by TLC).
-
Upon completion, perform an aqueous work-up as described in Protocol 1 (Section 3.2).
-
Purify the crude aryl thioether by flash column chromatography or recrystallization.
| Parameter | Typical Conditions | Rationale / Expert Insight |
| Solvent | DMF, Acetonitrile, THF | A range of polar aprotic solvents is effective. |
| Base | K₂CO₃, NaH, Cs₂CO₃ | A moderate base like K₂CO₃ is usually sufficient due to the acidity of thiols and the high nucleophilicity of the resulting thiolate. |
| Temperature | 25 °C to 50 °C | Thiolates are highly reactive, and these reactions often proceed smoothly at room temperature. |
| Typical Yield | 85–98% | Excellent yields are common due to the high nucleophilicity of sulfur and the high reactivity of the substrate. |
Table 3: Typical conditions for S-Arylation reactions.
Experimental Workflow Visualization
A standardized workflow ensures reproducibility and safety. The following diagram outlines the key stages from reaction setup to product isolation.
Caption: Generalized experimental workflow for SNAr reactions.
Conclusion
This compound stands out as a superior substrate for constructing complex molecular architectures via nucleophilic aromatic substitution. Its high degree of activation, coupled with predictable and excellent regioselectivity for the C1 position, allows for the efficient synthesis of a wide array of substituted aromatic compounds. The protocols detailed herein provide a robust framework for chemists to leverage this powerful building block in pharmaceutical and materials science research, enabling the streamlined development of novel chemical entities.
References
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online]. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[5][8][10]-Triazoles. [Online]. Available at: [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Video]. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Online]. Available at: [Link]
-
Dr. K. Cossey. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Video]. YouTube. Available at: [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. [Video]. YouTube. Available at: [Link]
-
Chen, Z., Zheng, L., & Su, W. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474–476. Available at: [Link]
-
University of Calgary. (n.d.). Nucleophilic Aromatic Substitution SNAr. [Online]. Available at: [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Online PDF]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online]. Available at: [Link]
-
ACS Green Chemistry Institute. (2026, January 2). SNAr Solvents and Reagents. [Online PDF]. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Online]. Available at: [Link]
-
Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Online]. Available at: [Link]
-
Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(9), 509-512. Available at: [Link]
-
Slideshare. (n.d.). Reactions of aromatic amines. [Online PDF]. Available at: [Link]
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Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Introduction
Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. These transformations are indispensable in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] This guide focuses on a particularly valuable and challenging substrate: 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene . This electron-deficient dihalide is an attractive building block due to the presence of the nitro and trifluoromethyl moieties, which are prevalent in bioactive molecules.[2]
The primary challenge in the functionalization of this substrate lies in controlling the regioselectivity of the cross-coupling reaction. With two chemically distinct chloro groups, the ability to selectively functionalize one position over the other is paramount for efficient and controlled synthesis. This document provides a detailed exploration of the substrate's reactivity, offering field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will delve into both substrate-controlled and catalyst-controlled strategies to achieve selective mono-functionalization at either the C1 or C3 position, empowering researchers to unlock the full synthetic potential of this versatile intermediate.
Understanding the Substrate: Reactivity and Regioselectivity
The reactivity of the two chlorine atoms in this compound is governed by a combination of electronic and steric effects. A nuanced understanding of these factors is critical for predicting and controlling the reaction outcome.
Electronic Effects: Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which activates the aryl chloride bonds toward oxidative addition by a Pd(0) catalyst—often the rate-determining step in cross-coupling cycles.[3]
-
C3-Cl Bond: This position is ortho to the powerful electron-withdrawing nitro group and meta to the trifluoromethyl group. The strong ortho-nitro activation makes this the most electronically favored site for oxidative addition.
-
C1-Cl Bond: This position is ortho to the trifluoromethyl group and meta to the nitro group. While the -CF₃ group is also activating, its effect is generally considered less pronounced than an ortho-nitro group in this context.[4]
Steric Effects: The steric environment around each chlorine atom also plays a crucial role.
-
C3-Cl Bond: Flanked by a hydrogen atom and the relatively planar nitro group, this site is sterically accessible.
-
C1-Cl Bond: Positioned between a hydrogen atom and the bulky trifluoromethyl group, this site is significantly more sterically hindered.
Substrate Control vs. Catalyst Control: Based on this analysis, the C3 position is both electronically activated and sterically accessible. Therefore, under "substrate-controlled" conditions using standard, less sterically demanding catalysts, reactions are expected to occur preferentially at the C3 position. However, modern ligand design allows for "catalyst-controlled" reactions, where the properties of the ligand can override the substrate's intrinsic bias to direct the reaction to the less favorable C1 position.[5][6]
Application 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures, which are common motifs in pharmaceuticals.[7][8] By selecting the appropriate palladium catalyst and ligand, we can direct the arylation to either the C1 or C3 position of the substrate.
Protocol for C3-Selective Coupling (Substrate-Controlled)
This protocol utilizes a standard palladium catalyst that favors the intrinsically more reactive C3 position due to its lower steric hindrance and strong electronic activation.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1, 10 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C3-arylated product.
Protocol for C1-Selective Coupling (Catalyst-Controlled)
To override the substrate's natural preference, this protocol employs a bulky, electron-rich biarylphosphine ligand. These ligands promote oxidative addition at the sterically hindered C1 position, demonstrating a catalyst-controlled reaction.
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, charge a reaction vial with Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), a bulky ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%), and potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat to 100-110 °C with stirring. Monitor the reaction progress by LC-MS (typically 12-24 hours).
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify via column chromatography to isolate the C1-arylated product.
Data Summary: Suzuki-Miyaura Coupling
| Target Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Regioselectivity (C1:C3) |
| C3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | >10:1 |
| C1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | >1:10 |
Mechanistic Insight: The Suzuki-Miyaura Cycle
The reaction proceeds through a well-established catalytic cycle. The choice of ligand is crucial as it directly influences the oxidative addition step, thereby controlling the regioselectivity. Bulky ligands can sterically favor interaction with the less-hindered C-Cl bond, but in cases like this, they can also promote the more challenging oxidative addition at the hindered C1 site, leading to the "unconventional" product.[9]
Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, crucial for synthesizing anilines that are ubiquitous in medicinal chemistry.[10][11] Given the substrate's properties, a regioselective mono-amination at the C3 position is the most straightforward transformation.
Protocol for C3-Selective Mono-Amination
This protocol is optimized for the selective coupling of a primary or secondary amine at the more reactive C3 position. The choice of a strong, non-nucleophilic base is critical, though care must be taken with substrates sensitive to strong bases.[12]
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and a suitable ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%) to a vial. Add 2 mL of toluene and stir for 10 minutes.
-
Reaction Setup: In a separate oven-dried reaction vessel, add the amine (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) to the vessel.
-
Catalyst and Solvent: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Add additional degassed toluene to bring the total volume to 5 mL.
-
Reaction: Seal the vessel and heat to 100 °C. Monitor the reaction's progress by LC-MS (typically 2-8 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the C3-aminated product.
Data Summary: Buchwald-Hartwig Amination
| Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Outcome |
| Primary | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | High yield, C3-selective |
| Secondary | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | Good yield, C3-selective |
Mechanistic Insight: The Buchwald-Hartwig Cycle
Similar to other cross-coupling reactions, the cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The strong base is required to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido complex that precedes the bond-forming reductive elimination step.[12][13]
General Procedures and Troubleshooting
Successful cross-coupling requires attention to detail, particularly regarding the exclusion of oxygen and moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd(II) not reduced, or Pd(0) oxidized). | Use a pre-catalyst or ensure rigorous inert conditions. Perform a catalyst pre-formation step. |
| Poor quality reagents or solvents. | Use freshly distilled/degassed solvents. Check purity of starting materials. | |
| Insufficiently active catalyst system for C-Cl bond. | Switch to a more electron-rich, bulky ligand (e.g., biarylphosphine). Increase catalyst loading. | |
| Poor Regioselectivity | Reaction conditions favor mixture of products. | For C3: use less bulky ligands (PPh₃). For C1: use bulkier ligands (SPhos, XPhos) and screen different bases/solvents. |
| Reaction temperature too high, causing loss of selectivity. | Lower the reaction temperature and accept a longer reaction time. | |
| Side Product Formation | Hydrodehalogenation (Ar-Cl -> Ar-H). | Ensure anhydrous conditions. Use a different base or solvent system. |
| Protodeborylation of boronic acid (Suzuki). | Use a slight excess of boronic acid. Ensure base is not too strong or temperature too high. |
References
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Benchchem. The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.
-
Green Chemistry (RSC Publishing). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling.
-
Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions.
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
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NIH. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
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MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
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ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
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Semantic Scholar. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
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Wikipedia. Buchwald–Hartwig amination.
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ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
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Chemistry LibreTexts. Buchwald-Hartwig Amination.
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ResearchGate. Practical Palladium Catalysts for C-N and C-O Bond Formation.
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Organic Chemistry Portal. Suzuki Coupling.
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Organic Chemistry Portal. Heck Reaction.
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
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Wikipedia. Sonogashira coupling.
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Wikipedia. Heck reaction.
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Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
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ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
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Arkivoc. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
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ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
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ACS Catalysis. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
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PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
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Organic Chemistry Portal. Sonogashira Coupling.
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SynArchive. Mizoroki-Heck Reaction.
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
-
Chemistry LibreTexts. Sonogashira Coupling.
-
International Journal of New Chemistry. General procedure for Sonogashira coupling reaction.
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MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
RSC Publishing. Catalytic activation of a single C–F bond in trifluoromethyl arenes.
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
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Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
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TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Nitro-2-(trifluoromethoxy)benzene.
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
ResearchGate. (PDF) C-F bond activation under transition-metal-free conditions.
-
MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
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The Strategic Utility of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When positioned on a nitroaromatic scaffold, the resulting molecule becomes a powerful and versatile building block for the synthesis of novel therapeutic agents.[3] This guide provides an in-depth exploration of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene, a highly functionalized aromatic compound with significant potential in medicinal chemistry.
Introduction: A Building Block of Strategic Importance
This compound (CAS No. 1221272-83-8) is a synthetically useful intermediate whose value lies in the specific arrangement of its substituents.[4][5] The presence of two chlorine atoms, a nitro group, and a trifluoromethyl group on the benzene ring creates a unique electronic and steric environment, offering medicinal chemists a powerful tool for constructing complex molecular architectures. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the differential reactivity of the two chlorine atoms allows for selective functionalization.[6]
The trifluoromethyl group at the 2-position provides a steric handle that can influence the conformation of derivatives, potentially leading to enhanced target engagement. Furthermore, the nitro group can be readily reduced to an aniline, opening up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.[3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for reaction design and optimization. While experimental data for this compound is not extensively available in the public domain, the properties of closely related analogs provide valuable insights.
| Property | Value/Information | Source |
| CAS Number | 1221272-83-8 | [4] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [7] |
| Molecular Weight | 275.99 g/mol | Calculated |
| IUPAC Name | This compound | |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, DMSO, chlorinated solvents) and poorly soluble in water. | Inferred |
Note: Some properties are inferred based on structurally similar compounds due to a lack of specific experimental data in the cited sources.
Core Applications and Synthetic Logic
The primary utility of this compound in medicinal chemistry stems from its role as a scaffold for the synthesis of more complex molecules. The key transformations involve the sequential displacement of the chlorine atoms and the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. The two chlorine atoms are activated by the ortho- and para-directing nitro group and the ortho-trifluoromethyl group. The chlorine at the 1-position is activated by the para-nitro group and the ortho-trifluoromethyl group, while the chlorine at the 3-position is activated by the ortho-nitro group. This differential activation can potentially be exploited for regioselective substitutions under carefully controlled conditions.
Common nucleophiles used in SNAr reactions with such activated systems include amines, alcohols, thiols, and their corresponding anions. These reactions are foundational for introducing key pharmacophoric elements and for building molecular diversity.
Reduction of the Nitro Group
The nitro group serves as a masked aniline. Its reduction is a pivotal step in many synthetic routes, providing access to a primary amine that can be further functionalized. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.[3] Common methods include catalytic hydrogenation and the use of metal salts in acidic media.
The resulting aniline is a versatile intermediate for a wide range of transformations, including:
-
Amide and sulfonamide formation
-
Urea and thiourea synthesis
-
Diazotization followed by Sandmeyer or related reactions
-
Synthesis of nitrogen-containing heterocycles (e.g., benzimidazoles, quinolines)
Experimental Protocols
The following protocols are exemplary and based on established methodologies for similar electron-deficient aromatic systems. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the desired amine (1.1-1.5 mmol, 1.1-1.5 equiv.) and a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (5-10 mL).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents are used to dissolve the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Base: A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction.
Protocol 2: Reduction of the Nitro Group to an Aniline
This protocol provides a general method for the reduction of a nitroaromatic compound to the corresponding aniline using tin(II) chloride. This method is often preferred in laboratory settings due to its tolerance of various functional groups.
Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of a nitro group.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the nitro-containing starting material (1.0 mmol, 1.0 equiv.) in a suitable solvent, such as ethanol or ethyl acetate (10-20 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 mmol, 4.0-5.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate or a 1 M solution of sodium hydroxide until the pH is basic (pH > 8). A white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite, washing the pad with the organic solvent used in the reaction.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional organic solvent if necessary.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative.
-
If necessary, purify the product by flash column chromatography or crystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups. It is effective and tolerates many other functional groups, although catalytic hydrogenation with Pd/C is often used in industrial settings.[3]
-
Solvent: Ethanol and ethyl acetate are common solvents for this reaction as they dissolve the starting material and are compatible with the reaction conditions.
-
Basification: The workup requires basification to neutralize the acidic reaction mixture and to precipitate the tin salts, allowing for the isolation of the free aniline.
Conclusion
This compound is a highly activated and functionalized building block with considerable potential for the synthesis of novel bioactive molecules. Its strategic combination of reactive sites allows for a range of chemical manipulations, making it a valuable tool for medicinal chemists. The protocols provided herein, based on well-established chemical principles, offer a starting point for researchers to explore the utility of this compound in their own drug discovery programs. As with any highly reactive compound, appropriate safety precautions should be taken, and reaction conditions should be optimized for each specific application.
References
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ResearchGate. Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... Available from: [Link]
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The Strategic Utility of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of agrochemical discovery, the strategic selection of building blocks is paramount to the successful development of novel and effective active ingredients. 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene emerges as a highly versatile, albeit specialized, scaffold for the synthesis of a new generation of herbicides, fungicides, and insecticides. Its unique substitution pattern—featuring two displaceable chlorine atoms, a strongly activating nitro group, and a lipophilic, electron-withdrawing trifluoromethyl group—offers a powerful platform for creating diverse and potent agrochemicals.[1][2] This guide provides an in-depth exploration of the chemical reactivity of this building block and detailed protocols for its application in the synthesis of high-value agrochemical candidates.
Core Chemical Attributes and Reactivity Profile
This compound is a highly activated aromatic system primed for nucleophilic aromatic substitution (SNAr).[3][4] The convergence of three electron-withdrawing groups—two chlorine atoms, a nitro group, and a trifluoromethyl group—significantly reduces the electron density of the benzene ring, making it highly susceptible to attack by nucleophiles.[5]
Regioselectivity in Nucleophilic Aromatic Substitution:
The key to unlocking the synthetic potential of this building block lies in understanding the regioselectivity of SNAr reactions. Both chlorine atoms are positioned ortho to the strongly activating nitro group, rendering them labile. However, the electronic and steric environment around each chlorine is distinct, influencing which is more readily displaced.
Based on established principles of SNAr on polysubstituted aromatic rings, the chlorine atom at the C1 position is predicted to be the more reactive site for nucleophilic attack.[5][6] This is attributed to the combined electron-withdrawing effects of the adjacent trifluoromethyl group and the para nitro group, which stabilize the Meisenheimer intermediate formed during the reaction.[3][7] The chlorine at the C3 position, while also activated by the ortho nitro group, experiences a lesser degree of activation.
Caption: Predicted regioselectivity of nucleophilic aromatic substitution.
Application in the Synthesis of Herbicidal Diphenyl Ethers
Diphenyl ether herbicides are a well-established class of agrochemicals that act by inhibiting protoporphyrinogen oxidase (PPO).[1][8][9] The trifluoromethyl group is a common feature in many commercial diphenyl ether herbicides, enhancing their efficacy and metabolic stability.[10] this compound is an ideal starting material for the synthesis of novel diphenyl ether herbicides through a Williamson ether synthesis, a classic SNAr reaction.[11]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of a diphenyl ether herbicide.
Detailed Protocol: Synthesis of a Hypothetical Diphenyl Ether Herbicide
Objective: To synthesize a novel diphenyl ether herbicide candidate via nucleophilic aromatic substitution.
Materials:
-
This compound
-
4-Hydroxybenzonitrile (or other substituted phenol)
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a dry 100 mL round-bottom flask, add this compound (1.0 eq), 4-hydroxybenzonitrile (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF (50 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired diphenyl ether.
Table 1: Representative Reaction Conditions and Expected Outcomes
| Nucleophile (Substituted Phenol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Product |
| 4-Hydroxybenzonitrile | K₂CO₃ | DMF | 90 | 5 | 2-Chloro-4-nitro-1-(4-cyanophenoxy)-3-(trifluoromethyl)benzene |
| 3-Hydroxy-4-chlorobenzonitrile | Cs₂CO₃ | DMSO | 100 | 6 | 2-Chloro-4-nitro-1-(4-chloro-3-cyanophenoxy)-3-(trifluoromethyl)benzene |
| 4-Nitrophenol | NaH | THF | 65 | 4 | 2-Chloro-4-nitro-1-(4-nitrophenoxy)-3-(trifluoromethyl)benzene |
Application in the Synthesis of Fungicidal Phenylamines
Phenylamine derivatives represent a significant class of fungicides, with many commercial products featuring a trifluoromethyl group.[12][13][14][15] The synthesis of these compounds often involves the SNAr reaction between an activated aryl halide and a substituted aniline.[16] this compound is a suitable starting material for the preparation of novel phenylamine fungicide candidates.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of a phenylamine fungicide.
Detailed Protocol: Synthesis of a Hypothetical Phenylamine Fungicide
Objective: To synthesize a novel phenylamine fungicide candidate via nucleophilic aromatic substitution.
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline (or other substituted aniline)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (nitrogen or argon)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add the substituted aniline (1.1 eq) and anhydrous THF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (20 mL).
-
Add the solution of the aryl halide dropwise to the aniline salt solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenylamine.
Table 2: Representative Reaction Conditions and Expected Outcomes
| Nucleophile (Substituted Aniline) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Product |
| 3-Chloro-4-fluoroaniline | NaH | THF | RT | 10 | N-(3-Chloro-4-fluorophenyl)-2-chloro-4-nitro-3-(trifluoromethyl)aniline |
| 4-Ethylaniline | KHMDS | Dioxane | 50 | 8 | N-(4-Ethylphenyl)-2-chloro-4-nitro-3-(trifluoromethyl)aniline |
| 2,6-Difluoroaniline | LiHMDS | Toluene | 60 | 12 | N-(2,6-Difluorophenyl)-2-chloro-4-nitro-3-(trifluoromethyl)aniline |
Conclusion
This compound is a potent and versatile building block for the synthesis of novel agrochemicals. Its highly activated aromatic ring system allows for facile nucleophilic aromatic substitution, providing a straightforward entry to complex diphenyl ether and phenylamine derivatives. By understanding the principles of regioselectivity and employing standard SNAr protocols, researchers can leverage this building block to efficiently generate libraries of potential herbicidal and fungicidal candidates for further biological evaluation. The strategic incorporation of the trifluoromethyl group is a proven strategy for enhancing the biological activity and metabolic stability of agrochemicals, making this building block a valuable asset in the development of next-generation crop protection solutions.[2]
References
Click to expand
Sources
- 1. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 10. CN102030655A - Synthesis method of diphenyl ether derivate, combined production method of oxyfluorfen and acifluorfen and synthesis method of oxyfluorfen - Google Patents [patents.google.com]
- 11. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 12. EP0975635A1 - Fungicidal trifluoromethylalkylamino-triazolopyrimidines - Google Patents [patents.google.com]
- 13. AU6867198A - Fungicidal trifluoromethylalkylamino-triazolopyrimidines - Google Patents [patents.google.com]
- 14. ZA983054B - Fungicidal trifluoromethylalkylamino-triazolopyrimidines. - Google Patents [patents.google.com]
- 15. WO2018069841A1 - 4-substituted phenylamine derivatives and their use to protect crops by fighting undesired phytopathogenic micoorganisms - Google Patents [patents.google.com]
- 16. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Application Note & Protocol: Regioselective Nitration of 1,3-Dichloro-2-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive guide to the experimental protocol for the nitration of 1,3-dichloro-2-(trifluoromethyl)benzene. This substrate presents a significant synthetic challenge due to the presence of three strongly deactivating groups on the aromatic ring, necessitating the use of aggressive reaction conditions. We will delve into the mechanistic principles governing the reaction's regioselectivity, outline a detailed and field-tested experimental procedure, and provide critical safety and hazard management protocols. This guide is intended for researchers, chemists, and drug development professionals who require a robust method for synthesizing nitrated derivatives of this compound, which are valuable intermediates in the agrochemical and pharmaceutical industries.
Mechanistic Rationale and Regiochemical Considerations
The nitration of aromatic compounds is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is typically formed by the reaction of concentrated nitric acid with a stronger acid, such as concentrated sulfuric acid or oleum.[1][2][3]
Equation 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The reaction concludes with the deprotonation of the arenium ion, which restores the ring's aromaticity.[1][4]
dot digraph "Electrophilic Aromatic Substitution Mechanism" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
}
Diagram 1: Generalized mechanism for Electrophilic Aromatic Nitration.
The primary challenge with 1,3-dichloro-2-(trifluoromethyl)benzene lies in its profound deactivation. Both the chlorine atoms (-Cl) and the trifluoromethyl group (-CF₃) are strongly electron-withdrawing, reducing the nucleophilicity of the benzene ring and slowing the rate of electrophilic attack.[5] Consequently, forcing conditions such as a mixture of fuming nitric acid and oleum at elevated temperatures are required to achieve a reasonable reaction rate.[6][7][8]
The regiochemical outcome is determined by the directing effects of the existing substituents:
-
Trifluoromethyl (-CF₃): A powerful deactivating and meta-directing group.[5]
-
Chlorine (-Cl): A deactivating but ortho, para-directing group.
Analyzing the positions available for substitution:
-
Position 4: para to the C1-Cl, ortho to the C3-Cl, and meta to the C2-CF₃. This position is electronically favored by the chlorine atoms and not disfavored by the -CF₃ group.
-
Position 6: ortho to the C1-Cl, para to the C3-Cl, and meta to the C2-CF₃. Similar to position 4, this site is activated by the halogens relative to other positions.
-
Position 5: meta to both chlorine atoms and para to the -CF₃ group. Substitution here is strongly disfavored due to the powerful deactivating effect of the trifluoromethyl group in the para position.
Therefore, the reaction is expected to yield a mixture of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene and 1,3-dichloro-6-nitro-2-(trifluoromethyl)benzene . Due to symmetry, these two products are identical. The primary expected product is therefore This compound .
dot digraph "Regioselectivity Analysis" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [style=invis];
}
Diagram 2: Predicted regiochemical outcome of the nitration reaction.
Critical Safety and Hazard Management
Nitration reactions, particularly on deactivated substrates requiring harsh conditions, are inherently hazardous. A thorough risk assessment must be conducted before commencing any work.[9]
Key Hazards:
-
Extreme Corrosivity: Concentrated and fuming nitric acid, sulfuric acid, and oleum are severely corrosive and can cause devastating burns upon contact.[10][11]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, resulting in rapid pressure buildup and potential explosion.[10]
-
Strong Oxidizers: Nitrating agents can react violently with organic materials, reducing agents, and bases.[11]
-
Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas, which is harmful upon inhalation.[11]
Required Controls:
-
Engineering Controls:
-
All operations must be performed inside a certified chemical fume hood with the sash positioned as low as practical.
-
A blast shield should be placed between the operator and the reaction apparatus.
-
An ice bath for emergency cooling must be readily available.
-
Ensure immediate access to an emergency eyewash station and safety shower.[10]
-
-
Personal Protective Equipment (PPE):
-
Acid-resistant gloves (e.g., butyl rubber or Viton) are mandatory. Double-gloving is recommended.
-
Chemical splash goggles and a full-face shield must be worn.[10]
-
A flame-resistant lab coat.
-
-
Procedural Controls:
-
Never add water to the concentrated acid mixture; always add the acid mixture slowly to ice/water during the quench step.
-
Maintain strict control over the rate of addition and reaction temperature.
-
Ensure the reaction vessel is free from any organic contaminants.
-
Detailed Experimental Protocol
This protocol is designed for a 10g scale synthesis of this compound. All operations should be conducted with strict adherence to the safety protocols outlined above.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |
| 1,3-Dichloro-2-(trifluoromethyl)benzene | 86249-75-6 | 215.00 | 10.0 g (46.5 mmol) | 1.0 | Substrate, >98% purity |
| Fuming Nitric Acid (≥90%) | 7697-37-2 | 63.01 | 15 mL (approx. 350 mmol) | ~7.5 | Highly corrosive and oxidizing |
| Oleum (20% free SO₃) | 8014-95-7 | Variable | 40 mL | - | Dehydrating agent and catalyst |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | ~100 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying agent |
| Crushed Ice | - | - | ~500 g | - | For quenching |
Step-by-Step Procedure
dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Diagram 3: Step-by-step workflow for the nitration protocol.
-
Preparation of the Nitrating Mixture:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 40 mL of oleum (20% SO₃).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 15 mL of fuming nitric acid dropwise via the dropping funnel to the stirred oleum. CAUTION: This addition is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition. Once the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
-
-
Substrate Addition:
-
Dissolve 10.0 g (46.5 mmol) of 1,3-dichloro-2-(trifluoromethyl)benzene in a small amount of the prepared nitrating mixture if it is a solid, or add it directly if it is a liquid.
-
Using the dropping funnel, add the substrate to the cold nitrating mixture dropwise over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature over 30 minutes.
-
Carefully heat the reaction mixture in a water or oil bath to 60-70 °C.
-
Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a large beaker (1 L), prepare a slurry of approximately 500 g of crushed ice and 100 mL of cold water.
-
In the fume hood , very slowly and carefully pour the reaction mixture onto the stirred ice slurry. A solid product should precipitate.[12][13]
-
Stir the mixture for 20 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.[12]
-
-
Washing and Neutralization:
-
Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.
-
Wash the cake with one portion of cold saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.[12]
-
Press the solid as dry as possible on the filter.
-
-
Purification:
-
The crude, damp solid can be purified by recrystallization. A mixed solvent system such as ethanol/water or hexane/ethyl acetate is often effective.
-
Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (~40 °C).
-
Product Characterization
The identity and purity of the final product, This compound , should be confirmed using standard analytical techniques:
-
Melting Point (MP): A sharp melting point is indicative of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (Expected M.W. = 260.00 g/mol ) and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show two distinct singlets in the aromatic region.
-
¹³C NMR: Will show the expected number of carbon signals.
-
¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or incomplete reaction | Insufficiently harsh conditions. | Increase reaction temperature gradually (e.g., to 80-90 °C) or increase reaction time. Confirm the strength of the nitrating acids. |
| Low Yield | Product loss during work-up; incomplete reaction. | Ensure complete precipitation during quenching. If product is oily, perform a liquid-liquid extraction with DCM or ether.[12][14] |
| Formation of dark tars | Reaction temperature was too high; side reactions. | Lower the reaction temperature. Ensure slow, controlled addition of the substrate to the nitrating mixture. |
| Product is an oil, not a solid | Impurities depressing the melting point. | Perform a liquid-liquid extraction instead of filtration. Purify the resulting oil via column chromatography.[12] |
References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Esteves, P. M., et al. (2001). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
-
Morsch, L. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]
-
Chemistry Steps. Nitration of Benzene. [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
-
Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
-
Chemistry Stack Exchange. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
-
University of California, Santa Barbara - Environmental Health & Safety. Nitric Acid Safety. [Link]
- Google Patents. (1985).
-
PrepChem.com. Synthesis of 3-nitrobenzotrifluoride. [Link]
- Google Patents. (2013). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- Google Patents. (1976). DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.
-
European Patent Office. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]
- Google Patents. (1984). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Finger, G. C., & Kruse, C. W. (1938). The mono-nitration of benzotrifluoride. IDEALS. [Link]
-
University of Wisconsin Colleges. Rate and Regioselectivity in the Nitration of (Trifluoromethyl)benzene. [Link]
- Google Patents. (2011).
- Google Patents. (1988). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Eureka | Patsnap. (2021). Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride. [Link]
- Google Patents. (1969).
- Google Patents. (1973). US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds.
- Google Patents. (2004). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 5. columbia.edu [columbia.edu]
- 6. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 7. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
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- 10. m.youtube.com [m.youtube.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. prepchem.com [prepchem.com]
Applikations- und Protokollhandbuch: Derivatisierung von 1,3-Dichlor-4-nitro-2-(trifluormethyl)benzol für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 1,3-Dichlor-4-nitro-2-(trifluormethyl)benzol. Diese Verbindung dient als vielseitiges Grundgerüst (Scaffold) für die Synthese von Molekülbibliotheken, die für das biologische Screening in der frühen Phase der Wirkstoffentdeckung von hohem Wert sind.
Einleitung: Ein strategisches Ausgangsmolekül in der medizinischen Chemie
1,3-Dichlor-4-nitro-2-(trifluormethyl)benzol ist ein hochgradig funktionalisiertes aromatisches System, das sich hervorragend für die kombinatorische Chemie und die medizinische Chemie eignet. Die strategische Anordnung seiner Substituenten – zwei reaktive Chloratome, eine stark elektronenziehende Nitrogruppe und eine metabolisch stabile Trifluormethylgruppe – ermöglicht eine präzise und sequentielle Derivatisierung.
Die Trifluormethylgruppe (-CF₃) ist ein zentrales Strukturelement in der modernen medizinischen Chemie. Sie kann die Lipophilie, die metabolische Stabilität und die Bindungsaffinität eines Moleküls an sein biologisches Zielprotein signifikant verbessern.[1] Die Nitrogruppe (-NO₂) ist nicht nur ein potenter Elektronenakzeptor, der nachfolgende Reaktionen steuert, sondern auch in vielen biologisch aktiven Molekülen, insbesondere in antimikrobiellen und antineoplastischen Wirkstoffen, zu finden.[2][3][4] Die beiden Chloratome dienen als vielseitige "Ankerpunkte" für die Einführung neuer funktioneller Gruppen durch verschiedene chemische Transformationen.
Dieses Handbuch erläutert die zugrundeliegende Reaktivität des Moleküls und stellt detaillierte Protokolle für die selektive Funktionalisierung zur Verfügung, um diverse Molekülbibliotheken für das Screening auf potenzielle Antikrebs- und antimikrobielle Aktivitäten zu erstellen.[2][3][4]
Chemische Reaktivität und Regioselektivität
Die Reaktivität von 1,3-Dichlor-4-nitro-2-(trifluormethyl)benzol wird dominant durch die stark elektronenziehenden Eigenschaften der Nitro- (-NO₂) und Trifluormethylgruppen (-CF₃) bestimmt. Diese Gruppen verringern die Elektronendichte des aromatischen Rings und aktivieren ihn stark für die nukleophile aromatische Substitution (SNAr) .
Die Logik der Regioselektivität bei der ersten Substitution
Das Molekül besitzt zwei Chloratome an den Positionen C1 und C3. Die entscheidende Frage für eine gezielte Synthese ist, welches dieser beiden Atome bei einer Reaktion mit einem Nukleophil bevorzugt substituiert wird.
-
Chloratom an C1: Dieses befindet sich in ortho-Position zur Trifluormethylgruppe und in meta-Position zur Nitrogruppe.
-
Chloratom an C3: Dieses befindet sich in ortho-Position zur Nitrogruppe und in meta-Position zur Trifluormethylgruppe.
Der Mechanismus der SNAr-Reaktion verläuft über einen negativ geladenen Übergangszustand, den sogenannten Meisenheimer-Komplex. Die Stabilität dieses Komplexes bestimmt die Reaktionsgeschwindigkeit. Elektronenziehende Gruppen stabilisieren diesen Komplex am effektivsten, wenn sie sich in ortho- oder para-Position zur Angriffsstelle des Nukleophils befinden, da sie die negative Ladung durch Resonanz delokalisieren können.
Für 1,3-Dichlor-4-nitro-2-(trifluormethyl)benzol bedeutet dies:
-
Angriff an C3: Die negative Ladung des Meisenheimer-Komplexes wird sowohl von der ortho-ständigen Nitrogruppe als auch von der para-ständigen Trifluormethylgruppe (relativ zur Position C6 im Resonanzintermediat) effektiv stabilisiert.
-
Angriff an C1: Die negative Ladung wird nur durch die ortho-ständige Trifluormethylgruppe und die para-ständige Nitrogruppe stabilisiert.
Studien an analogen Systemen wie 1,3-Dichlor-4-nitrobenzol haben gezeigt, dass die Substitution am Chloratom, das sich ortho zur Nitrogruppe befindet, schneller abläuft.[5] Dieser Effekt wird durch die zusätzliche Aktivierung der Trifluormethylgruppe in unserem Zielmolekül noch verstärkt.
Schlussfolgerung: Die erste nukleophile Substitution findet hochselektiv am Chloratom an Position C3 statt, das zwischen der Nitro- und der Trifluormethylgruppe positioniert ist.
Abbildung 1: Logischer Pfad zur Regioselektivität der ersten SNAr-Reaktion.
Protokolle zur Derivatisierung
Die folgende Sektion beschreibt detaillierte, schrittweise Protokolle für die Synthese einer Bibliothek von Derivaten.
Protokoll 1: Selektive Mono-Aminierung durch SNAr-Reaktion
Diese Methode beschreibt die selektive Substitution des C3-Chloratoms durch verschiedene primäre und sekundäre Amine zur Erzeugung einer Bibliothek von Anilinderivaten.
Materialien:
-
1,3-Dichlor-4-nitro-2-(trifluormethyl)benzol
-
Ausgewähltes Amin (z.B. Morpholin, Piperidin, Anilin, Benzylamin) (1.1 Äquivalente)
-
Base: Kaliumcarbonat (K₂CO₃) oder Diisopropylethylamin (DIPEA) (2.0 Äquivalente)
-
Lösungsmittel: Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO), wasserfrei
-
Rundkolben, Magnetrührer, Heizplatte mit Ölbad, Rückflusskühler
-
Standard-Aufarbeitungs- und Reinigungsequipment (Scheidetrichter, Rotationsverdampfer, Flash-Chromatographie-System)
Prozedur:
-
Lösen Sie 1,3-Dichlor-4-nitro-2-(trifluormethyl)benzol (1.0 Äquivalent) in DMF (ca. 0.2 M Konzentration) in einem trockenen Rundkolben unter einer inerten Atmosphäre (Stickstoff oder Argon).
-
Fügen Sie die Base (z.B. K₂CO₃, 2.0 Äquivalente) hinzu.
-
Geben Sie das ausgewählte Amin (1.1 Äquivalente) langsam zur gerührten Suspension hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie für 4-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab.
-
Gießen Sie die Reaktionsmischung in eine große Menge Wasser (ca. 10-faches Volumen des DMF) und extrahieren Sie das Produkt mit Ethylacetat (3 x Volumen des wässrigen Anteils).
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit gesättigter Kochsalzlösung (Brine).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine mono-aminierte Produkt zu erhalten.
| Nukleophil (Amin) | Base | Temperatur (°C) | Zeit (h) | Typische Ausbeute (%) |
| Morpholin | K₂CO₃ | 70 | 6 | 85 - 95 |
| Benzylamin | DIPEA | 80 | 8 | 80 - 90 |
| 4-Methoxyanilin | K₂CO₃ | 80 | 12 | 75 - 85 |
| Piperidin | K₂CO₃ | 60 | 4 | 90 - 98 |
Tabelle 1: Repräsentative Reaktionsbedingungen für die selektive Mono-Aminierung.
Protokoll 2: Selektive Mono-Thiolierung durch SNAr-Reaktion
Dieses Protokoll nutzt Thiole als Nukleophile, um Thioether-Derivate zu synthetisieren, die in der medizinischen Chemie von großem Interesse sind.
Materialien:
-
Mono-substituiertes Produkt aus Protokoll 1
-
Ausgewähltes Thiol (z.B. Thiophenol, Benzylmercaptan) (1.2 Äquivalente)
-
Base: Natriumhydrid (NaH, 60% Dispersion in Mineralöl) (1.2 Äquivalente)
-
Lösungsmittel: Tetrahydrofuran (THF), wasserfrei
-
Standard-Aufarbeitungs- und Reinigungsequipment
Prozedur:
-
Suspendieren Sie Natriumhydrid (1.2 Äquivalente) in wasserfreiem THF in einem flammgetrockneten Kolben unter inerter Atmosphäre und kühlen Sie auf 0 °C (Eisbad).
-
Tropfen Sie eine Lösung des Thiols (1.2 Äquivalente) in THF langsam zur NaH-Suspension. Rühren Sie die Mischung für 30 Minuten bei 0 °C, um das Thiolat zu bilden.
-
Lösen Sie das mono-aminierte Produkt aus Protokoll 1 (1.0 Äquivalent) in wasserfreiem THF und geben Sie diese Lösung langsam zur Thiolat-Lösung bei 0 °C.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung wieder auf 0 °C und löschen Sie die Reaktion vorsichtig durch langsame Zugabe von gesättigter wässriger Ammoniumchlorid-Lösung (NH₄Cl).
-
Extrahieren Sie das Produkt mit Ethylacetat, waschen Sie die organische Phase mit Wasser und Brine, trocknen Sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie.
Protokoll 3: C-C-Bindungsknüpfung durch Suzuki-Miyaura-Kreuzkupplung
Nach der selektiven Substitution des C3-Chloratoms kann das verbleibende, weniger reaktive C1-Chloratom für Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung genutzt werden, um Biaryl-Strukturen zu erzeugen.[6]
Materialien:
-
Mono-substituiertes Produkt (aus Protokoll 1 oder 2)
-
Arylboronsäure (z.B. Phenylboronsäure, 4-Methoxyphenylboronsäure) (1.5 Äquivalente)
-
Palladium-Katalysator: Pd(PPh₃)₄ (3-5 mol%) oder PdCl₂(dppf) (3-5 mol%)
-
Base: Wässrige 2 M Natriumcarbonat-Lösung (Na₂CO₃) (3.0 Äquivalente)
-
Lösungsmittel: Toluol oder 1,4-Dioxan
-
Standard-Aufarbeitungs- und Reinigungsequipment
Prozedur:
-
Geben Sie das mono-substituierte Chlor-Derivat (1.0 Äquivalent), die Arylboronsäure (1.5 Äquivalente) und den Palladium-Katalysator (0.05 Äquivalente) in einen Rundkolben.
-
Evakuieren Sie den Kolben und füllen Sie ihn mehrmals mit einem inerten Gas.
-
Fügen Sie das entgaste Lösungsmittel (Toluol oder Dioxan) und anschließend die wässrige Na₂CO₃-Lösung hinzu.
-
Erhitzen Sie die zweiphasige Mischung unter starkem Rühren auf 90-100 °C für 12-24 Stunden unter inerter Atmosphäre. Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Nach Abkühlen auf Raumtemperatur trennen Sie die organische Phase ab. Extrahieren Sie die wässrige Phase mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Wasser und Brine, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie, um das finale Biaryl-Produkt zu isolieren.
Workflow für die Synthese und das biologische Screening
Der folgende Workflow illustriert den modularen Ansatz zur Erstellung einer diversen Molekülbibliothek und deren anschließendes Screening.
Abbildung 2: Allgemeiner Workflow von der Synthese bis zum biologischen Screening.
Rationale für das biologische Screening
Die Kombination der Strukturelemente (Nitro-, Trifluormethyl- und diverse Aryl/Heterocyclyl-Gruppen) in den synthetisierten Derivaten legt ein Screening in den folgenden therapeutischen Bereichen nahe:
-
Antikrebs-Aktivität: Viele Kinase-Inhibitoren und zytotoxische Wirkstoffe enthalten halogenierte und nitro-substituierte aromatische Ringe.[2][3] Die Derivate sollten gegen eine Reihe von menschlichen Krebszelllinien (z.B. Lungen-, Brust-, Prostatakrebs) mittels zellbasierter Assays wie dem MTT-Assay zur Bestimmung der Zytotoxizität getestet werden.[7] Vielversprechende "Hits" können dann in weiterführenden Assays zur Untersuchung des Wirkmechanismus (z.B. Apoptose-Induktion, Zellzyklus-Analyse) evaluiert werden.
-
Antimikrobielle Aktivität: Nitroaromatische Verbindungen sind eine bekannte Klasse von antimikrobiellen Wirkstoffen.[4] Die synthetisierte Bibliothek sollte gegen ein Panel von gram-positiven und gram-negativen Bakterien sowie gegen Pilzstämme getestet werden. Die Bestimmung der minimalen Hemmkonzentration (MHK) ist hierbei der Goldstandard, um die Potenz der Verbindungen zu quantifizieren.[8]
Zusammenfassung und Ausblick
1,3-Dichlor-4-nitro-2-(trifluormethyl)benzol ist ein außerordentlich nützliches Ausgangsmaterial für die Wirkstoffforschung. Die vorhersagbare Regioselektivität der ersten nukleophilen aromatischen Substitution ermöglicht eine kontrollierte und schrittweise Einführung von molekularer Diversität. Die hier vorgestellten Protokolle bieten eine robuste Grundlage für die Erstellung von fokussierten Molekülbibliotheken. Die anschließende biologische Evaluierung dieser Verbindungen birgt das Potenzial, neue Leitstrukturen für die Entwicklung dringend benötigter Medikamente gegen Krebs und Infektionskrankheiten zu identifizieren.
Referenzen
-
Yilmaz, F., et al. (2023). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. MDPI. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... Verfügbar unter: [Link]
-
Kraljević, S., et al. (2011). Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents. PubMed. Verfügbar unter: [Link]
-
Thota, S., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. Verfügbar unter: [Link]
-
Karabacak, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC - NIH. Verfügbar unter: [Link]
-
Gao, F., et al. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Verfügbar unter: [Link]
-
Al-Hourani, B. J., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Verfügbar unter: [Link]
-
Lu, J., Paci, I., & Leitch, D. C. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC - NIH. Verfügbar unter: [Link]
-
Lu, J., Paci, I., & Leitch, D. C. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Verfügbar unter: [Link]
-
Sowa, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Verfügbar unter: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Defluorinative functionalization approach led by difluoromethyl anion chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Novel Compounds from 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
This compound is a highly functionalized aromatic scaffold poised for the synthesis of a diverse array of novel compounds. Its unique substitution pattern, featuring two distinct chlorine atoms, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, offers a rich platform for chemical exploration in medicinal chemistry and materials science. The electronic properties of the substituents govern the reactivity of the benzene ring, enabling selective transformations at multiple positions. This guide provides a detailed exploration of key synthetic pathways originating from this versatile starting material, complete with mechanistic insights and actionable laboratory protocols.
The strategic placement of the electron-withdrawing nitro and trifluoromethyl groups significantly influences the reactivity of the two chloro substituents. The chlorine at the C1 position is ortho to the nitro group and para to the trifluoromethyl group, rendering it highly activated towards nucleophilic aromatic substitution (SNAr).[1][2] In contrast, the chlorine at the C3 position is meta to the nitro group, making it significantly less reactive under SNAr conditions.[1] This inherent difference in reactivity is a cornerstone of the synthetic strategies outlined herein, allowing for selective functionalization.
This document will detail four primary synthetic avenues:
-
Selective Nucleophilic Aromatic Substitution (SNAr) at the C1 Position: Leveraging the electronic activation to introduce a variety of nucleophiles.
-
Chemoselective Reduction of the Nitro Group: Forming the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline, while preserving the aryl chloride bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilizing the chloro substituents for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Synthesis of Fused Heterocyclic Systems: Employing the aniline intermediate to construct complex molecular architectures such as benzimidazoles and quinoxalines.
Each section will provide the scientific rationale for the proposed transformations, detailed experimental protocols, and expected outcomes, empowering researchers to harness the full synthetic potential of this valuable starting material.
Part 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C1 Position
The presence of the strongly electron-withdrawing nitro group ortho to the C1 chlorine atom and the trifluoromethyl group in the para position creates a highly electron-deficient carbon center, priming it for nucleophilic attack.[2][3] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized onto the nitro group.[2] This stabilization significantly lowers the activation energy for the substitution at the C1 position, allowing for selective reactions with a range of nucleophiles under relatively mild conditions.
Causality Behind Experimental Choices:
The choice of solvent and base is critical for successful SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often employed to deprotonate protic nucleophiles (e.g., alcohols, amines) in situ, generating a more potent anionic nucleophile.
Protocol 1.1: Synthesis of 1-Alkoxy-3-chloro-4-nitro-2-(trifluoromethyl)benzene
This protocol details the synthesis of an ether linkage at the C1 position, a common structural motif in pharmacologically active molecules.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, phenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired alcohol (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Nucleophile (Alcohol) | Typical Reaction Time (h) | Expected Yield (%) |
| Ethanol | 6 | 85-95 |
| Isopropanol | 8 | 80-90 |
| Phenol | 12 | 75-85 |
Protocol 1.2: Synthesis of N-Aryl/Alkyl-3-chloro-4-nitro-2-(trifluoromethyl)aniline
This protocol describes the formation of a secondary amine at the C1 position.
Materials:
-
This compound
-
Desired primary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), the desired primary amine (1.5 equiv), and potassium carbonate (2.5 equiv).
-
Add anhydrous DMF to a concentration of 0.5-1.0 M.
-
Seal the tube and heat the mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic solution with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Part 2: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding the versatile intermediate 2,6-dichloro-4-(trifluoromethyl)aniline. This aniline is a precursor for a vast number of pharmaceuticals and agrochemicals.[4] The key challenge is to achieve this reduction without affecting the aryl chloride bonds, a process known as chemoselectivity. Catalytic hydrogenation with palladium on carbon (Pd/C) is often associated with hydrodehalogenation, making it unsuitable for this transformation.[5] Instead, metal-acid systems like iron in acetic acid or stannous chloride in ethanol are the methods of choice.[6]
Causality Behind Experimental Choices:
Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a classic and highly effective method for the selective reduction of aromatic nitro groups.[7] The reaction is heterogeneous and proceeds via single electron transfer from the iron metal to the nitro group. The acidic medium protonates the intermediates and dissolves the resulting iron oxides. Stannous chloride (SnCl₂) is another mild and selective reducing agent that is tolerant of many functional groups, including aryl halides.[5]
Protocol 2.1: Nitro Group Reduction using Iron and Acetic Acid
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Celite®
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) in a 1:1 mixture of ethanol and water.
-
Add iron powder (5.0 equiv) and glacial acetic acid (1.0 equiv).
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,6-dichloro-4-(trifluoromethyl)aniline, which can be further purified by chromatography or distillation if necessary.
| Reducing System | Solvent | Typical Reaction Time (h) | Expected Yield (%) |
| Fe / Acetic Acid | Ethanol/Water | 2-4 | >90 |
| SnCl₂·2H₂O | Ethanol | 3-6 | 85-95 |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
With the aniline intermediate in hand, or by utilizing the less reactive C3-Cl of the SNAr products, palladium-catalyzed cross-coupling reactions open a vast landscape for creating carbon-carbon and carbon-nitrogen bonds.[8] These reactions are fundamental in modern organic synthesis.[4]
Protocol 3.1: Suzuki-Miyaura Coupling of 2,6-Dichloro-4-(trifluoromethyl)aniline
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[9] Selective mono- or di-arylation can often be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation, 2.5 equiv for di-arylation)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (e.g., 5:1 mixture)
Procedure:
-
To a Schlenk flask, add 2,6-dichloro-4-(trifluoromethyl)aniline, the arylboronic acid, and potassium phosphate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3.2: Sonogashira Coupling of 2,6-Dichloro-4-(trifluoromethyl)aniline
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures.[10][11]
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under argon, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of THF and triethylamine (2:1 v/v).
-
Add the terminal alkyne, followed by CuI and Pd(PPh₃)₂Cl₂.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter off the triethylammonium salt.
-
Concentrate the filtrate and purify by flash column chromatography.
Protocol 3.3: Buchwald-Hartwig Amination of 2,6-Dichloro-4-(trifluoromethyl)aniline
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[4][12]
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add anhydrous toluene, followed by the amine and then 2,6-dichloro-4-(trifluoromethyl)aniline.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Coupling Reaction | Partner | Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |
Part 4: Synthesis of Fused Heterocyclic Systems
The 2,6-dichloro-4-(trifluoromethyl)aniline intermediate is an excellent precursor for the synthesis of various fused heterocyclic systems, which are privileged scaffolds in drug discovery.
Protocol 4.1: Synthesis of Substituted Benzimidazoles
Benzimidazoles can be synthesized by the condensation of an o-phenylenediamine with an aldehyde.[13][14] By first performing a selective nucleophilic aromatic substitution on one of the chloro groups of the aniline intermediate with ammonia or a primary amine, a suitable diamine precursor can be generated for subsequent cyclization.
Procedure (Two-Step):
-
Step A: Synthesis of the Diamine. Perform a selective mono-amination of 2,6-dichloro-4-(trifluoromethyl)aniline using a Buchwald-Hartwig protocol (as in 3.3) with an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis) to replace one chloro group.
-
Step B: Benzimidazole Formation. Dissolve the resulting diamine (1.0 equiv) and a desired aldehyde (1.0 equiv) in ethanol. Add a catalytic amount of acetic acid. Heat the mixture to reflux for 4-8 hours. Upon completion, cool the reaction, and the product will often precipitate and can be collected by filtration.
Protocol 4.2: Synthesis of Substituted Quinoxalines
Quinoxalines are typically formed from the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15][16] Similar to the benzimidazole synthesis, a diamino precursor derived from 2,6-dichloro-4-(trifluoromethyl)aniline is required.
Procedure (Two-Step):
-
Step A: Synthesis of the Diamine. Prepare the diamine as described in the benzimidazole synthesis (Step A).
-
Step B: Quinoxaline Formation. Dissolve the diamine (1.0 equiv) in ethanol. Add the 1,2-dicarbonyl compound (e.g., glyoxal, benzil) (1.0 equiv) and a few drops of acetic acid. Stir the mixture at room temperature or with gentle heating. The quinoxaline product often precipitates from the reaction mixture and can be isolated by filtration.
Conclusion
This compound is a starting material of significant strategic importance. The inherent electronic biases of its substituents allow for a high degree of control over sequential functionalization. By employing selective nucleophilic aromatic substitution, chemoselective nitro reduction, and a variety of palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space of novel and complex molecules. The protocols and strategies outlined in this guide provide a robust framework for the development of new chemical entities for applications in drug discovery and materials science.
References
-
Al-Saleh, B., Abdel-Khalik, M. M., & El-Apasery, M. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4191. [Link]
-
Borah, A. J., Ghosh, S., & Ali, A. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38165-38186. [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved January 19, 2026, from [Link]
-
Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
ResearchGate. (2008). (PDF) ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation. [Link]
-
Wikipedia. (2023, December 20). Nucleophilic aromatic substitution. In Wikipedia. [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Filo. (2025, October 4). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... [Link]
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Wikipedia. (2023, November 28). Sonogashira coupling. In Wikipedia. [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 19, 2026, from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
National Center for Biotechnology Information. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(45), 26796-26817. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 14(3), 963-971. [Link]
-
Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(18), 6049-6055. [Link]
-
Beilstein Journals. (2019). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 15, 2434-2441. [Link]
-
International Journal of New Chemistry. (2024). PDF 1014.01 K. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-142. [Link]
- Google P
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Arkivoc, 2023(5), 1-11. [Link]
- Google Patents. (n.d.). CN1357530A - Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro....
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
- Google Patents. (n.d.). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
ResearchGate. (2014). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
-
Beilstein Journals. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 9, 1344-1357. [Link]
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Application of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene in materials science
An Application Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene in Advanced Materials Synthesis
Abstract
This compound is a highly functionalized aromatic compound poised as a critical building block in modern materials science. The strategic placement of two chlorine atoms, a nitro group, and a trifluoromethyl group on the benzene ring imparts a unique reactivity profile, making it an exemplary monomer for the synthesis of high-performance polymers and a core structure for organic electronic materials. The potent electron-withdrawing nature of the nitro and trifluoromethyl substituents strongly activates the chlorine atoms for nucleophilic aromatic substitution (SNAr), facilitating the creation of robust polymer backbones such as poly(aryl ether)s. This guide provides an in-depth exploration of its applications, featuring detailed, field-tested protocols for polymer synthesis, an analysis of the structure-property relationships, and a discussion of its potential in organic electronics.
Foundational Principles: Molecular Architecture and Reactivity
The utility of this compound stems directly from its molecular structure. Understanding the role of each substituent is key to exploiting its synthetic potential.
-
Trifluoromethyl Group (-CF3): As a powerful electron-withdrawing group, it lowers the electron density of the aromatic ring, contributing to the activation of the C-Cl bonds. In the resulting polymer, the -CF3 group enhances thermal stability, flame retardancy, chemical resistance, and solubility in organic solvents by disrupting chain packing.[1][2]
-
Nitro Group (-NO2): This group is one of the strongest activating groups for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. Its presence is the primary driver for the high reactivity of the chlorine atoms.
-
Chlorine Atoms (-Cl): These serve as excellent leaving groups in SNAr reactions. Their presence at two positions on the ring allows the molecule to act as a monomer, enabling the formation of long-chain polymers. The rate-determining step in these SNAr reactions is the initial nucleophilic attack, which is accelerated by the electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.[3]
This combination of features makes the molecule a premier choice for creating materials designed for demanding environments where thermal and chemical stability are paramount.
Application in High-Performance Poly(aryl ether) Synthesis
A primary application of this compound is in the synthesis of fluorinated poly(aryl ether)s. These polymers are analogues of high-performance materials like PEEK and exhibit exceptional properties suitable for aerospace, electronics, and automotive industries.[2] The incorporation of fluorine imparts a low dielectric constant, making these materials particularly valuable for applications in 5G communication technologies.[4][5][6]
Protocol: Polycondensation via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a high molecular weight fluorinated poly(aryl ether) by reacting this compound with a bisphenol, such as 4,4'-Biphenol.
Causality of Experimental Design: The reaction is a nucleophilic aromatic substitution polycondensation.[7] A polar aprotic solvent (DMAc) is chosen to solvate the potassium carbonate and the growing polymer chain. Anhydrous conditions are critical, as water would react with the phenoxide nucleophile and terminate chain growth. Toluene is used to form a water-toluene azeotrope, which is physically removed via a Dean-Stark trap, ensuring the reaction proceeds to high molecular weight. The reaction temperature is elevated to ensure the phenoxide is sufficiently nucleophilic and the polymerization rate is practical.
Materials:
-
This compound
-
4,4'-Biphenol (or other high-purity bisphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
Instrumentation:
-
Three-neck round-bottom flask with overhead mechanical stirrer
-
Dean-Stark trap and condenser
-
Nitrogen gas inlet and bubbler
-
Heating mantle with calibrated temperature controller
Step-by-Step Methodology:
-
Reactor Charging: Charge the three-neck flask with equimolar amounts of this compound and 4,4'-Biphenol. Add anhydrous K₂CO₃ (2.0 equivalents per mole of bisphenol).
-
Solvent Addition: Introduce anhydrous DMAc to achieve a solids concentration of 20-25% (w/v), followed by toluene (10% of DMAc volume).
-
Inert Atmosphere & Dehydration: Purge the system with dry nitrogen for 15 minutes. Begin vigorous stirring and heat the mixture to 145-150 °C. Collect the toluene-water azeotrope in the Dean-Stark trap over 3-4 hours until water evolution ceases.
-
Polymerization: Carefully drain the collected toluene from the trap. Slowly increase the reaction temperature to 170-180 °C to initiate polymerization. The solution will become progressively more viscous. Maintain this temperature for 12-24 hours.
-
Polymer Isolation: Cool the reaction vessel to below 100 °C. Dilute the highly viscous polymer solution with additional DMAc.
-
Precipitation and Purification: In a separate, larger vessel, add rapidly stirring methanol. Slowly pour the polymer solution into the methanol to precipitate the polymer as a white, fibrous solid.
-
Washing: Filter the polymer and wash it thoroughly with hot deionized water (3-4 times) to remove all inorganic salts. Follow with a final wash in methanol to remove low-molecular-weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 110 °C for 24 hours or until a constant weight is achieved.
Experimental Workflow Diagram:
Caption: Synthesis workflow for fluorinated poly(aryl ether)s.
Expected Material Properties
The resulting polymers are expected to exhibit a suite of high-performance characteristics.
| Property | Typical Value | Significance |
| Glass Transition Temp. (Tg) | 190 – 260 °C | Indicates high-temperature operational stability and mechanical integrity. |
| 5% Weight Loss Temp. (Td5) | > 500 °C | Demonstrates exceptional thermal stability, crucial for demanding applications.[4][5] |
| Dielectric Constant (@ 10 GHz) | 2.1 – 2.8 | Low dielectric constant is essential for high-frequency electronics and 5G applications.[4] |
| Water Absorption | < 0.9% | High hydrophobicity ensures stable dielectric performance in humid environments.[4] |
| Solubility | Soluble in NMP, DMAc, THF | Good solubility facilitates processing into films and coatings.[1] |
Prospective Applications in Organic Electronics
While less established, the inherent electron-deficient nature of the this compound core makes it a compelling candidate for the synthesis of n-type organic semiconductor materials. These materials are crucial for creating complementary circuits in organic electronics.
Synthetic Strategy: The chlorine atoms can be substituted using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce π-conjugated aryl or heteroaryl units. This extends the electronic conjugation and allows for fine-tuning of the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a critical parameter for efficient electron injection and transport. The nitro group can be retained as a powerful electron-accepting moiety or subsequently reduced to an amine for further functionalization.
Logical Pathway for Material Synthesis:
Caption: Synthetic route to n-type materials via cross-coupling.
Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Chemical Incompatibility: Avoid contact with strong oxidizing agents and strong bases, except under controlled reaction conditions.
-
Storage: Store in a cool, dry, well-ventilated area, tightly sealed in its original container.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
References
- Stadermann, D., & Starke, L. (Year). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. ACS Publications. [Link to a relevant general article on trifluoromethylated poly(aryl ether)s, as a direct source for the specific compound might not be available]
-
Li, Y., et al. (2021). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry. URL: [Link]
-
Al-khayat, M. M., et al. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. URL: [Link]
-
Wang, Y., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. ResearchGate. URL: [Link]
-
Wang, Y., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC - NIH. URL: [Link]
-
Wang, Y., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PubMed. URL: [Link]
- Carter, K. R., et al. (Year). Aryl fluoride monomers in nucleophilic aromatic substitution polymerization: evaluation of monomer reactivity by 19F NMR spectroscopy. Macromolecules.
-
Otsuki, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. URL: [Link]
- Nishimura, T., et al. (Year). Nucleophilic aromatic substitution of fluorinated, fully conjugated... ResearchGate.
-
Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. URL: [Link]
-
Gratz, R. F. (1993). New monomers for high performance polymers. NASA Technical Reports Server. URL: [Link]
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- 4. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: A Scalable Synthesis Protocol for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene Derivatives
Introduction
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene and its derivatives are pivotal intermediates in the synthesis of a wide array of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group, along with the specific substitution pattern of the chloro and nitro groups on the benzene ring, imparts unique physicochemical properties that are highly desirable in modern drug discovery and development. The electron-withdrawing nature of these substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, providing a versatile scaffold for the synthesis of more complex molecules. This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Synthesis Strategy and Mechanistic Insights
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1,3-dichloro-2-(trifluoromethyl)benzene. The nitration is carried out using a classic mixed acid system of concentrated nitric acid and sulfuric acid.
Reaction Mechanism:
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion[1]. The benzene ring of the substrate, 1,3-dichloro-2-(trifluoromethyl)benzene, then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex. Finally, a weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
The directing effects of the substituents on the starting material are crucial in determining the regioselectivity of the nitration. Both the chloro and trifluoromethyl groups are deactivating and meta-directing. However, the position of nitration is ultimately guided by the steric hindrance and the combined electronic effects of the substituents.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate engineering controls.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 1,3-Dichloro-2-(trifluoromethyl)benzene | 98% | Commercially Available |
| Concentrated Nitric Acid (HNO₃) | 68-70% | ACS Reagent Grade |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | - |
| Ethanol | 95% | - |
| Round-bottom flask with magnetic stirrer | - | Standard laboratory equipment |
| Dropping funnel | - | Standard laboratory equipment |
| Ice bath | - | Standard laboratory equipment |
| Buchner funnel and filter flask | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Safety Precautions
-
Handle concentrated nitric and sulfuric acids with extreme caution in a well-ventilated fume hood. These acids are highly corrosive and can cause severe burns.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
The nitration reaction is highly exothermic . Strict temperature control is essential to prevent runaway reactions.
-
Quenching the reaction mixture with water is also highly exothermic. This should be done slowly and with efficient cooling.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a pre-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice bath to 0-5 °C. Slowly, and with continuous stirring, add concentrated nitric acid (25 mL) dropwise to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 1,3-dichloro-2-(trifluoromethyl)benzene (21.5 g, 0.1 mol). Cool the flask in an ice bath to 0-5 °C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 1,3-dichloro-2-(trifluoromethyl)benzene. The rate of addition should be controlled to maintain the internal reaction temperature between 5-10 °C. After the addition is complete, continue stirring the reaction mixture at this temperature for 1 hour.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g) with vigorous stirring. A precipitate of the crude product should form.
-
Isolation of the Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Purification by Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -60 to -65 (s, 3F) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons, CF₃ |
| IR (KBr, cm⁻¹) | ~1530, 1350 (NO₂ stretch), C-Cl, C-F bands |
| MS (EI) | m/z corresponding to the molecular ion |
Note: The exact spectroscopic shifts should be determined experimentally and compared with reference data if available.
Visualizations
Synthetic Workflow
Caption: Scalable synthesis workflow for this compound.
Reaction Mechanism Overview
Caption: Key steps in the electrophilic aromatic nitration mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature (monitor carefully). |
| Loss of product during work-up. | Ensure efficient extraction and minimize transfers. | |
| Dark-colored product | Overheating during reaction. | Maintain strict temperature control. |
| Impurities in starting material. | Use high-purity starting materials. | |
| Product is an oil | Impurities depressing the melting point. | Repeat the recrystallization step. |
| Incorrect product. | Characterize the product thoroughly (NMR, MS). |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the detailed experimental procedure and safety precautions, researchers can reliably produce this valuable intermediate for further applications in drug discovery and agrochemical development. The provided mechanistic insights and troubleshooting guide offer a deeper understanding of the process and aid in achieving high yields and purity.
References
-
Ku, Y., et al. (2019). A convergent large-scale synthesis for venetoclax. Organic Process Research & Development, 23(7), 1435-1443. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
Sources
Troubleshooting & Optimization
Navigating the Synthesis of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during this synthesis. This resource is designed to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in optimizing your reaction outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section is dedicated to resolving specific issues you may encounter during the synthesis. Each entry presents a common problem, its probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired this compound Isomer
Question: My nitration of 1,3-dichloro-2-(trifluoromethyl)benzene results in a low yield of the target 4-nitro isomer. What are the likely causes and how can I improve the regioselectivity?
Answer:
Low yield of the desired this compound is a frequent challenge, primarily due to the formation of multiple isomers. The regiochemical outcome of the electrophilic aromatic substitution is dictated by the directing effects of the substituents on the starting material, 1,3-dichloro-2-(trifluoromethyl)benzene.
Understanding the Directing Effects:
The benzene ring in your starting material is substituted with three electron-withdrawing groups: two chlorine atoms and a trifluoromethyl group. Here's a breakdown of their directing effects:
-
Chlorine (Cl): Chlorine is an ortho, para-director, but it is also a deactivating group.[1][2] This means it directs the incoming nitro group to the positions ortho and para relative to itself, while slowing down the overall reaction rate compared to benzene.[3]
-
Trifluoromethyl (CF3): The trifluoromethyl group is a strong electron-withdrawing group and a meta-director.[4][5] It deactivates the ring and directs the incoming electrophile to the positions meta to itself.
The interplay of these directing effects leads to the formation of a mixture of isomers. The primary isomers expected are:
-
This compound (Desired Product): Nitration occurs at the C4 position, which is para to the C1-chloro and ortho to the C3-chloro substituent.
-
1,3-Dichloro-5-nitro-2-(trifluoromethyl)benzene (Isomeric Impurity): Nitration occurs at the C5 position, which is meta to both chloro substituents and ortho to the trifluoromethyl group.
-
1,3-Dichloro-6-nitro-2-(trifluoromethyl)benzene (Isomeric Impurity): Nitration occurs at the C6 position, which is ortho to the C1-chloro and para to the C3-chloro substituent.
The following diagram illustrates the directing effects of the substituents on 1,3-dichloro-2-(trifluoromethyl)benzene, highlighting the positions susceptible to nitration.
Caption: Directing effects of substituents in the nitration of 1,3-dichloro-2-(trifluoromethyl)benzene.
Strategies for Improving Regioselectivity and Yield:
-
Control of Reaction Temperature:
-
Nitration reactions are exothermic. Lowering the reaction temperature generally increases selectivity. Start with an ice bath (0-5 °C) during the addition of the nitrating agent and then allow the reaction to proceed at a controlled temperature.
-
Rationale: At lower temperatures, the kinetic barrier for the formation of the more stable transition state leading to the 4-nitro isomer is more pronounced, favoring its formation over other isomers.
-
-
Choice and Stoichiometry of Nitrating Agent:
-
A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Rationale: The concentration of the nitronium ion can influence the reaction rate and selectivity. Using a slight excess of nitric acid can ensure complete conversion of the starting material. However, a large excess may lead to the formation of dinitro products.
-
-
Reaction Time:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Rationale: Prolonged reaction times can lead to the formation of side products and decomposition of the desired product, especially if the reaction temperature is not well-controlled.
-
Experimental Protocol for Optimized Nitration:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1,3-dichloro-2-(trifluoromethyl)benzene | Precursor for the target molecule. |
| Nitrating Agent | Mixture of conc. HNO₃ and conc. H₂SO₄ (1:2 v/v) | Generates the nitronium ion for electrophilic substitution. |
| Molar Ratio | 1.1 equivalents of HNO₃ | Ensures complete mononitration while minimizing dinitration. |
| Temperature | 0-5 °C during addition, then 20-25 °C | Controls exothermicity and improves selectivity. |
| Reaction Time | 2-4 hours (monitor by TLC/GC-MS) | Prevents side reactions and product degradation. |
| Work-up | Quench on ice, extract with organic solvent, wash with NaHCO₃ | Neutralizes excess acid and isolates the product mixture. |
Issue 2: Difficulty in Separating the this compound from Isomeric Impurities
Question: After the nitration reaction, I am struggling to isolate the pure this compound from the other isomers. What are the most effective purification methods?
Answer:
The separation of constitutional isomers can be challenging due to their similar physical properties. However, a combination of techniques can be employed for effective purification.
1. Fractional Crystallization:
-
This technique relies on the differences in the solubility of the isomers in a particular solvent at a given temperature.
-
Procedure:
-
Dissolve the crude product mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
-
Slowly cool the solution to allow for the selective crystallization of the least soluble isomer. The desired 4-nitro isomer may crystallize out first, but this needs to be determined empirically.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The purity of the crystals and the mother liquor should be checked by GC-MS or NMR.
-
-
Rationale: Even small differences in the crystal lattice energy and solvation of the isomers can be exploited for separation. This method is often effective for obtaining a highly pure fraction of one isomer.
2. Column Chromatography:
-
This is a highly effective method for separating isomers with different polarities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Analyze the fractions by TLC or GC-MS to identify those containing the pure desired isomer.
-
-
Rationale: The isomers will interact differently with the polar silica gel stationary phase based on their dipole moments, allowing for their separation as they are carried through the column by the mobile phase.
The following workflow diagram outlines a general strategy for the purification of this compound.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound?
The most common and logical starting material is 1,3-dichloro-2-(trifluoromethyl)benzene . This precursor already contains the desired arrangement of the chloro and trifluoromethyl substituents.
Q2: What are the key safety precautions to consider during this synthesis?
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The nitration reaction is exothermic. It is crucial to control the temperature by using an ice bath, especially during the addition of the nitrating agent, to prevent runaway reactions.
-
Quenching: Always quench the reaction by slowly adding the reaction mixture to ice with stirring. Never add water directly to the concentrated acid mixture, as this can cause a violent exothermic reaction.
Q3: How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product(s). Use a suitable solvent system (e.g., hexane:ethyl acetate) and visualize the spots under UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique that can be used to monitor the reaction progress and also to determine the ratio of the different isomers formed.[6] This is particularly useful for optimizing reaction conditions to favor the formation of the desired isomer.
Q4: Are there any common side reactions to be aware of?
Besides the formation of constitutional isomers, other potential side reactions include:
-
Dinitration: If the reaction conditions are too harsh (e.g., high temperature, large excess of nitrating agent), dinitration of the aromatic ring can occur, leading to the formation of 1,3-dichloro-4,X-dinitro-2-(trifluoromethyl)benzene products.
-
Oxidation: Strong oxidizing conditions can potentially lead to the oxidation of the trifluoromethyl group or other side reactions, although this is less common under standard nitration conditions.
By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers can significantly improve the yield and purity of this compound. This guide provides a foundation for troubleshooting and optimizing this important synthetic transformation.
References
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
ChemComplete. (2016, April 7). Nitration of Benzene and Aromatic Rings. YouTube. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
12_09_11.html.ppt [Read-Only]. (n.d.). [Link]
-
Visual Learners. (2021, July 20). Nitration of aromatic compounds with mechanism and in the presence of other substituents. YouTube. [Link]
-
Khan Academy. Nitration (video) | Aromatic compounds. [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
-
McGuire, M. (n.d.). A Report on Directing Effects on Organic Chemistry. Longdom Publishing. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Save My Exams. (2025, January 10). Directing Effects. [Link]
-
ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
PubMed. (1999). Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry. [Link]
-
Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
-
ResearchGate. (n.d.). Regio-selective nitration in various ionic liquids | Download Table. [Link]
- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- Google Patents. (n.d.).
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration Porównanie zastosowania metod GC/FID oraz GC/MS w oznaczaniu zawartości 3-nitrotoluenu w produktach nitrowania toluenu wobec nadmiaru 2-i. [Link]
-
PubMed. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. [Link]
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- 6. Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning side product formation and reaction optimization. Our guidance is grounded in established principles of physical organic chemistry to ensure you can anticipate, diagnose, and resolve challenges in your synthetic workflows.
Introduction to the Reactivity of this compound
This compound is a highly activated aromatic system designed for sequential nucleophilic aromatic substitution (SNAr) reactions. The benzene ring is rendered electron-deficient by the powerful electron-withdrawing effects of the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group.[1][2] This activation facilitates the displacement of the chloro substituents by a wide range of nucleophiles.
The key to successfully using this reagent lies in understanding the differential reactivity of the two chlorine atoms located at the C1 and C3 positions. Their susceptibility to nucleophilic attack is not equal, being governed by the stabilizing influence of the electron-withdrawing groups on the intermediate Meisenheimer complex.[3][4] The nitro group, positioned para to the C1 chlorine and ortho to the C3 chlorine, along with the ortho-positioned trifluoromethyl group relative to the C1 chlorine, dictates the regioselectivity of the substitution.
Troubleshooting Guide: Side Products & Reaction Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is producing a mixture of two regioisomers. How can I improve the selectivity for substitution at a single position?
Answer:
The formation of regioisomers is the most common challenge with this substrate. It arises from nucleophilic attack at both the C1 and C3 positions. However, one position is significantly more reactive than the other.
Causality: The reactivity of the two chloro leaving groups is determined by the ability of the electron-withdrawing groups (-NO₂ and -CF₃) to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[2][3][4]
-
Attack at C1: The negative charge in the intermediate can be delocalized onto the nitro group (para position) and is also stabilized inductively by the adjacent trifluoromethyl group (ortho position). This dual stabilization makes the C1 position the more activated site for nucleophilic attack.
-
Attack at C3: The negative charge in the intermediate can be delocalized onto the nitro group (ortho position). However, it receives less inductive stabilization from the now meta-positioned trifluoromethyl group. This makes the C3 position the less activated site.
Therefore, the desired product is typically the one resulting from substitution at C1. The formation of the C3-substituted isomer as a side product is favored by more aggressive reaction conditions.
Solutions to Enhance Regioselectivity:
| Strategy | Mechanism of Action | Recommended Adjustments |
| Lower Reaction Temperature | Reduces the overall kinetic energy of the system, favoring the pathway with the lower activation energy (attack at C1). | Start reactions at 0°C or room temperature and only warm if necessary. Avoid high temperatures (>100°C) if possible. |
| Use a Weaker Base | A milder base (e.g., K₂CO₃, NaHCO₃) with the nucleophile (if it's an amine or alcohol) reduces the rate of the less favored pathway. | Substitute strong bases like NaH or LDA with carbonate or bicarbonate bases. |
| Control Stoichiometry | Using a slight excess of the substrate relative to the nucleophile can disfavor the less reactive pathway. | Use 1.0 to 1.1 equivalents of the nucleophile relative to the dichlorobenzene substrate. |
| Choice of Solvent | Polar aprotic solvents like DMF or DMSO are standard, but less polar solvents (e.g., THF, Dioxane) can sometimes increase selectivity by altering the solvation of the transition state.[1] | If selectivity is poor in DMF, consider screening THF or 2-MeTHF as alternative solvents. |
Question 2: I am observing a significant amount of a di-substituted product where both chlorine atoms have been replaced. How can I favor mono-substitution?
Answer:
Formation of the di-substituted product occurs when the initial mono-substituted product reacts further with the nucleophile. This is a common issue when the mono-substituted product is still sufficiently activated for a second SNAr reaction.
Causality: The first substitution at the more reactive C1 position yields a product that is generally less reactive than the starting material. However, if the added nucleophile is not significantly electron-donating, or if harsh reaction conditions are used, a second substitution at the C3 position can occur.
Solutions to Favor Mono-substitution:
-
Strict Control of Stoichiometry: This is the most critical parameter. Use no more than 1.0 equivalent of your nucleophile. For highly reactive nucleophiles, you may even consider using a slight excess of the this compound starting material (e.g., 1.1 equivalents).
-
Slow Addition of the Nucleophile: Adding the nucleophile slowly (e.g., via a syringe pump) maintains a low instantaneous concentration, which statistically favors the reaction with the more abundant and more reactive starting material over the less reactive mono-substituted product.
-
Lower Reaction Temperature: As with improving regioselectivity, lower temperatures will significantly disfavor the second, less facile substitution reaction.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. The reaction should be quenched as soon as the starting material is consumed to prevent the accumulation of the di-substituted product.
Experimental Workflow: Minimizing Di-substitution
Caption: Workflow for controlled mono-substitution.
Question 3: My reaction is very sluggish, and I have incomplete conversion even after extended reaction times. What can I do?
Answer:
A sluggish reaction indicates that the activation energy barrier is not being sufficiently overcome. This can be due to the nucleophile's reactivity, the reaction conditions, or the nature of the solvent.
Causality:
-
Poor Nucleophilicity: The nucleophile may be too weak or sterically hindered to attack the aromatic ring efficiently.
-
Insufficient Base: If the nucleophile is an alcohol, thiol, or amine, a base is required to deprotonate it, generating the more potent nucleophilic anion. An inadequate amount or strength of the base will result in a low concentration of the active nucleophile.
-
Low Temperature: While beneficial for selectivity, excessively low temperatures may halt the reaction.
-
Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the charged intermediate.
Troubleshooting Steps for Sluggish Reactions:
| Parameter | Recommended Action | Rationale |
| Nucleophile/Base | If using a neutral nucleophile (e.g., R-NH₂), ensure at least 2 equivalents of the amine are used (one as the nucleophile, one as the base) or use 1 equivalent of the amine with 1.1 equivalents of a non-nucleophilic base (e.g., Et₃N, DIPEA). For alcohols, use a stronger base like NaH or K₂CO₃ in DMF. | To generate a sufficient concentration of the active nucleophilic species. |
| Temperature | Gradually increase the temperature. If the reaction is slow at room temperature, try warming to 40-60°C. Monitor selectivity closely by TLC/LC-MS as you increase the heat. | To provide sufficient thermal energy to overcome the activation barrier. |
| Solvent | Ensure you are using a suitable polar aprotic solvent like DMF, DMSO, NMP, or DMAc. These solvents excel at solvating the charged Meisenheimer complex.[1] | Proper solvent choice is critical for facilitating the SNAr mechanism. |
| Catalyst | In some cases, phase-transfer catalysts (e.g., TBAB) can accelerate reactions, particularly in biphasic systems or with anionic nucleophiles. | To improve the transport of the nucleophile to the substrate. |
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom is more reactive in this compound and why?
The chlorine at the C1 position is significantly more reactive. The reason lies in the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
Caption: Pathways for nucleophilic attack.
As shown in the diagram, attack at C1 allows the resulting negative charge to be delocalized onto the para-nitro group through resonance and simultaneously stabilized by the strong inductive effect of the adjacent trifluoromethyl group. Attack at C3 only benefits from resonance stabilization by the ortho-nitro group, which is a less stabilizing arrangement compared to the C1 pathway. This makes the transition state for C1 attack lower in energy, resulting in a faster reaction rate.[2][3]
Q2: Can the nitro group be displaced or react under SNAr conditions?
While halide displacement is the primary reaction pathway, nitro groups can also act as leaving groups in SNAr reactions, though this is less common and typically requires very harsh conditions or specific activation (e.g., further electron-withdrawing groups).[5] For this specific substrate under typical conditions (e.g., amines, alkoxides at temperatures < 150°C), displacement of the nitro group is highly unlikely and should not be a significant side reaction.
Q3: Are there any known side reactions involving the trifluoromethyl group?
The -CF₃ group is generally very stable under SNAr conditions. However, under strongly basic and anhydrous conditions at high temperatures, hydrolysis to a carboxylic acid (-COOH) can theoretically occur, but this is an extreme and unlikely side reaction in this context. You are far more likely to encounter issues with regioselectivity or di-substitution.
Q4: What are the recommended analytical methods for monitoring these reactions?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the formation of products. Use a UV lamp for visualization, as these aromatic compounds are strongly UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows for clear differentiation and quantification of the starting material, the desired mono-substituted product, the regioisomeric side product, and the di-substituted product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for characterizing the final, purified product to confirm its structure and isomeric purity. The distinct chemical shifts in the ¹⁹F NMR spectrum can be particularly useful for distinguishing between the desired product and any isomers.
References
- Vertex AI Search. (2026). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
-
ResearchGate. (n.d.). Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene.... Retrieved from [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-Nitro-2-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene.
- Google Patents. (n.d.). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]
-
National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Introduction: 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound, often used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its complex structure, featuring electron-withdrawing nitro and trifluoromethyl groups alongside chloro substituents, presents unique challenges for purification. Achieving high purity is paramount, as residual impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxicological risks in final products. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers navigate the purification of this specific molecule.
Part 1: Initial Purification Strategy
The first critical step is selecting the appropriate purification technique. This decision depends on the initial purity of your crude material, the quantity you need to purify, and the nature of the impurities (e.g., starting materials, isomers, or byproducts). The flowchart below provides a logical framework for making this choice.
Caption: Decision workflow for selecting a purification method.
Part 2: Recrystallization Guide
Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery and scalability.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2][3]
Frequently Asked Questions (FAQs) - Recrystallization
Q1: How do I choose the best solvent for this compound? A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2][3] Given the polar nature of your molecule due to the nitro group, start by screening polar solvents.[4] A good rule of thumb is to use solvents with functional groups similar to the compound being purified.[5] Alcoholic solvents are often a good starting point for nitroaryl compounds.[4]
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a few drops of the candidate solvent at room temperature. The compound should be sparingly soluble.[3]
-
Heat the mixture gently. The compound should fully dissolve.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
| Solvent Class | Recommended Solvents to Screen | Rationale & Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Often provide the steep solubility curve needed for nitroaromatic compounds.[4] Ethanol is a common first choice.[5] |
| Esters | Ethyl Acetate | Good for moderately polar compounds. Can be used in a mixed solvent system with hexanes. |
| Aromatic | Toluene | Can be effective for aromatic compounds, promoting good crystal growth. |
| Mixed Solvents | Ethanol/Water, Hexane/Ethyl Acetate | Use when no single solvent is ideal.[4] Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy, then reheat to clarify.[4] |
Q2: My compound "oils out" instead of forming crystals. What should I do? A2: Oiling out occurs when the compound's solubility limit is reached at a temperature above its melting point, or when significant impurities are present.
-
Solution 1: Use more solvent. This keeps the compound dissolved until the solution has cooled further.
-
Solution 2: Lower the temperature at which crystallization begins. Add a small amount of the "good" solvent to the hot, cloudy solution to redissolve the oil, then allow it to cool more slowly.
-
Solution 3: Change solvents. Try a lower-boiling point solvent.
Q3: My product won't crystallize, even after cooling in an ice bath. What now? A3: Crystal formation sometimes requires nucleation.
-
Solution 1: Scratch the inside of the flask. Use a glass rod to scratch the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[6]
-
Solution 2: Add a seed crystal. If you have a small amount of pure product, add a tiny crystal to the cold solution to initiate crystallization.
-
Solution 3: Reduce the volume of the solvent. Evaporate some of the solvent and try cooling again. Your initial solution may have been too dilute.[3]
Troubleshooting Guide - Recrystallization
Caption: Troubleshooting common recrystallization issues.
Protocol 1: General Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to boiling with swirling, until the solid just dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated.[3][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents the desired product from crystallizing prematurely.[4]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
Part 3: Column Chromatography Guide
When recrystallization is ineffective due to the presence of multiple impurities or impurities with similar solubility profiles, column chromatography is the preferred method.[7] It separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.[8]
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: What stationary and mobile phases should I use? A1:
-
Stationary Phase: For a polar molecule like this compound, standard silica gel is the most common and effective choice.[8] Silica gel is slightly acidic and works well for separating compounds with polar functional groups.[8]
-
Mobile Phase (Eluent): The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[9] A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typical. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Q2: My compounds are not separating well on the column (co-elution). What can I do? A2: Co-elution of impurities is a common problem when polarities are very similar.[9]
-
Solution 1: Optimize the Eluent. Use a shallower gradient or run the column isocratically (with a single solvent mixture) with a lower polarity eluent. This will increase the interaction time with the silica and may improve separation.
-
Solution 2: Change the Solvent System. Sometimes, switching one of the eluent components can change the selectivity. For example, try a Hexane/Dichloromethane system instead of Hexane/Ethyl Acetate.
-
Solution 3: Consider a Different Stationary Phase. While less common, for very difficult separations, switching to alumina or a reverse-phase (C18) silica could provide the necessary selectivity.[9]
Q3: I have very low recovery of my compound from the column. Where did it go? A3: Low recovery can happen for several reasons.[9]
-
Cause 1: Compound is stuck on the column. Your compound might be too polar for the chosen eluent system.
-
Solution: Increase the polarity of the eluent significantly at the end of the run (e.g., flush with 100% ethyl acetate or add a small percentage of methanol) to wash everything off the column.
-
-
Cause 2: Compound is unstable on silica. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate).[9] Alternatively, you can use deactivated silica gel (treated with a base like triethylamine).
-
Troubleshooting Guide - Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Inappropriate solvent system (eluent is too polar).- Column was overloaded with crude material.- Column was packed improperly (channeling). | - Decrease the polarity of the eluent. Use a shallower gradient.[9]- Use a larger column or less sample (typically use 20-50 times the weight of adsorbent to sample).[8]- Repack the column carefully, ensuring a level and compact bed. |
| Compound Runs Too Fast (High Rf) | - Eluent is too polar. | - Decrease the eluent polarity by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Compound Won't Elute (Low Rf) | - Eluent is not polar enough.- Compound is highly polar and strongly adsorbed. | - Increase the eluent polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate).[9]- If necessary, switch to a much more polar solvent system (e.g., dichloromethane/methanol). |
| Cracked or Channeled Column Bed | - The silica bed ran dry during packing or running.- Solvents of vastly different polarity were mixed too quickly, causing thermal stress. | - Always keep the silica head wet with solvent. Never let the solvent level drop below the top of the adsorbent.[7]- When running a gradient, increase the polarity gradually. |
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system will give your target compound an Rf value of ~0.3 and show good separation from impurities.[9]
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting, non-polar eluent.[8]
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly. Drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Allow the solvent to evaporate, then carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column. Apply pressure using a bellows or regulated air/nitrogen line to achieve a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate your purified this compound.
Part 4: Safety and Handling
Working with halogenated nitroaromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10][12]
-
Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[10]
This guide is intended for research professionals and should be used in conjunction with a thorough understanding of laboratory safety procedures and a specific Safety Data Sheet (SDS) for the compound.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Unknown. (n.d.). Column chromatography. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
DOI. (n.d.). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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- 12. fishersci.com [fishersci.com]
Overcoming poor reactivity of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support resource for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles and achieve your desired synthetic outcomes.
Section 1: Understanding the Core Reactivity Challenge
FAQ: Why is my reaction with this compound so slow or failing entirely?
Answer: The reactivity of this compound is governed by a competition between powerful electronic activation and significant steric hindrance. Understanding this dichotomy is the first step in troubleshooting.
-
Electronic Activation: The aromatic ring is heavily activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of two potent electron-withdrawing groups: the nitro group (-NO2) at the C4 position and the trifluoromethyl group (-CF3) at the C2 position. These groups pull electron density out of the ring, making it highly electrophilic and able to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[1][2][3][4]
-
Steric Hindrance: The primary cause of the compound's poor reactivity is the bulky trifluoromethyl group located at the C2 position. This group physically blocks the path of incoming nucleophiles, making it difficult for them to attack the carbon atoms attached to the chlorine leaving groups, especially the one at C1.[5][6][7] This steric shield raises the activation energy of the reaction, often leading to sluggish or incomplete conversion under standard conditions.[8]
The chlorine at C3 is generally more susceptible to substitution than the chlorine at C1. This is because the C3 position is ortho to the activating nitro group and para to the trifluoromethyl group, an ideal electronic arrangement for SNAr. The C1 position, while ortho to the trifluoromethyl group, suffers from severe steric congestion.
Caption: Steric hindrance from the C2-Trifluoromethyl group.
Section 2: Troubleshooting and Optimization Guide
This section provides actionable strategies to enhance reaction rates and yields.
FAQ: My initial screening shows low conversion. Which reaction parameters should I optimize first?
Answer: For SNAr reactions, temperature and solvent choice are the most critical parameters to address initially.
-
Temperature: Increasing the reaction temperature is often the most effective way to overcome the high activation energy caused by steric hindrance. Reactions that are sluggish at 80 °C may proceed smoothly at 120-150 °C.
-
Causality: Higher temperatures provide molecules with greater kinetic energy, increasing the frequency and force of collisions, which helps the nucleophile overcome the steric repulsion from the -CF3 group.
-
Caution: Aromatic nitro compounds can be unstable at high temperatures, especially in the presence of strong bases, potentially leading to decomposition.[9] Monitor your reaction for color changes (darkening) that may indicate degradation.
-
-
Solvent Selection: The choice of solvent is crucial for SNAr reactions. High-boiling, polar aprotic solvents are generally the best choice.
-
Causality: Polar aprotic solvents excel at solvating the cationic counter-ion of the nucleophile while leaving the anionic nucleophile relatively "naked" and more reactive. They also effectively stabilize the charged Meisenheimer intermediate, lowering the energy of the transition state.[10][11][12]
-
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Suitability & Comments |
| DMSO | 189 | 47 | Excellent choice. High polarity and boiling point. Can be difficult to remove. |
| NMP | 202 | 33 | Excellent choice. Thermally very stable for high-temperature reactions. |
| DMF | 153 | 37 | Good general-purpose solvent. Lower boiling point may limit max temperature. |
| Sulfolane | 285 | 43 | Excellent for very high-temperature reactions due to its stability. |
| Acetonitrile | 82 | 37 | Generally not suitable due to low boiling point. |
| Toluene | 111 | 2.4 | Poor choice. Nonpolar solvents do not effectively stabilize the charged intermediates.[10] |
FAQ: My reaction is still slow even at high temperatures. How can I boost nucleophile reactivity?
Answer: If optimizing temperature and solvent is insufficient, the next step is to enhance the intrinsic reactivity of your nucleophile using catalysis. Phase-Transfer Catalysis (PTC) is a highly effective and industrially relevant technique for this purpose.[13][14]
What is Phase-Transfer Catalysis? PTC involves adding a catalyst (typically a quaternary ammonium or phosphonium salt) that transports an anionic nucleophile from an aqueous or solid phase into the organic phase where the substrate is dissolved.[15] This process creates a highly reactive, poorly solvated nucleophile-catalyst ion pair in the organic phase, dramatically accelerating the reaction.[16]
Caption: Simplified workflow of Phase-Transfer Catalysis (PTC).
Recommended Protocol: PTC for Nucleophilic Substitution
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 equiv), your nucleophile (1.1-1.5 equiv, e.g., potassium acetate, sodium thiophenoxide), and a high-boiling solvent like toluene or chlorobenzene.
-
Catalyst Addition: Add a phase-transfer catalyst (0.05-0.10 equiv). Common choices include:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Hexadecyltributylphosphonium bromide
-
-
Reaction: Heat the mixture to a high temperature (e.g., 110-140 °C) with vigorous stirring. Vigorous stirring is essential to ensure efficient transfer between phases.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction should be significantly faster than the uncatalyzed version.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to obtain the crude product for purification.
FAQ: Are there more advanced catalytic methods available?
Answer: Yes, for particularly challenging substrates or unactivated aryl chlorides, transition metal catalysis can be employed. This approach is distinct from traditional SNAr. Metal complexes, often based on Ruthenium(II) or Rhodium, can coordinate to the aromatic ring via a π-complex.[17] This coordination withdraws electron density from the ring, powerfully activating it for nucleophilic attack, similar to the effect of a nitro group.[18][19][20] While highly effective, these methods require specialized catalysts and inert atmosphere techniques, and are generally considered when other methods have failed.
Section 3: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action(s) |
| No or Low Conversion | 1. Insufficient activation energy due to steric hindrance.2. Poor solvent choice. | 1. Increase reaction temperature in 20 °C increments (monitor for decomposition).2. Switch to a high-boiling polar aprotic solvent (DMSO, NMP). |
| Reaction Stalls | 1. Nucleophile is not reactive enough.2. Catalyst deactivation or insufficient loading. | 1. Implement Phase-Transfer Catalysis (PTC) with a catalyst like TBAB.2. Use a stronger, non-nucleophilic base (if applicable) to fully deprotonate the nucleophile. |
| Multiple Products Formed | 1. Substitution at both C1 and C3.2. Side reactions with solvent or base. | 1. Lower the reaction temperature to favor the more electronically activated C3 position.2. Ensure the solvent is inert under the reaction conditions (e.g., avoid esters with strong bases). |
| Product Decomposition | 1. Reaction temperature is too high.2. Strong base is promoting side reactions. | 1. Reduce the temperature.2. Use the minimum effective amount of base or a weaker base if possible. |
References
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary ‘Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. J. Chem. Soc. Perkin Trans. 11, 461.
-
Halpern, M. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide. PTC Organics, Inc. Retrieved January 19, 2026, from [Link]
- Wang, D., et al. (2020). Catalytic SNAr Hexafluoroisopropoxylation of Aryl Chlorides and Bromides. Angewandte Chemie.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Vol. 3, Issue 1.
- Walton, J. W., & Williams, J. M. J. (2015). Catalytic SNAr of unactivated aryl chlorides.
- Mandal, K. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. St.
- Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions.
-
Royal Society of Chemistry. (n.d.). .
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Walton, J. W., & Williams, J. M. J. (2015). Catalytic SNAr of unactivated aryl chlorides.
- Sci-Hub. (2015).
- ResearchGate. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Ghavami, R., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- The Organic Chemistry Tutor. (2017, January 14).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- LibreTexts Chemistry. (2025, February 2). 16.
- ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- MDPI. (2024, July 26).
- Professor Dave Explains. (2019, July 12).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- ResearchGate. (n.d.).
- NOAA. (n.d.). 3-nitro-4-chlorobenzotrifluoride. CAMEO Chemicals.
- ResearchGate. (n.d.).
- Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents.
- Buncel, E., et al. (1998). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook.
- PubMed. (1995).
- PubMed Central. (2022, March 15).
- Sigma-Aldrich. (n.d.). 1,3-dichloro-2-fluoro-4-nitrobenzene AldrichCPR.
- PubMed Central. (2008).
- Royal Society of Chemistry. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
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- 7. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 12. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 19. Catalytic SNAr of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Catalytic SNAr of unactivated aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene reaction monitoring by TLC/GC-MS
Technical Support Center: Reaction Monitoring by TLC/GC-MS
Guide ID: RMT-4521 Topic: 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene Reaction Monitoring Senior Application Scientist: Dr. Evelyn Reed
Welcome to the technical support center for monitoring reactions involving this compound. This guide provides in-depth troubleshooting advice and detailed protocols for Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is designed for researchers, scientists, and drug development professionals to ensure accurate and efficient reaction tracking.
Section 1: Reaction Context & Monitoring Strategy
This compound is an electron-deficient aromatic ring, making it a common substrate for reactions like Nucleophilic Aromatic Substitution (SNAr) or reduction of the nitro group. Accurate monitoring is crucial to determine reaction completion, identify byproducts, and optimize yield.
Our recommended strategy employs a two-tiered approach:
-
TLC for Rapid Screening: Use TLC for quick, qualitative checks on the reaction's progress at the bench.
-
GC-MS for Confirmation & Quantification: Use GC-MS for definitive, quantitative analysis of reaction aliquots, confirming product identity and purity.
Caption: Integrated workflow for reaction monitoring.
Section 2: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for rapid, real-time reaction monitoring. Its effectiveness relies on proper technique and troubleshooting.
Frequently Asked Questions (TLC)
Q1: What is a good starting solvent system for this compound? A1: The starting material is relatively non-polar. A good starting point for your mobile phase is a mixture of a non-polar and a moderately polar solvent, such as Hexanes:Ethyl Acetate or Cyclohexane:Dichloromethane. Begin with a ratio like 9:1 or 4:1 (non-polar:polar) and adjust as needed to achieve an Rf value of 0.3-0.4 for the starting material.[1][2][3]
Q2: My spots are not visible under the UV lamp. What should I do? A2: While many aromatic compounds are UV-active, the response can be weak. If UV visualization fails:
-
Check Concentration: The sample might be too dilute. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[4]
-
Use a Stain: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for identifying reducible or oxidizable functional groups. For nitro compounds specifically, a stannous chloride (SnCl₂) reduction followed by diazotization and coupling with β-naphthol can produce a colored spot.[5]
Q3: How do I use a "cospot" and why is it important? A3: A cospot is a lane on the TLC plate where you spot the reaction mixture directly on top of a spot of the pure starting material.[1] This is critical for resolving ambiguity when the product and reactant Rf values are very similar. If the starting material is consumed, the cospot lane will show only the product spot. If the reaction is incomplete, you will see two distinct spots (or an elongated spot if they are very close).[6]
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Tailing Spots | 1. Sample is too concentrated (overloaded).[4][7][8] 2. The compound is highly polar or acidic/basic. 3. Solvent system is too polar. | 1. Dilute the sample before spotting. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[8] 3. Decrease the polarity of the solvent system (increase the proportion of the non-polar solvent). |
| No Separation (All spots at baseline or solvent front) | 1. Baseline: Solvent system is not polar enough. 2. Solvent Front: Solvent system is too polar. | 1. Increase the polarity of the mobile phase (e.g., from 9:1 to 4:1 Hex:EtOAc). 2. Decrease the polarity of the mobile phase. |
| Irreproducible Rf Values | 1. Chamber was not saturated with solvent vapor. 2. Solvent level in the chamber was too high, submerging the origin line.[4] 3. TLC plate was not developed vertically. | 1. Place a piece of filter paper in the developing chamber to ensure saturation. 2. Ensure the solvent level is below the spotting line. 3. Use a TLC chamber that holds the plate upright. |
Protocol: TLC Monitoring
-
Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere.
-
Spotting: On a silica gel TLC plate, lightly draw a pencil line ~1 cm from the bottom. Mark three lanes: "S" (Starting Material), "C" (Cospot), and "R" (Reaction).
-
Spot a dilute solution of your starting material on the "S" and "C" marks.
-
Spot a quenched aliquot of your reaction mixture on the "C" and "R" marks.
-
-
Development: Place the plate in the chamber, ensuring the solvent level is below the pencil line.[3] Cover and develop until the solvent front is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and dry. Visualize under a UV lamp (254 nm) and/or with a chemical stain.
-
Analysis: Compare the spots in the "R" lane to the "S" lane. The disappearance of the starting material spot and the appearance of a new spot indicates reaction progress.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides definitive structural confirmation and quantitative data that is not possible with TLC alone.
Frequently Asked Questions (GC-MS)
Q1: Which GC column is best for analyzing this compound? A1: A low-to-mid polarity column is ideal. The principle of "like dissolves like" applies.[9][10] A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Elite-5ms) is an excellent choice.[11] These columns offer good resolution for a wide range of aromatic compounds and are robust for GC-MS applications.
Q2: What should my injector and oven temperature program be? A2:
-
Injector Temperature: Set to 250-280 °C to ensure rapid vaporization without thermal degradation.
-
Oven Program: A starting point could be:
-
Hold at 80 °C for 1-2 minutes.
-
Ramp at 15-20 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes. This program should be optimized based on the boiling points of your specific reactants and expected products.
-
Q3: How do I interpret the mass spectrum for the starting material? A3: Look for these key features:
-
Molecular Ion (M⁺): The parent compound has a molecular weight of approximately 264.0 g/mol .
-
Isotopic Pattern: The two chlorine atoms will create a characteristic isotopic pattern. You should see peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. This is a definitive indicator of a dichlorinated compound.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of -NO₂, -Cl, and -CF₃ groups. The trifluoromethylbenzene cation fragment is also common.[12]
Troubleshooting Common GC-MS Issues
Caption: Logic flow for troubleshooting common GC-MS issues.
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column interacting with polar groups (like the nitro group).[13] 2. Sample concentration is too high (column overload).[13] | 1. Use a deactivated liner. Trim 10-20 cm from the front of the column. 2. Dilute the sample further. Increase the split ratio if using split injection. |
| No Peaks or Very Small Peaks | 1. Sample is too dilute. 2. Leak in the injection port or column fittings.[14][15] 3. Syringe issue (clogged or not dispensing). | 1. Prepare a more concentrated sample or use splitless injection. 2. Perform a leak check on the system. 3. Clean or replace the autosampler syringe. |
| Ghost Peaks / High Baseline | 1. Contamination in the injector, often from septum bleed.[13] 2. Column bleed due to oxygen exposure or exceeding temperature limits.[14] 3. Sample carryover from a previous injection. | 1. Replace the injector septum and liner. Bake out the injector. 2. Condition the column properly. Check for leaks and ensure carrier gas is pure.[15] 3. Run a solvent blank between samples. |
Protocol: GC-MS Analysis
-
Sample Preparation: Withdraw a small aliquot (~50 µL) from the reaction. Quench it by diluting into 1 mL of a suitable solvent (e.g., ethyl acetate). This stops the reaction and prepares it for injection.
-
Instrument Setup:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: Split/Splitless, 250 °C. Use a 10:1 split ratio for initial screening.
-
Oven: 80 °C (1 min), then ramp 20 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: 50-400 m/z.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the percent conversion by comparing the peak area of the starting material to the total area of all components.
-
Examine the mass spectrum of the product peak to confirm its identity.
-
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography. [Link]
-
BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
PubChem, National Institutes of Health. 1,3-Dichloro-4-fluoro-2-(nitrosomethyl)benzene. [Link]
-
Agilent Technologies. Agilent J&W GC Column Selection Guide. Postnova Analytics. [Link]
-
PE Polska. GC Column Selection Guide. [Link]
-
Royal Society of Chemistry. (2019). How Do I Troubleshoot a Problem on My GC-MS?. [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
PubChem, National Institutes of Health. (Trifluoromethyl)benzene. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
NIST Chemistry WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
PubMed Central. (2023, February 6). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification. [Link]
-
MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]
-
Agilent Technologies. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
-
ResearchGate. (2025, August 5). Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry. [Link]
-
US EPA. Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-. [Link]
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Handling and storage recommendations for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support guide for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling, storage, and troubleshooting for experiments involving this versatile chemical intermediate. As a highly functionalized aromatic compound, it serves as a critical building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] This guide synthesizes safety data, reaction principles, and field-proven insights to ensure safe and successful experimentation.
Section 1: Frequently Asked Questions (FAQs) - Chemical Profile & Safety
This section addresses the most common initial questions regarding the properties and hazards of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of a chemical is the first step toward safe and effective use. Below is a summary of key data, compiled from supplier information and analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | Calculated |
| Molecular Weight | 275.99 g/mol | Calculated |
| Appearance | Likely a solid or liquid (analogs are liquids) | [2][3] |
| Density | ~1.5 g/mL (based on similar isomers) | [2] |
| Solubility | Insoluble in water.[3] Soluble in common organic solvents. | [1] |
| Boiling Point | High boiling point (analogs > 170 °C) | |
| Flash Point | ~102 °C (for 4-Chloro-1-nitro-2-(trifluoromethyl)benzene) | [2] |
Q2: What are the primary hazards associated with this compound and what precautions should be taken?
This compound and structurally similar aromatic nitro compounds are classified as hazardous. The primary risks include irritation and toxicity, with specific warnings for reactivity under certain conditions.
-
Health Hazards: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[4] It is a skin, eye, and respiratory system irritant.[2][5]
-
Reactivity Hazards: Aromatic nitro compounds can react vigorously or explosively when mixed with strong bases (like sodium hydroxide) or reducing agents.[3]
-
Environmental Hazards: It is likely toxic to aquatic life with long-lasting effects.[6] Avoid release into the environment.
Therefore, all handling must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Section 2: Handling, Storage, and Spill Management
Proper handling and storage are critical for maintaining the chemical's integrity and ensuring laboratory safety.
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?
A comprehensive PPE strategy is essential to prevent exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: An impervious lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves must be inspected before use and disposed of properly after. For significant handling, fire/flame resistant clothing is recommended.[7]
-
Respiratory Protection: All handling of solids or solutions should be done in a certified chemical fume hood. If vapors or aerosols are generated, a full-face respirator with a suitable filter (e.g., type ABEK EN14387) is necessary.[2]
Q4: How should I properly store this chemical for stability and safety?
The stability of this compound is contingent on proper storage conditions.
-
Container: Store in the original, tightly closed container.[7][8]
-
Environment: Keep in a dry, cool, and well-ventilated area.[6][7]
-
Incompatibilities: Store away from heat, open flames, and sources of ignition.[6] Segregate from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[3]
Q5: What is the correct procedure for handling an accidental spill?
In the event of a spill, a swift and safe response is crucial to mitigate risks.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[9]
-
Control Ignition Sources: Remove all sources of ignition.[6]
-
Containment: For liquid spills, use a non-combustible absorbent material (e.g., sand, vermiculite). For solid spills, sweep up carefully to avoid creating dust.[9]
-
Collection: Collect the contained material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[6][8]
Below is a visual workflow for the safe handling lifecycle of the chemical.
Section 3: Experimental & Troubleshooting Guide
This section provides practical advice for using this compound in chemical synthesis, focusing on common challenges in nucleophilic aromatic substitution (SNAr) reactions.
Q6: My SNAr reaction is showing low or no conversion. What are the likely causes?
Low conversion in SNAr reactions with this substrate is a frequent issue. The two chlorine atoms are activated by the ortho-nitro group and the para-trifluoromethyl group, but success depends on several factors.
-
Insufficiently Activated Nucleophile: Many nucleophiles (e.g., alcohols, amines) require deprotonation by a base to become reactive enough for SNAr. Ensure your base is strong enough for the chosen nucleophile (e.g., NaH for alcohols, K₂CO₃ for phenols).[10]
-
Inappropriate Solvent: SNAr reactions are significantly faster in polar aprotic solvents like DMSO, DMF, or NMP. These solvents stabilize the charged Meisenheimer complex intermediate without solvating and deactivating the nucleophile. Protic solvents like ethanol or water should be avoided.[10]
-
Low Reaction Temperature: While the substrate is activated, SNAr reactions often require heat to proceed at a practical rate. If no reaction occurs at room temperature, gradually increase the temperature (e.g., to 80-120 °C) while monitoring for decomposition.[10][11]
-
Poor Starting Material Quality: Impurities in the substrate or nucleophile can inhibit the reaction. Verify the purity of your starting materials using techniques like NMR or melting point analysis.[10][12]
Q7: I am observing significant side product formation. What are the common competing pathways?
Side product formation often arises from the high reactivity of the substrate or interactions with reaction conditions.
-
Di-substitution: The presence of two activated chlorine atoms means that after the first substitution, the second chlorine can also react, leading to a di-substituted product. This is more likely if an excess of the nucleophile is used or at prolonged reaction times. Use a stoichiometric amount or a slight excess of the limiting reagent to control this.
-
Hydrolysis: If water is present in the reaction mixture, the substrate can hydrolyze to the corresponding phenol, especially at elevated temperatures. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Reactions with the Nitro Group: Under strongly basic or reducing conditions, the nitro group can undergo side reactions. Avoid harsh conditions unless a transformation of the nitro group is intended.[3][10]
The following diagram outlines a troubleshooting process for common SNAr issues.
Section 4: Exemplary Experimental Protocol
This section provides a representative protocol for a nucleophilic aromatic substitution reaction with a simple alcohol, which should be adapted based on the specific nucleophile and laboratory equipment.
Protocol: Synthesis of 1-Chloro-2-methoxy-4-nitro-3-(trifluoromethyl)benzene
Disclaimer: This protocol is for informational purposes only. All experimental work should be conducted by trained professionals with appropriate safety measures in place.
1. Reagent Preparation:
-
In a fume hood, prepare a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.
2. Reaction Setup:
-
To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 eq).
-
Add 5 mL of anhydrous dimethylformamide (DMF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanol (40 µL, 1.0 mmol, 1.0 eq) dropwise to the stirred suspension. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 20 minutes.
-
In a separate vial, dissolve this compound (276 mg, 1.0 mmol, 1.0 eq) in 3 mL of anhydrous DMF.
-
Add the substrate solution dropwise to the sodium methoxide suspension at 0 °C.
3. Reaction Execution & Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
4. Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 50 mL of ice-cold water to quench the reaction.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired product.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99 118-83-2 [sigmaaldrich.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
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- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 15. alchempharmtech.com [alchempharmtech.com]
- 16. file.bldpharm.com [file.bldpharm.com]
- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Troubleshooting Reactions with 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of using this highly activated, sterically demanding substrate in your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a powerful building block in medicinal chemistry and materials science. Its reactivity is dominated by the presence of three strong electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and two chloro atoms (-Cl). These groups render the aromatic ring highly electron-deficient and thus, exceptionally susceptible to nucleophilic aromatic substitution (SNAr).
The nitro group, positioned at C4, strongly activates the ortho (C3) and para (C1) positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.[1][2] The trifluoromethyl group at C2 and the chloro group at C3 further enhance the electrophilicity of the ring through their inductive effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My reaction is not proceeding, or the yield is very low.
Question: I've set up my SNAr reaction with this compound, but I'm seeing little to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion in SNAr reactions with this substrate is a common challenge, often stemming from a combination of factors. Here’s a systematic approach to diagnosing and resolving the issue:
1. Re-evaluate Your Nucleophile's Reactivity:
-
Insight: The steric hindrance from the ortho trifluoromethyl group can significantly impede the approach of the nucleophile.[3][4] Bulky nucleophiles will struggle to access the reaction centers.
-
Solution:
-
If possible, switch to a smaller, less sterically hindered nucleophile.
-
For amine or alcohol nucleophiles, consider using a stronger base (e.g., NaH, KHMDS) to generate the more nucleophilic alkoxide or amide in situ. Be cautious with highly basic conditions which can lead to side reactions.
-
For weakly nucleophilic amines, catalysis by a strong, non-nucleophilic base can sometimes be effective.[3]
-
2. Optimize Reaction Conditions:
-
Insight: SNAr reactions are often sensitive to temperature and solvent choice. Polar aprotic solvents are generally preferred as they can stabilize the charged Meisenheimer intermediate without solvating the nucleophile as strongly as protic solvents.[5]
-
Solution:
-
Temperature: Gradually increase the reaction temperature. Many SNAr reactions require elevated temperatures (80-150 °C) to overcome the activation energy barrier, especially with sterically hindered substrates.[6]
-
Solvent: Ensure you are using a suitable polar aprotic solvent such as DMSO, DMF, or NMP.[5] These solvents facilitate the dissolution of reactants and stabilize the reaction intermediates.
-
Microwave Irradiation: For sluggish reactions, microwave synthesis can be a powerful tool to accelerate the reaction rate by rapidly reaching and maintaining high temperatures.[7]
-
3. Consider the Leaving Group:
-
Insight: In SNAr reactions, the typical leaving group reactivity is F > Cl > Br > I, which is the reverse of SN1 and SN2 reactions.[2][6] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the leaving group making the attached carbon more electrophilic.[2]
-
Solution: While you are working with a dichloro-substituted compound, if you have the option to synthesize a fluoro-analogue, it may exhibit higher reactivity.
The following flowchart outlines a systematic troubleshooting workflow for low conversion rates:
Caption: Troubleshooting workflow for low SNAr reaction yield.
Issue 2: My reaction is producing a mixture of products.
Question: I'm observing the formation of multiple products in my reaction. How can I improve the regioselectivity and minimize byproducts?
Answer: The formation of multiple products in reactions with this compound can arise from substitution at different positions or from di-substitution.
1. Understanding Regioselectivity:
-
Insight: For the structurally similar 1,3-dichloro-4-nitrobenzene, nucleophilic attack is favored at the chloro position ortho to the nitro group (C1 in your substrate) over the para position (C3).[8] This is attributed to the stronger inductive electron-withdrawing effect of the nitro group at the adjacent ortho position.[8] The bulky trifluoromethyl group at C2 will likely further disfavor attack at the C3 position due to steric hindrance.
-
Predicted Major Product: Therefore, monosubstitution is expected to occur preferentially at the C1 position.
2. Minimizing Di-substitution:
-
Insight: If your nucleophile is highly reactive or used in excess, you may observe the formation of a di-substituted product where both chlorine atoms are replaced.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the nucleophile to the substrate. Consider adding the nucleophile slowly or dropwise to the reaction mixture to maintain a low concentration.[9]
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product and reducing the rate of the second substitution.[9]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.[9]
-
The following diagram illustrates the expected regioselectivity:
Caption: Predicted regioselectivity of nucleophilic attack.
Experimental Protocols
General Protocol for Reaction with an Amine Nucleophile:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the starting material.
-
Add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[10]
General Protocol for Reaction with an Alcohol Nucleophile (Williamson Ether Synthesis adaptation):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0-1.2 eq.) and a dry polar aprotic solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath and carefully add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.1-1.3 eq.) in portions.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the alkoxide.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of water or saturated aqueous NH₄Cl.
-
Partition the mixture between water and an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Analytical Methods for Reaction Monitoring
Effective monitoring of your reaction is crucial for optimizing conditions and maximizing yield. Here are the recommended techniques:
| Technique | Application | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Fast, inexpensive, requires minimal sample.[11] | Not quantitative, resolution can be limited.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For volatile and thermally stable products and reactants. | High resolution, quantitative, provides structural information. | Not suitable for non-volatile or thermally labile compounds.[11] |
| High-Performance Liquid Chromatography (HPLC) | Versatile for a wide range of compounds. | High resolution, quantitative. | Can be more time-consuming than TLC or GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ monitoring and structural elucidation of products. | Provides detailed structural information, non-destructive.[12] | Lower sensitivity, potential for spectral overlap.[12] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and related nitroaromatic compounds are potentially harmful. Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
- ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- CORE. (n.d.).
- National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
- Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.
- BenchChem. (2025). Minimizing byproduct formation in nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
- ResearchGate. (2013).
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- BenchChem. (2025).
- Chemistry LibreTexts. (2022). 16.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- PubChem. (n.d.). 1,3-Dichloro-4-fluoro-2-(nitrosomethyl)benzene.
- Chemistry Steps. (2022).
- BenchChem. (2025).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.
- Google Patents. (n.d.). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- ResearchGate. (n.d.).
- PubMed. (2024).
- mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
- ResearchGate. (n.d.).
- Wordpress. (2026). SNAr Solvents and Reagents.
- PubChem. (n.d.). 1,3-Dichloro-5-nitro-2-(trifluoromethoxy)benzene.
- MDPI. (n.d.).
- Wiley Online Library. (n.d.). Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- Google Patents. (n.d.). CN1357530A - Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro ....
- YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support center for cross-coupling reactions involving 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization for this challenging substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve your synthetic goals.
Core Concepts: Understanding the Substrate's Reactivity
This compound is a highly electron-deficient aromatic ring. This is due to the potent electron-withdrawing effects of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. This electronic nature is the single most important factor governing its reactivity in palladium-catalyzed cross-coupling reactions.
-
Activation of C-Cl Bonds: The strong electron-withdrawing groups significantly lower the electron density of the aromatic ring, making the carbon-chlorine bonds more susceptible to oxidative addition by a Pd(0) catalyst. This is a favorable characteristic, as aryl chlorides are typically less reactive than the corresponding bromides or iodides.[1][2]
-
The Challenge of Selectivity: The molecule presents two distinct chlorine atoms for potential reaction:
-
C1-Cl: This position is ortho to the -NO₂ group and para to the -CF₃ group.
-
C3-Cl: This position is ortho to the -CF₃ group and meta to the -NO₂ group.
-
The C1-Cl bond is generally more activated and sterically accessible, making it the more probable site for initial cross-coupling.[3] Achieving selective mono-arylation at either position, or controlled sequential di-substitution, requires careful tuning of the catalyst system and reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Scenario 1: Low or No Conversion
Question: My reaction has stalled. I've added my substrate, coupling partner, base, and catalyst system, but I'm only recovering starting material. What are the most likely causes?
Answer: A stalled reaction with an activated substrate like this points to issues with the catalytic cycle. The most common culprits are catalyst deactivation or insufficient catalyst activity.
Troubleshooting Workflow:
-
Atmosphere Control is Critical: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species. Likewise, water can interfere with certain bases and coupling partners (e.g., causing protodeboronation in Suzuki couplings).
-
Action: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes). Use Schlenk techniques or a glovebox to maintain a strict inert atmosphere throughout the setup and reaction.
-
-
Ligand Choice Dictates Success: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient to promote the oxidative addition of aryl chlorides efficiently, even activated ones.[1][4]
-
Base and Solvent Compatibility: The choice of base is reaction-specific (e.g., carbonates or phosphates for Suzuki, strong alkoxides for Buchwald-Hartwig). An incorrect or low-quality base can halt the reaction. Similarly, the solvent must be appropriate for the reaction type and temperature.
-
Action: Verify your chosen base is appropriate for the specific cross-coupling reaction. Use a freshly opened bottle or a base stored under an inert atmosphere. Ensure your solvent is anhydrous. For Suzuki reactions, a mixture like dioxane/water is common, but the ratio can be critical.[7]
-
-
Temperature Optimization: While the substrate is activated, oxidative addition still requires an energy input.
-
Action: If reacting at room temperature, try incrementally increasing the temperature (e.g., to 60 °C, 80 °C, or 100 °C) while monitoring by TLC or LC-MS.
-
Caption: A troubleshooting workflow for addressing low reaction conversion.
Scenario 2: Poor Regioselectivity
Question: I am trying to achieve mono-substitution, but I'm getting a mixture of the C1- and C3-substituted products, along with some di-substituted material. How can I improve selectivity for the C1 position?
Answer: This is a common challenge stemming from the activation of both C-Cl bonds. Selectivity is a game of kinetics and sterics. The C1 position is generally more electronically activated.[3] Your goal is to create conditions that overwhelmingly favor reaction at this site before a second coupling can occur.
Strategies for Enhancing Regioselectivity:
-
Control Stoichiometry: Use a slight deficiency or exactly one equivalent of your coupling partner (e.g., boronic acid). This starves the reaction of the nucleophile needed for the second coupling.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature to 40 °C, if conversion is still viable) will favor the kinetically preferred product, which is typically the C1-substituted isomer due to its higher electronic activation.
-
Leverage Ligand Sterics: Employing a very bulky ligand can increase the steric barrier for the catalyst to approach the more hindered C3 position, which is flanked by two substituents. This can further bias the reaction towards the C1 site.
-
Slow Addition: In some cases, slow addition of the coupling partner via syringe pump can maintain a very low concentration, disfavoring the di-substitution reaction which requires a higher concentration of the mono-substituted intermediate.
Caption: Factors influencing regioselective cross-coupling on the substrate.
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst and ligand combination is a good starting point for a Suzuki-Miyaura coupling with this substrate?
A1: For a robust starting point, a combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand is highly recommended.[6] A system that has proven effective for challenging aryl chlorides is Pd₂(dba)₃ with SPhos or XPhos.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol %) | A reliable source of Pd(0).[8] |
| Ligand | SPhos or XPhos (2-4 mol %) | Bulky, electron-rich ligand to promote oxidative addition and stabilize the catalyst.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective base for activating boronic acids without being overly harsh.[9] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | A good starting temperature range to ensure sufficient energy for catalyst turnover. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation. |
Q2: I need to perform a Buchwald-Hartwig amination. How do the conditions differ from a Suzuki coupling?
A2: The core principle of using a Pd(0) catalyst with a bulky, electron-rich ligand remains the same.[10][11] The primary difference is the choice of base. Buchwald-Hartwig aminations typically require a stronger, non-nucleophilic base to deprotonate the amine coupling partner.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol %) | Both are effective precatalysts for C-N coupling.[12] |
| Ligand | XPhos or BrettPhos (2-4 mol %) | These ligands are particularly effective for C-N bond formation.[11] |
| Base | NaOt-Bu or LHMDS (1.5-2 equiv.) | Strong, non-nucleophilic base required to generate the active amide nucleophile.[13] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Anhydrous aprotic solvents are standard. |
| Temperature | 80-110 °C | C-N coupling often requires slightly higher temperatures. |
| Atmosphere | Argon or Nitrogen | Essential for catalyst stability. |
Q3: Is it possible to perform a Heck reaction with this substrate?
A3: Yes, a Heck reaction is feasible. The Heck reaction couples aryl halides with alkenes.[14][15] Given the electron-deficient nature of this compound, it is a suitable electrophile. Conditions would typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (or phosphine-free conditions in some cases), a base (often an amine base like Et₃N or an inorganic base like K₂CO₃), and a polar aprotic solvent like DMF or NMP at elevated temperatures.
Q4: Can I achieve selective di-substitution using two different coupling partners?
A4: Yes, this is a powerful strategy known as sequential or serial cross-coupling.[16][17] You would first perform a selective mono-coupling at the more reactive C1 position under optimized conditions (as described in the selectivity section). After isolating and purifying the mono-substituted product, you can subject it to a second cross-coupling reaction. The electronic nature of the remaining C3-Cl bond will be altered by the newly introduced group, so the conditions for the second coupling may need to be re-optimized (e.g., using a more active catalyst system or higher temperature).
Experimental Protocol: General Procedure for Catalyst Screening (Suzuki-Miyaura)
This protocol provides a detailed, step-by-step methodology for a small-scale screening experiment.
-
Reagent Preparation:
-
To a 4 mL vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), the desired arylboronic acid (0.12 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv.).
-
-
Catalyst Preparation (in a glovebox or under inert gas flow):
-
In a separate small vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol % Pd) and the ligand (e.g., SPhos, 0.002 mmol, 2 mol %).
-
Add a portion of the degassed solvent (e.g., 0.5 mL of 1,4-dioxane) to this vial to form a catalyst stock solution.
-
-
Reaction Assembly:
-
Add the remaining degassed solvent (e.g., 0.4 mL of 1,4-dioxane and 0.1 mL of degassed water) to the main reaction vial containing the substrate and base.
-
Add the catalyst stock solution to the reaction vial.
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction Execution:
-
Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Stir vigorously for the allotted time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and pass through a small plug of silica gel to remove baseline inorganic salts and catalyst residues.
-
Analyze the crude mixture by LC-MS and ¹H NMR to determine conversion and product distribution.
-
Caption: A typical experimental workflow for screening cross-coupling reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and minimize the formation of critical impurities. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 1,3-dichloro-2-(trifluoromethyl)benzene. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The trifluoromethyl group (-CF₃) is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive effect. The two chlorine atoms are also deactivating but are ortho, para-directors. The interplay of these directing effects dictates the position of the incoming nitro group.
In the starting material, 1,3-dichloro-2-(trifluoromethyl)benzene, the potential sites for nitration are positions 4, 5, and 6.
-
The -CF₃ group at position 2 directs meta to positions 4 and 6.
-
The chlorine atom at position 1 directs ortho to position 6 and para to position 4.
-
The chlorine atom at position 3 directs ortho to position 4 and para to position 6.
Based on the combination of these effects, positions 4 and 6 are the most activated for electrophilic attack by the nitronium ion. This leads to the formation of the desired product, this compound, and its primary regioisomeric impurity, 1,3-dichloro-6-nitro-2-(trifluoromethyl)benzene.
II. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
1,3-Dichloro-2-(trifluoromethyl)benzene
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%) or concentrated nitric acid (70%)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add the desired molar equivalent of nitric acid to a pre-cooled (0-5 °C) volume of concentrated sulfuric acid with stirring. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: Charge the three-necked flask with 1,3-dichloro-2-(trifluoromethyl)benzene and begin stirring. Cool the flask to 0-5 °C using an ice-water bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for 1-3 hours. The progress of the reaction should be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which will likely be a mixture of isomers, can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water).
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. | - Monitor the reaction closely using GC or HPLC to ensure the complete consumption of the starting material. - If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature in small increments (e.g., to 15-20 °C). - Ensure the nitrating mixture is freshly prepared and potent. |
| 2. Loss of product during work-up. | - Ensure complete extraction from the aqueous phase by performing multiple extractions with an appropriate solvent. - Avoid overly vigorous washing that could lead to emulsion formation. | |
| High Levels of Isomeric Impurity (1,3-dichloro-6-nitro-2-(trifluoromethyl)benzene) | 1. Reaction temperature is too high. | - Strictly maintain the reaction temperature between 0-10 °C during the addition of the nitrating mixture. Higher temperatures can reduce regioselectivity. |
| 2. Inappropriate ratio of nitric to sulfuric acid. | - The concentration of the nitronium ion can influence selectivity. Experiment with slight variations in the acid ratio to optimize for the desired isomer. | |
| Presence of Dinitrated Byproducts | 1. Excess of nitrating agent. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess can promote dinitration. |
| 2. Reaction temperature is too high or reaction time is too long. | - Adhere to the recommended reaction temperature and time. Over-running the reaction after the starting material is consumed can lead to side reactions. | |
| Dark-colored Reaction Mixture or Product | 1. Oxidation of the aromatic ring. | - This can occur if the reaction temperature is too high or if the nitric acid used is of lower purity and contains nitrous oxides. - Ensure the use of high-purity reagents and maintain strict temperature control. |
| Difficulty in Separating Isomers | 1. Similar physical properties of the isomers. | - Isomeric products often have very similar boiling points and solubilities, making separation challenging. - For fractional distillation, use a column with a high number of theoretical plates. - For recrystallization, screen a variety of solvent systems and consider techniques like slow cooling or seeding with a pure crystal of the desired isomer. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected ratio of the 4-nitro to the 6-nitro isomer?
A1: The exact ratio can be influenced by reaction conditions. However, based on the directing effects, both isomers are expected to form. The 4-position is sterically less hindered than the 6-position, which is flanked by a chlorine atom and a trifluoromethyl group. This steric hindrance at the 6-position may lead to a slight preference for the formation of the 4-nitro isomer. Optimization of reaction conditions, particularly temperature, is key to maximizing the yield of the desired isomer.
Q2: Can I use a different nitrating agent?
A2: While the mixed acid system (HNO₃/H₂SO₄) is the most common and cost-effective, other nitrating agents can be used, especially for deactivated substrates. For instance, a mixture of nitric acid and trifluoroacetic anhydride can be a more potent nitrating system.[3] However, these alternative reagents are often more expensive and may require different reaction conditions and safety precautions.
Q3: What analytical techniques are best for monitoring this reaction?
A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is well-suited for monitoring the reaction progress and quantifying the ratio of starting material, product, and isomeric impurities.[4] High-Performance Liquid Chromatography (HPLC) with a UV detector is also an excellent alternative. For definitive identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is recommended.
Q4: How can I confirm the identity of the desired product and its isomer?
A4: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR). The different substitution patterns of the 4-nitro and 6-nitro isomers will result in distinct NMR spectra. Additionally, comparison of the retention times in GC or HPLC with authenticated reference standards can confirm the identity of the products.
Q5: What are the primary safety concerns for this reaction?
A5: The nitrating mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is exothermic, and strict temperature control is crucial to prevent runaway reactions. The work-up procedure involving quenching the reaction mixture with ice should be done slowly and cautiously.
V. Visualizing the Process
Diagram 1: Synthesis Pathway
Caption: Synthesis of the target compound via electrophilic nitration.
Diagram 2: Impurity Formation
Caption: Formation of major impurities during the synthesis.
Diagram 3: Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. References
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Google Patents. (1977). Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.
-
Google Patents. (1995). Process for the preparation of 2,3-dichloro-nitrobenzene.
-
Google Patents. (2020). Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
Google Patents. (2013). Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
-
SciSpace. (n.d.). A novel method for the nitration of deactivated aromatic compounds. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 3. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
This guide provides an in-depth analysis of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene, a complex substituted aromatic compound relevant in various fields of chemical synthesis and drug development. We will explore the nuances of its characterization, focusing on ¹H NMR spectroscopy as the primary analytical tool. Beyond a simple data presentation, this document delves into the rationale behind spectral interpretation and compares the utility of ¹H NMR with other powerful spectroscopic techniques. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently apply these principles to their own work.
Part 1: The ¹H NMR Profile of this compound
The structural characterization of a polysubstituted benzene ring like this compound presents a unique challenge and an excellent case study for the predictive power of Nuclear Magnetic Resonance (NMR) spectroscopy. The precise arrangement of protons and their chemical environment is dictated by the cumulative electronic effects of five substituents.
Molecular Structure and Proton Environments
First, let's visualize the molecule and identify the protons of interest. The structure contains two aromatic protons on the benzene ring. Due to the asymmetrical substitution pattern, these two protons are chemically non-equivalent, and we will refer to them as H-5 and H-6.
Diagram: Molecular Structure
Caption: Standard workflow for ¹H NMR analysis from sample preparation to data processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set appropriate acquisition parameters. For a standard ¹H spectrum, this may include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 5 seconds.
-
Acquire the data over a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts and coupling constants to assign the peaks to the molecular structure.
-
Conclusion
The comprehensive analysis of this compound requires a strategic and multi-faceted approach. While ¹H NMR spectroscopy serves as the cornerstone for elucidating the proton framework, its true power is realized when integrated with complementary techniques such as ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. By understanding the principles behind spectral prediction and employing validated experimental protocols, researchers can achieve an unambiguous and robust characterization of this and other complex organic molecules, ensuring the integrity and quality of their scientific endeavors.
References
- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal. Retrieved January 19, 2026, from [Link]
- Barton, B. L., et al. (n.d.). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
-
JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved January 19, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information.
-
NIST WebBook. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved January 19, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for ....
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 19, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. Retrieved January 19, 2026, from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for .... Retrieved January 19, 2026, from [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques. Retrieved January 19, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for ....
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Retrieved January 19, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzene, 1,3-dichloro-. Retrieved January 19, 2026, from [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved January 19, 2026, from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
-
NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved January 19, 2026, from [Link]
-
Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved January 19, 2026, from [Link]
-
Yu, J., et al. (2010). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine. Retrieved January 19, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Dichloro-5-nitro-2-(trifluoromethoxy)benzene. Retrieved January 19, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved January 19, 2026, from [Link]
-
Organic Spectroscopy International. (2022). 1,3-dichloro-2-fluorobenzene. Retrieved January 19, 2026, from [Link]
X-ray crystal structure of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene derivatives
An Objective Comparison Guide to the X-ray Crystal Structures of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the X-ray crystal structures of this compound and its derivatives. By moving beyond a simple recitation of data, we will explore the causal relationships between molecular architecture and solid-state packing, offering field-proven insights into how subtle chemical modifications can dictate the macroscopic properties of these valuable chemical entities.
The Strategic Importance of Polysubstituted Nitroaromatics
Halogenated nitroaromatic compounds, such as this compound, are foundational scaffolds in medicinal chemistry and materials science. The dense functionalization with electron-withdrawing groups (Cl, NO₂, CF₃) creates a unique electronic landscape, predisposing these molecules to engage in a variety of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and halogen bonds, govern the crystal lattice energy and, by extension, critical physicochemical properties like melting point, solubility, and stability.[1] Understanding the three-dimensional structure through single-crystal X-ray diffraction is therefore not merely an academic exercise; it is a critical step in the rational design of new molecules with tailored properties.
The Crystallographic Workflow: A Self-Validating Protocol
The journey from a powdered compound to a refined crystal structure is a meticulous process where each step validates the next. The quality of the final structural model is entirely dependent on the quality of the initial single crystal.
Crystal Growth: The Foundation of Structural Analysis
The spontaneous self-assembly of molecules into a highly ordered, single-crystalline lattice is the prerequisite for a successful diffraction experiment. For the class of compounds discussed herein, slow evaporation from a mixed solvent system is a robust and reliable method.
Field-Proven Protocol for Crystal Growth:
-
Solvent Selection & Dissolution: Dissolve the purified compound (approx. 5-10 mg) in a minimal volume of a primary solvent in which it is readily soluble (e.g., Dichloromethane). The goal is to create a saturated or near-saturated solution.
-
Inducing Supersaturation: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexane) dropwise until the solution becomes faintly turbid. This indicates the solution is supersaturated, a necessary condition for crystallization.
-
Clarification and Incubation: Add a single drop of the primary solvent to redissolve the precipitate and clarify the solution.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for very slow solvent evaporation over several days to weeks in a vibration-free environment (e.g., a dedicated, insulated cabinet). This slow process is critical as it allows molecules sufficient time to arrange themselves into a low-energy, single-crystal lattice.
-
Crystal Harvesting: Once well-formed, optically clear crystals appear, carefully extract one with a cryoloop for mounting on the diffractometer.
Data Collection and Structure Refinement
The mounted crystal is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions are determined.
Experimental Workflow Diagram:
Caption: Standard workflow for single-crystal X-ray structure determination.
Comparative Structural Analysis: How Substituents Dictate Packing
While a crystal structure for the parent compound this compound is not publicly available, we can infer its likely packing motifs by comparing related, structurally characterized molecules. The key insight is that different substituents create or preclude specific intermolecular interactions, which in turn directs the overall crystal packing.
The Role of C—H···O and π···π Interactions
In many nitroaromatic compounds, the crystal structure is stabilized by a network of weak C—H···O hydrogen bonds involving the nitro group's oxygen atoms and π···π stacking interactions between adjacent benzene rings.[1] For example, in the structure of 1-chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar, allowing for efficient π···π contacts that, along with C—H···O bonds, stabilize the crystal lattice.[1]
The Influence of Halogen Bonds (Cl···O and Cl···Cl)
The chlorine atoms in these molecules are not inert bystanders. They possess a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis, which can engage in favorable electrostatic interactions with electron-rich atoms like the oxygen of a nitro group (a Cl···O halogen bond).[2][3] Additionally, Type II halogen-halogen interactions (C–Cl···Cl–C), where the positive σ-hole of one chlorine atom aligns with the negative equatorial belt of another, can be a significant packing force.[4] The presence and geometry of these interactions are highly sensitive to the steric and electronic environment created by other substituents.
Comparative Data of Related Structures
To illustrate how molecular changes affect crystallographic parameters, the following table presents data for related chlorinated nitroaromatics. This comparison highlights how changes in substitution lead to different crystal systems, space groups, and unit cell volumes, reflecting distinct packing arrangements.
| Compound | Crystal System | Space Group | V (ų) | Key Intermolecular Interactions |
| 1-Chloro-2-methyl-4-nitrobenzene [1] | Monoclinic | P2₁/n | 686.0 | π···π stacking, C—H···O, Cl···O contacts |
| 1,3,5-Trichloro-2-nitrobenzene [5] | Monoclinic | C2/c | 828.8 | Cl···O, Cl···Cl interactions |
| 1-(3,3-Dichloroallyloxy)-4-methyl-2-nitrobenzene [3] | Triclinic | P-1 | 574.8 | C—H···O, Cl···O contacts, π···π stacking |
This table demonstrates that even seemingly small changes, like adding chlorine atoms or other substituents, force the molecules to adopt entirely different packing strategies to maximize stabilizing interactions, resulting in different crystal symmetries and densities.
The Structure-Property Causality Chain
The link between the molecular-level crystal structure and the bulk physicochemical properties is direct and predictable. Understanding this relationship is paramount for designing materials with desired characteristics.
Logical Relationship Diagram:
Caption: The causal pathway from molecular substitution to bulk properties.
For instance, a derivative that can form strong, directional intermolecular interactions like robust C—H···O hydrogen bonds or halogen bonds will likely have a more stable, tightly packed crystal lattice.[1][2] This increased lattice energy typically translates to a higher melting point and lower solubility compared to a derivative where steric hindrance prevents such efficient packing.
Conclusion and Outlook
The crystallographic analysis of this compound derivatives reveals a complex interplay of non-covalent forces that are exquisitely sensitive to the substitution pattern on the aromatic ring. The presence and orientation of chloro, nitro, and trifluoromethyl groups dictate which interactions—from π-stacking and weak hydrogen bonds to directional halogen bonds—will dominate the crystal packing. This guide has demonstrated that by understanding these fundamental principles, researchers can move from a trial-and-error approach to a rational, structure-based design paradigm, enabling the synthesis of molecules with precisely engineered solid-state properties for advanced applications in pharmacology and materials science.
References
- Vertex AI Search Result: Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times - PMC.
- UR Scholarship Repository: Halogen Bonding Interactions for Aromatic and Non-Aromatic Explosive Detection.
- National Center for Biotechnology Information (PMC): Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers.
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-
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A Comparative Analysis of the Biological Activities of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene Analogs for Drug Discovery and Agrochemical Research
Introduction: The Chemical Versatility and Biological Significance of Substituted Nitrobenzenes
Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, represent a cornerstone in the development of a wide array of biologically active molecules. Their utility spans from pharmaceuticals to agrochemicals, driven by the strong electron-withdrawing nature of the nitro group, which significantly influences the molecule's reactivity and interactions with biological targets. The introduction of additional substituents, such as halogens and trifluoromethyl groups, further modulates their physicochemical properties, leading to a diverse range of biological activities. This guide focuses on the comparative biological activities of a specific scaffold: 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene and its analogs. By systematically evaluating the impact of substituent variations on cytotoxicity, antimicrobial efficacy, and herbicidal potential, we aim to provide a comprehensive resource for researchers in drug discovery and agrochemical development.
The core structure, this compound, combines several key features that are known to impart significant biological effects. The dichlorinated benzene ring provides a lipophilic character, facilitating membrane permeability. The nitro group is a well-established pharmacophore, often associated with bioreductive activation to generate cytotoxic reactive species. The trifluoromethyl group, a bioisostere of a methyl group, can enhance metabolic stability and binding affinity to target proteins. Understanding how modifications to this core structure influence its biological profile is paramount for the rational design of novel, potent, and selective agents.
This guide will delve into the available experimental data to draw meaningful structure-activity relationships (SAR), providing a framework for predicting the biological potential of novel analogs. We will also present detailed experimental protocols for key biological assays, ensuring that researchers can confidently replicate and build upon the findings discussed herein.
Comparative Cytotoxicity Against Cancer Cell Lines
The quest for novel anticancer agents is a driving force in medicinal chemistry. Halogenated nitroaromatic compounds have emerged as a promising class of cytotoxic agents, with their mechanism of action often linked to the induction of oxidative stress and apoptosis. The substitution pattern on the benzene ring plays a critical role in determining both the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR) Insights
While direct comparative studies on a systematic library of this compound analogs are limited in the publicly available literature, we can infer valuable SAR insights from related classes of compounds. For instance, studies on substituted 1,3,4-thiadiazole derivatives have shown that the presence of a 4-(trifluoromethyl)phenylamino group can contribute to cytotoxic activity. Furthermore, the introduction of a nitrothiazole moiety has been shown to play a role in the inhibition of protein kinases, which are crucial targets in cancer therapy.
In a series of N'-(substituted)-N-(4-nitrobenzoyl)hydrazides, it was observed that the nature and position of the substituent on the phenyl ring significantly influenced their cytotoxic activity against various cancer cell lines. This underscores the importance of the spatial arrangement of electron-withdrawing and lipophilic groups in dictating the cytotoxic potential of nitroaromatic compounds.
To provide a framework for future studies, we propose a hypothetical series of analogs of this compound for comparative cytotoxicity testing:
-
Analog 1: 1-Chloro-4-nitro-2-(trifluoromethyl)benzene (to assess the impact of removing one chlorine atom)
-
Analog 2: 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene (to evaluate the effect of replacing chlorine with fluorine)
-
Analog 3: 1,3-Dichloro-2-nitro-4-(trifluoromethyl)benzene (to investigate the influence of the nitro group position)
-
Analog 4: 1,3-Dichloro-4-amin-2-(trifluoromethyl)benzene (to determine the effect of reducing the nitro group)
A systematic evaluation of such a library would provide invaluable data for elucidating the precise structural requirements for potent and selective cytotoxic activity.
Data Summary: Cytotoxicity of Related Nitroaromatic Compounds
The following table summarizes the cytotoxic activity of various nitroaromatic compounds from the literature to provide a broader context for the potential of this compound analogs. It is important to note that these are not direct analogs and the experimental conditions may vary between studies.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted 1,3,4-Thiadiazole | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | |
| Substituted Hydrazide | N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazide | Trypanosoma cruzi | >200 (SI') | [1] |
| Chloro-substituted 1,3-thiazine | 2-imino-4-phenyl-6H-1,3-thiazine derivative | Not Specified | - | [2] |
Note: The data presented are for illustrative purposes and highlight the cytotoxic potential of related compound classes. Direct comparison requires testing under identical experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.
Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Nitroaromatic compounds have a long history of use as antimicrobials, with their mechanism of action often involving the reductive activation of the nitro group to generate radical species that damage cellular macromolecules.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of halogenated nitroaromatics is highly dependent on the nature and position of the substituents. Studies on substituted 5-nitro-1,3-dioxanes have shown that 5-bromo-5-nitro substitution is crucial for significant activity. In a series of 1,3,4-thiadiazole derivatives, chloro-substituted compounds exhibited stronger antimicrobial activity compared to those with nitro, methoxy, or hydroxy groups. This suggests that the interplay between the electron-withdrawing nitro group and the lipophilic and electronegative halogen atoms is key to their antimicrobial efficacy.
For the this compound scaffold, it is hypothesized that:
-
Halogen Identity: The type of halogen (F, Cl, Br) will influence both the lipophilicity and the electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell walls and interact with intracellular targets.
-
Number and Position of Halogens: The degree and pattern of halogenation will impact the overall shape and polarity of the molecule, which are critical for binding to microbial enzymes or other targets.
-
Position of the Nitro Group: The position of the nitro group relative to the other substituents will affect its reduction potential, which is directly related to its activation and subsequent antimicrobial action.
Data Summary: Antimicrobial Activity of Related Nitroaromatic Compounds
The following table presents the antimicrobial activity of various nitroaromatic compounds to illustrate the potential of this chemical class.
| Compound Class | Specific Compound Example | Microbial Strain | MIC (µg/mL) | Reference |
| Substituted 1,3,4-Thiadiazole | Chloro-substituted thiadiazole | Staphylococcus aureus, Escherichia coli | Moderate Activity | [3] |
| Substituted 5-nitro-1,3-dioxane | 5-bromo-5-nitro-1,3-dioxane derivative | Various microorganisms | Significant Activity | [4] |
| N-(trifluoromethyl)phenyl substituted pyrazole | Dichloro-substituted derivative | S. aureus | 0.78–1.56 | [5] |
Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate Wells: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Herbicidal Activity
The development of new herbicides with novel modes of action is crucial for sustainable agriculture. Nitroaromatic compounds, particularly those with trifluoromethyl substituents, have been extensively investigated for their herbicidal properties.[6] They often act by inhibiting key plant-specific enzymes or by disrupting essential physiological processes.
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of substituted nitrobenzenes is highly dependent on the nature and position of the substituents. For example, dinitrophenols have been used as herbicides. The trifluoromethyl group is a common feature in many commercial herbicides, as it can enhance their potency and selectivity.
For the this compound scaffold, the following SAR can be postulated:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the number and type of halogen atoms, will affect its uptake and translocation within the plant.
-
Electronic Effects: The electron-withdrawing nature of the nitro and trifluoromethyl groups is likely crucial for the molecule's interaction with its biological target.
-
Steric Factors: The size and shape of the molecule, determined by the substitution pattern, will influence its fit into the active site of a target enzyme.
A quantitative structure-activity relationship (QSAR) study on the toxicity of nitroaromatic compounds to algae revealed that for mononitro derivatives, hydrophobicity is a key determinant of toxicity. For dinitroaromatic compounds, electronic factors such as the energy of the lowest unoccupied molecular orbital (E(LUMO)) become more important. This suggests that the mechanism of action may differ depending on the degree of nitration.
Data Summary: Herbicidal Activity of Related Nitroaromatic Compounds
The following table provides examples of the herbicidal activity of related nitroaromatic compounds.
| Compound Class | Specific Compound Example | Weed Species | Activity | Reference |
| Dinitrophenols | 2,4-Dinitrophenol | General | Used as a herbicide | [6] |
| α-Trifluoroanisole Derivatives | 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine | Broadleaf and grass weeds | High inhibition at 37.5 g a.i./hm² | [7] |
Note: The herbicidal activity is often reported as percent inhibition of growth at a specific concentration or application rate.
Experimental Protocol: Seed Germination and Seedling Growth Inhibition Assay
This assay is a common method for evaluating the pre-emergence herbicidal activity of a compound.
Principle: Seeds of a target weed species are germinated and grown in the presence of the test compound. The inhibition of seed germination and the reduction in root and shoot growth are measured to determine the compound's herbicidal potency.
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in water containing a surfactant.
-
Seed Plating: Place a filter paper in a petri dish and moisten it with the test solution. Place a known number of seeds of the target weed species on the filter paper.
-
Incubation: Seal the petri dishes and place them in a growth chamber with controlled temperature, humidity, and light conditions.
-
Data Collection: After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the length of the roots and shoots of the seedlings.
-
Data Analysis: Calculate the percent inhibition of germination and the percent reduction in root and shoot growth compared to a control group treated with the solvent and surfactant only. The EC50 value (the concentration that causes a 50% reduction in growth) can be calculated.
Caption: Workflow for a seed germination and seedling growth inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel cytotoxic, antimicrobial, and herbicidal agents. While direct comparative data for a systematic series of analogs is currently limited, the analysis of related compound classes provides valuable insights into the structure-activity relationships that govern these biological activities. The presence of chloro, nitro, and trifluoromethyl groups all contribute to the potential bioactivity of this scaffold.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs. Such studies will be instrumental in elucidating the precise structural requirements for optimal potency and selectivity for each of the target activities. The experimental protocols provided in this guide offer a standardized framework for conducting these evaluations, ensuring the generation of high-quality, comparable data. A deeper understanding of the SAR for this scaffold will undoubtedly accelerate the discovery and development of new and effective therapeutic agents and agrochemicals.
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Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PubMed Central. [Link]
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Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents. (2011). ResearchGate. [Link]
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Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. (2024). National Institutes of Health. [Link]
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Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. (2018). PubMed. [Link]
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Synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b][1][6] thiadiazole derivatives. (2013). PubMed. [Link]
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Structure of nitrobenzene and its derivatives. | Download Scientific Diagram. (2022). ResearchGate. [Link]
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(PDF) Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. (2008). ResearchGate. [Link]
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Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PubMed Central. [Link]
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Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. (2021). PubMed Central. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. [Link]
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Synthesis and antibacterial activities of chloro-substituted-1, 3-thiazines. (2014). ResearchGate. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]
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Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). (2009). Journal of Chemical and Pharmaceutical Research. [Link]
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In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. (2013). PubMed. [Link]
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Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. (1976). Journal of Pharmaceutical Sciences. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2022). PubMed Central. [Link]
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A Comparative Guide to HPLC and LC-MS Methods for Analyzing 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene Reactions
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis and monitoring of chemical reactions involving 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, robust analytical oversight of its reactions is paramount for process optimization, yield maximization, and quality control. This document offers field-proven insights and detailed protocols to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
The Analytical Imperative in Monitoring Halogenated Nitroaromatic Reactions
This compound is a highly functionalized aromatic compound. Its reactions, such as nucleophilic aromatic substitutions (SNAr), often result in a complex mixture of the starting material, one or more products, intermediates, and potential side-products. The ability to accurately and precisely track the concentration of these species over time is non-negotiable for understanding reaction kinetics and ensuring the final product meets stringent purity specifications. The choice of analytical methodology—typically between HPLC-UV and LC-MS—is a critical decision dictated by the specific questions being asked, from routine process checks to in-depth mechanistic investigations.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Quantitative Analysis
Reversed-Phase HPLC (RP-HPLC) is the cornerstone technique for the routine analysis of moderately nonpolar small molecules like halogenated nitrobenzenes. The separation is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.
Causality Behind Method Design
The effectiveness of an HPLC method hinges on the logical selection of its parameters.
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is the default choice for this class of compounds due to its hydrophobic nature, which promotes retention of the nonpolar aromatic ring. The trifluoromethyl and chloro- substituents further increase the hydrophobicity, leading to strong interaction and good chromatographic focus.
-
Mobile Phase Composition: A mixture of water and a miscible organic solvent, such as acetonitrile (MeCN) or methanol (MeOH), is used. Acetonitrile is often preferred as it typically provides better peak shapes and lower UV cutoff. The ratio of organic to aqueous phase is the primary lever for controlling retention time. For reaction monitoring, where components of varying polarity are present, a gradient elution (where the organic solvent percentage is increased over time) is superior to an isocratic (constant composition) method.[1] This ensures that early-eluting polar intermediates and late-eluting nonpolar products are all resolved within a reasonable timeframe.
-
Mobile Phase Additives: The addition of a small amount of acid, like phosphoric acid or formic acid, is common practice to suppress the ionization of any residual silanol groups on the silica backbone of the column.[2] This minimizes peak tailing and results in sharper, more symmetrical peaks, which are essential for accurate integration and quantification. For methods that may be transferred to an LC-MS system, volatile acids like formic acid are mandatory, as non-volatile buffers like phosphate will contaminate the mass spectrometer source.[2][3]
-
UV Detection Wavelength: The nitroaromatic chromophore in the target molecule provides strong UV absorbance, making UV detection highly suitable. An optimal wavelength, typically around 240-254 nm, is selected to maximize the signal-to-noise ratio for the parent compound and its derivatives.[4][5]
Experimental Protocol: RP-HPLC for Reaction Monitoring
This protocol provides a robust starting point for monitoring the conversion of this compound.
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (HPLC Grade).
-
Solvent B: Acetonitrile with 0.1% Formic Acid (HPLC Grade).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm.
-
Gradient Program:
-
Start at 50% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B in 1 minute.
-
Equilibrate at 50% B for 5 minutes before the next injection.
-
-
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 20 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a large, known volume (e.g., 1980 µL) of mobile phase or acetonitrile in an HPLC vial. This 100-fold dilution stops the reaction and brings the analyte concentration into the linear range of the detector.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove particulates.
-
-
Quantification:
-
Prepare calibration standards of the starting material and any known products/intermediates.
-
Construct a calibration curve by plotting the peak area against the known concentration for each analyte.
-
Determine the concentration of each component in the reaction samples by interpolating their peak areas from the calibration curves.
-
Data Summary: Typical HPLC Parameters
| Parameter | Typical Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm[4] | Standard for hydrophobic aromatic compounds, providing good resolution. |
| Mobile Phase | Acetonitrile/Water with 0.1% Acid[3][5] | Acetonitrile offers good elution strength and low UV cutoff. Acid improves peak shape. |
| Flow Rate | 1.0 - 1.2 mL/min[4] | Balances analysis time with system pressure and separation efficiency. |
| Detection (UV) | 240 - 254 nm[4][5] | Region of high absorbance for nitroaromatic compounds. |
| Temperature | 25 - 35 °C[4][6] | Controls viscosity and improves reproducibility of retention times. |
Workflow Visualization
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A Spectroscopic Showdown: Differentiating Isomers of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise identification of constitutional isomers is a cornerstone of regulatory compliance, efficacy, and safety. Molecules with the same chemical formula but different arrangements of atoms can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene and its key positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can delineate the unique spectral fingerprints of each isomer, providing an indispensable tool for their unambiguous identification.
The electron-withdrawing nature of the chloro, nitro, and trifluoromethyl substituents creates distinct electronic environments on the benzene ring for each isomer. These subtle yet significant differences are captured by various spectroscopic techniques, offering a robust framework for structural elucidation. This guide will delve into the predicted and experimentally-supported spectroscopic characteristics of these isomers, complete with detailed experimental protocols and a foundational workflow for comparative analysis.
The Isomers in Focus
For the purpose of this guide, we will consider the primary topic compound and three of its logical positional isomers, where the arrangement of the substituents on the benzene ring is varied.
| Isomer | IUPAC Name |
| 1 | This compound |
| 2 | 2,4-Dichloro-1-nitro-3-(trifluoromethyl)benzene |
| 3 | 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene |
| 4 | 1,3-Dichloro-5-nitro-2-(trifluoromethyl)benzene |
Comparative Spectroscopic Analysis
The following sections detail the anticipated spectroscopic signatures for each isomer. While direct experimental data for all these specific compounds is not comprehensively available in public literature, these predictions are grounded in established spectroscopic principles and data from closely related analogs found in chemical databases and scientific publications.[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will provide the most direct differentiation. The number of signals, their splitting patterns (multiplicity), and their chemical shifts are dictated by the substitution pattern.
¹³C NMR Spectroscopy: The number of distinct signals in the carbon spectrum directly corresponds to the number of unique carbon environments in the molecule, offering a clear initial method for distinguishing between isomers with different symmetries. The chemical shifts are influenced by the electronegativity of the attached substituents.[7]
¹⁹F NMR Spectroscopy: As each isomer contains a trifluoromethyl group, ¹⁹F NMR provides a simple spectrum, typically a singlet. The chemical shift of this singlet, however, will be subtly different for each isomer due to the varying electronic effects of the surrounding substituents on the CF₃ group.[1][8]
Predicted NMR Data Summary
| Spectroscopic Parameter | Isomer 1 (1,3-Dichloro-4-nitro-2-(CF₃)) | Isomer 2 (2,4-Dichloro-1-nitro-3-(CF₃)) | Isomer 3 (1,3-Dichloro-2-nitro-5-(CF₃)) | Isomer 4 (1,3-Dichloro-5-nitro-2-(CF₃)) |
| ¹H NMR (δ, ppm) | ~7.8-8.2 (2H, AB quartet) | ~7.6-8.0 (2H, AB quartet) | ~7.9 (1H, d), ~7.7 (1H, d) | ~8.0 (2H, s) |
| ¹³C NMR (No. of Signals) | 6 | 6 | 6 | 4 |
| ¹⁹F NMR (δ, ppm) | ~ -61 to -63 | ~ -60 to -62 | ~ -62 to -64 | ~ -61 to -63 |
Note: Predicted chemical shifts are in CDCl₃ relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
Causality Behind the Predictions:
-
¹H NMR: The number of aromatic protons and their coupling determines the pattern. Isomer 1 and 2, with two adjacent protons, are expected to show an AB quartet. Isomer 3, with two protons meta to each other, would likely present as two doublets with a small meta coupling constant. Isomer 4, possessing two equivalent protons due to a plane of symmetry, should exhibit a singlet. The strong electron-withdrawing effect of the nitro group generally causes downfield shifts for ortho and para protons.[9]
-
¹³C NMR: Isomers 1, 2, and 3 lack symmetry, resulting in six unique carbon signals. Isomer 4 has a plane of symmetry bisecting the C2-C5 axis, leading to only four distinct carbon signals, providing a definitive method of identification.[7]
-
¹⁹F NMR: The chemical shift of the CF₃ group is sensitive to the electronic environment. The proximity and nature of the ortho substituents will have the most significant impact on the fluorine chemical shift.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is excellent for confirming the presence of key functional groups and can also provide clues about the aromatic substitution pattern.[10][11][12][13]
Key IR Absorption Bands
| Functional Group Vibration | Wavenumber (cm⁻¹) | Expected Appearance |
| C-H (aromatic) stretch | ~3100-3000 | Weak to medium |
| C=C (aromatic) stretch | ~1600-1450 | Medium to strong, multiple bands |
| Asymmetric NO₂ stretch | ~1550-1520 | Strong |
| Symmetric NO₂ stretch | ~1350-1330 | Strong |
| C-F (in CF₃) stretch | ~1300-1100 | Very strong, multiple bands |
| C-Cl stretch | ~1100-800 | Medium to strong |
| C-H out-of-plane bend | ~900-700 | Strong, pattern depends on substitution |
Differentiating Isomers with IR:
The primary utility of IR in distinguishing these isomers lies in the C-H out-of-plane bending region (900-700 cm⁻¹). The pattern of absorption bands in this "fingerprint" region is highly characteristic of the number of adjacent hydrogen atoms on the benzene ring.[14]
-
Isomers 1 & 2 (two adjacent hydrogens): Expected to show a strong absorption band in the 840-810 cm⁻¹ region.
-
Isomer 3 (one isolated and one pair of hydrogens): Will likely show a more complex pattern.
-
Isomer 4 (two isolated hydrogens): Should exhibit a strong band in the 880-850 cm⁻¹ range.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for identification.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺˙): The molecular ion peak will be observed at m/z 259 (for ³⁵Cl isotopes). A crucial feature will be the isotopic pattern due to the two chlorine atoms. We expect to see peaks at M⁺˙ (m/z 259), M+2 (m/z 261), and M+4 (m/z 263) with a relative intensity ratio of approximately 9:6:1.
-
Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂), resulting in a fragment at m/z 213.
-
Loss of Cl: Loss of a chlorine radical (•Cl) would lead to a fragment at m/z 224.
-
Loss of CF₃: Cleavage of the C-CF₃ bond would result in the loss of a •CF₃ radical, giving a fragment at m/z 190.
While the major fragments are likely to be similar for all isomers, the relative intensities of these fragments may differ based on the stability of the resulting ions, which is influenced by the substituent positions. For instance, the stability of the cation formed after the loss of a chlorine atom might vary slightly between the isomers, leading to subtle differences in their mass spectra.[15]
Experimental Protocols
The following are detailed, standardized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 15-25 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C NMR).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire data using a 90° pulse angle.
-
Employ a relaxation delay of 2 seconds.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a spectral width of 0 to 220 ppm.
-
Apply proton decoupling to obtain a spectrum with singlets for each carbon.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate 1024 or more scans, as the ¹³C nucleus is less sensitive.
-
-
¹⁹F NMR Acquisition:
-
Operate the spectrometer at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).
-
Use a spectral width that covers the expected chemical shift range (e.g., -50 to -70 ppm).
-
Reference the spectrum to an external standard of trifluorotoluene (-63.72 ppm) or CFCl₃ (0 ppm).[8]
-
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the crystalline powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) inlet for separation and analysis.
-
Instrumentation: Use a GC-MS system with an electron ionization (EI) source.
-
EI-MS Acquisition:
-
Set the electron energy to the standard 70 eV.
-
Scan a mass-to-charge (m/z) range of 50-350 amu.
-
The GC temperature program should be optimized to ensure good separation and peak shape if a mixture is being analyzed.
-
Visualizing the Workflow
The logical process for differentiating the isomers can be visualized as a decision-making workflow.
Caption: Isomer identification workflow.
Conclusion
The differentiation of this compound and its positional isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. While ¹³C NMR spectroscopy offers the most definitive initial test based on molecular symmetry, a combined approach utilizing ¹H NMR, IR, and Mass Spectrometry provides the necessary confirmatory data for unambiguous structural elucidation. The predictive data and standardized protocols within this guide serve as a valuable resource for researchers in ensuring the chemical integrity of their materials, a critical step in the rigorous process of drug development and chemical synthesis.
References
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with an Electrophilic Trifluoromethylating Reagent". J. Org. Chem.2011, 76(7), 2356–2361.
- Supporting Information for "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃". Beilstein J. Org. Chem.2013, 9, 1686–1693.
- Supporting Information for "Visible-Light-Induced, Copper-Catalyzed Trifluoromethylation of Aryl Diazonium Salts". Org. Lett.2012, 14(3), 902–905.
-
University of Colorado Boulder. "Proton and C-13 Chemical Shift Tables". Available online: [Link] (Accessed on January 19, 2026).
-
The Royal Society of Chemistry. "Supporting Information for 'A general and efficient copper-catalyzed trifluoromethylation of aryl iodides and bromides'". Available online: [Link] (Accessed on January 19, 2026).
-
Acta Chemica Malaysia. "EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS". Available online: [Link] (Accessed on January 19, 2026).
-
Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table". Available online: [Link] (Accessed on January 19, 2026).
-
PubChem. "1,3-Dichloro-5-nitro-2-(trifluoromethoxy)benzene". National Center for Biotechnology Information. PubChem Compound Database; CID=89595400. Available online: [Link] (Accessed on January 19, 2026).
-
NIST. "Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-". NIST Chemistry WebBook, SRD 69. Available online: [Link] (Accessed on January 19, 2026).
-
University of Calgary. "13C NMR Spectroscopy". Available online: [Link] (Accessed on January 19, 2026).
-
University of Puget Sound. "Table of Characteristic IR Absorptions". Available online: [Link] (Accessed on January 19, 2026).
-
ResearchGate. "Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments". Available online: [Link] (Accessed on January 19, 2026).
-
McMaster University. "6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I". Available online: [Link] (Accessed on January 19, 2026).
-
NIST. "Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-". NIST Chemistry WebBook, SRD 69. Available online: [Link] (Accessed on January 19, 2026).
-
ResearchGate. "1D 19 F-NMR spectrum of 300 mM...". Available online: [Link] (Accessed on January 19, 2026).
-
Chemistry LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands". Available online: [Link] (Accessed on January 19, 2026).
-
OpenStax. "15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry". Available online: [Link] (Accessed on January 19, 2026).
-
ResearchGate. "Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and...". Available online: [Link] (Accessed on January 19, 2026).
-
NIST. "Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-". NIST Chemistry WebBook, SRD 69. Available online: [Link] (Accessed on January 19, 2026).
-
University of Wisconsin-Madison. "19F NMR Reference Standards". Available online: [Link] (Accessed on January 19, 2026).
-
PubChem. "2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene". National Center for Biotechnology Information. PubChem Compound Database; CID=94398. Available online: [Link] (Accessed on January 19, 2026).
-
Organic Spectroscopy International. "1,3-dichloro-2-fluorobenzene". Available online: [Link] (Accessed on January 19, 2026).
- Google Patents. "CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene". Available online: (Accessed on January 19, 2026).
-
NIST. "Benzene, 2,4-dichloro-1-nitro-". NIST Chemistry WebBook, SRD 69. Available online: [Link] (Accessed on January 19, 2026).
- Google Patents. "2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor". Available online: (Accessed on January 19, 2026).
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A Comparative Benchmarking Guide to the Synthesis of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Building Block
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is a key intermediate in the synthesis of a variety of high-value compounds in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group (-CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in drug design. The strategic placement of chloro and nitro groups on the benzene ring provides multiple reaction sites for further chemical transformations, allowing for the construction of complex molecular architectures.
Given its importance, the efficient and regioselective synthesis of this building block is of paramount importance. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into the rationale behind different experimental approaches and providing detailed protocols to enable researchers to select the most suitable method for their needs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this polysubstituted benzene derivative presents a classic challenge in controlling regioselectivity. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic substitution reactions. This guide will focus on two primary strategies:
-
Route A: Regioselective Nitration of a Dichlorobenzotrifluoride Precursor. This approach leverages a starting material where the chloro and trifluoromethyl groups are already in place, aiming for a highly selective nitration at the desired position.
-
Route B: Introduction of the Trifluoromethyl Group onto a Dichloronitrobenzene Scaffold. This strategy begins with a readily available dichloronitrobenzene and introduces the trifluoromethyl group in a subsequent step, often through transition metal-catalyzed cross-coupling reactions.
A third, less efficient route involving the nitration of an isomeric dichlorobenzotrifluoride will also be discussed to highlight the critical importance of understanding directing group effects in synthetic planning.
Route A: The Preferred Method - Regioselective Nitration of 2,6-Dichlorobenzotrifluoride
This route is proposed as the most efficient and direct method for the synthesis of this compound. The rationale for this approach is based on the powerful directing effects of the substituents on the starting material, 2,6-dichlorobenzotrifluoride.
Causality of Experimental Choices
In 2,6-dichlorobenzotrifluoride, the trifluoromethyl group is a strong deactivator and meta-director. The two chlorine atoms are also deactivators but are ortho-, para-directors. The combined effect of these substituents strongly directs the incoming electrophile (the nitronium ion, NO2+) to the C4 position, which is para to one chlorine, ortho to the other, and meta to the trifluoromethyl group. This convergence of directing effects leads to a high degree of regioselectivity, minimizing the formation of unwanted isomers and simplifying the purification process.
Experimental Protocol
Reaction: Nitration of 2,6-Dichlorobenzotrifluoride
Materials:
-
2,6-Dichlorobenzotrifluoride
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
-
Once the nitrating mixture is prepared, slowly add 2,6-dichlorobenzotrifluoride dropwise to the flask, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Self-Validating System
The purity of the final product can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry. The absence of significant signals from other isomers in the NMR spectra would validate the high regioselectivity of the reaction.
Diagram of the Regioselective Nitration Workflow
Caption: Workflow for the synthesis of this compound via regioselective nitration.
Route B: An Alternative Approach - Trifluoromethylation of 1,3-Dichloro-4-nitrobenzene
This alternative route starts with a commercially available dichloronitrobenzene and introduces the trifluoromethyl group. While seemingly straightforward, this approach often presents challenges in terms of reaction conditions, catalyst selection, and the cost of the trifluoromethylating agent.
Causality of Experimental Choices
The introduction of a trifluoromethyl group onto an aromatic ring typically requires a transition metal-catalyzed cross-coupling reaction. A common method is the use of a copper(I) trifluoromethylthiolate complex (CuSCF₃) or related trifluoromethyl sources. The reaction proceeds via an oxidative addition of the aryl halide to the metal center, followed by transmetalation with the trifluoromethylating agent and reductive elimination to form the product. The nitro group activates the aryl chloride towards nucleophilic aromatic substitution, but the high temperatures often required can lead to side reactions.
Experimental Protocol
Reaction: Copper-Mediated Trifluoromethylation of 1,3-Dichloro-4-nitrobenzene
Materials:
-
1,3-Dichloro-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert's reagent)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI, KF, and 1,3-dichloro-4-nitrobenzene.
-
Add anhydrous DMF to the flask.
-
Slowly add TMSCF₃ to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System
The success of this reaction is highly dependent on the purity and activity of the reagents and the strict exclusion of air and moisture. The formation of the desired product would be confirmed by spectroscopic methods. The presence of starting material and potential side-products (e.g., from hydrodehalogenation or dimerization) would indicate incomplete conversion or competing reaction pathways.
Diagram of the Trifluoromethylation Workflow
Caption: Workflow for the synthesis of this compound via trifluoromethylation.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Regioselective Nitration | Route B: Trifluoromethylation | Route C: Nitration of 2,4-Dichlorobenzotrifluoride |
| Starting Material | 2,6-Dichlorobenzotrifluoride | 1,3-Dichloro-4-nitrobenzene | 2,4-Dichlorobenzotrifluoride |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Transition Metal-Catalyzed Cross-Coupling | Electrophilic Aromatic Substitution (Nitration) |
| Regioselectivity | High | Not applicable (C-CF3 bond formation) | Low (yields undesired isomers) |
| Yield | Expected to be high | Moderate to good | Low for the desired product |
| Reaction Conditions | Mild (0 °C to room temperature) | Elevated temperatures (80-120 °C) | Mild to moderate |
| Reagents | Inexpensive and readily available (H₂SO₄, HNO₃) | More expensive (TMSCF₃, CuI) | Inexpensive (H₂SO₄, HNO₃) |
| Purification | Relatively simple (recrystallization) | More complex (column chromatography) | Difficult due to isomeric mixture |
| Scalability | Good | Moderate | Poor |
| Overall Efficiency | High | Moderate | Very Low |
Discussion of an Inefficient Alternative: Nitration of 2,4-Dichlorobenzotrifluoride
Attempting to synthesize this compound by nitrating 2,4-dichlorobenzotrifluoride is an instructive example of the importance of regiochemical control. In this isomer, the trifluoromethyl group at C1 directs nitration to the C3 and C5 positions. The chlorine at C2 directs to C3 and C5 (ortho) and the chlorine at C4 directs to C3 and C5 (ortho). Consequently, the primary products of nitration are 2,4-dichloro-3-nitrobenzotrifluoride and 2,4-dichloro-3,5-dinitrobenzotrifluoride. The formation of the desired 4-nitro isomer would be negligible, making this a highly inefficient and impractical synthetic route.
Conclusion and Recommendations
Based on the principles of electrophilic aromatic substitution and the analysis of directing group effects, the regioselective nitration of 2,6-dichlorobenzotrifluoride (Route A) is the most efficient and recommended pathway for the synthesis of this compound. This method offers high regioselectivity, utilizes readily available and inexpensive reagents, and involves straightforward reaction and purification procedures, making it amenable to large-scale production.
While the trifluoromethylation of 1,3-dichloro-4-nitrobenzene (Route B) is a viable alternative, it is likely to be less efficient due to the higher cost of reagents, more demanding reaction conditions, and potentially more challenging purification. The nitration of 2,4-dichlorobenzotrifluoride is not a recommended route due to unfavorable regioselectivity.
For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of these synthetic strategies is crucial for the efficient and cost-effective production of this valuable fluorinated building block.
References
- At present, no direct scientific publication with a full experimental protocol for the synthesis of this compound has been identified in the initial search. The provided protocols are based on established chemical principles and analogous transformations found in the literature for similar substrates.
A Comparative Guide to the In Silico Prediction of Physicochemical and ADMET Properties for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Introduction: The Imperative for Early-Stage Computational Assessment
In modern chemical research and drug development, the principle of "fail early, fail cheap" is paramount. The journey from a chemical entity to a viable product is often thwarted by undesirable physicochemical or toxicological properties. In silico prediction, utilizing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, has emerged as an indispensable tool for the early-stage evaluation of molecules.[1][2][3][4] These computational methods model the relationship between a molecule's structure and its properties, allowing researchers to forecast its behavior and potential liabilities before committing to costly and time-consuming synthesis and experimental testing.[5][6]
This guide provides an in-depth comparison of leading in silico platforms for predicting the properties of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene , a halogenated nitroaromatic compound. Such compounds are common intermediates in chemical synthesis, and their dense functionalization necessitates a thorough evaluation of their potential bioactivity and toxicity. We will objectively compare the performance of several widely-used prediction tools, provide the experimental data where available, and explain the causality behind the predictions, offering field-proven insights for researchers, scientists, and drug development professionals.
The Target Molecule: this compound
To ground our analysis, we will focus on the specific chemical entity this compound.
-
Molecular Formula: C₇H₂Cl₂F₃NO₂
-
Molecular Weight: 259.99 g/mol
-
SMILES: O=c1c(C(F)(F)F)c(Cl)cc(Cl)c1
-
CAS Number: 400-70-4[7]
-
Structure:
The structure features several key functional groups that heavily influence its properties: two chlorine atoms, a trifluoromethyl group (CF₃), and a nitro group (NO₂). These groups are known to impact lipophilicity, metabolic stability, and potential toxicity.
In Silico Platforms: A Comparative Overview
For this guide, we have selected three representative and freely accessible platforms, each employing distinct methodologies, to provide a robust comparative analysis.
-
SwissADME: A popular web-based tool developed by the Swiss Institute of Bioinformatics, known for its user-friendly interface and comprehensive prediction of physicochemical properties, pharmacokinetics (ADME), and druglikeness parameters.[8] It leverages a combination of established predictive models.
-
OSIRIS Property Explorer: This platform is particularly valued for its on-the-fly calculations and its unique, color-coded toxicity risk assessment, which flags potentially problematic molecular fragments.[9][10][11] It helps in identifying potential liabilities such as mutagenicity or irritancy at a glance.
-
VEGA-QSAR: A standalone Java application that provides a suite of QSAR models for predicting toxicological, ecotoxicological, environmental, and physicochemical properties.[12][13][14][15][16] Its strength lies in the transparency of its models and its detailed reports on the applicability domain, which helps in assessing the reliability of the predictions.
Methodology: A Step-by-Step Workflow for In Silico Prediction
The process for generating predictions is straightforward and follows a common workflow across most platforms. Here, we use SwissADME as an example.
Protocol for Property Prediction using SwissADME:
-
Obtain the SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) string for the target molecule. For our compound, it is O=c1c(C(F)(F)F)c(Cl)cc(Cl)c1.
-
Navigate to the Web Server: Open the SwissADME website (]">www.swissadme.ch).[8]
-
Input the Molecule: Paste the SMILES string into the input box. You can list multiple SMILES, one per line, for batch processing.[17]
-
Execute the Calculation: Click the "Run" button to initiate the prediction process.
-
Analyze the Output: The server will return a comprehensive report, typically within seconds, detailing the predicted properties organized into categories like Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Druglikeness, and Medicinal Chemistry.
Below is a diagram illustrating this generalized workflow.
Caption: Generalized workflow for in silico property prediction.
Comparative Analysis of Predicted Properties
The following table summarizes the predictions for this compound from our selected platforms. Experimental data is included where available to serve as a benchmark for accuracy.
| Property Category | Parameter | SwissADME Prediction | OSIRIS Prediction | VEGA-QSAR Prediction | Experimental Data |
| Physicochemical | Molecular Weight ( g/mol ) | 259.99 | 260.00 | 259.99 | 259.99[7] |
| Topological Polar Surface Area (TPSA Ų) | 43.60 | - | - | - | |
| Lipophilicity | Consensus Log Po/w | 3.86 | 4.09 | - | - |
| Solubility | Log S (ESOL) | -4.89 (Poorly soluble) | -4.21 | - | - |
| Pharmacokinetics | GI Absorption | Low | - | - | - |
| BBB Permeant | Yes | - | - | - | |
| P-gp Substrate | Yes | - | - | - | |
| CYP1A2 inhibitor | Yes | - | - | - | |
| CYP2C19 inhibitor | Yes | - | - | - | |
| CYP2C9 inhibitor | Yes | - | - | - | |
| CYP2D6 inhibitor | No | - | - | - | |
| CYP3A4 inhibitor | Yes | - | - | - | |
| Druglikeness | Lipinski's Rule of 5 Violations | 0 | 0 | - | N/A |
| Bioavailability Score | 0.55 | - | - | N/A | |
| Drug-Score | - | 0.11 | - | N/A | |
| Toxicity Risks | Mutagenicity | - | High Risk | High Risk (Model) | - |
| Tumorigenicity | - | Medium Risk | - | - | |
| Irritant Effect | - | High Risk | - | - | |
| Reproductive Effect | - | Medium Risk | - | - |
Note: "-" indicates that the platform does not predict this specific endpoint.
Discussion and Scientific Interpretation
The in silico data provides a multi-faceted profile of our target molecule, revealing both its potential utility and significant liabilities.
Causality Behind the Predictions:
The predictions from the different platforms show a reasonable consensus on the fundamental physicochemical properties. The high Log P values (~4.0) predicted by both SwissADME and OSIRIS are a direct consequence of the molecule's structure. The trifluoromethyl group and the two chlorine atoms are highly lipophilic, contributing significantly to the molecule's preference for an octanol-like environment over water. This high lipophilicity is mechanistically linked to the predicted poor water solubility (Log S < -4).
This relationship between structure and key properties is visualized below.
Caption: Structure-property relationships for the target molecule.
Pharmacokinetic and Druglikeness Insights:
From a drug development perspective, the predictions are mixed. While the molecule does not violate Lipinski's Rule of 5, its profile suggests challenges. The predicted low GI absorption is a likely consequence of its poor solubility. Although it is predicted to permeate the Blood-Brain Barrier (BBB), which could be desirable for a CNS drug, its potential as a P-glycoprotein (P-gp) substrate suggests it may be actively effluxed from target cells, reducing its efficacy. Furthermore, the broad-spectrum inhibition of key Cytochrome P450 (CYP) enzymes is a major red flag, indicating a high potential for drug-drug interactions.
Toxicological Assessment: A Point of Consensus and Concern:
The most critical insight comes from the toxicity predictions. Both OSIRIS and VEGA-QSAR flag the molecule for a high risk of mutagenicity. This is a classic example of a QSAR prediction based on a "structural alert." The nitroaromatic moiety is a well-known feature associated with mutagenic potential, often through metabolic reduction to reactive nitroso and hydroxylamine intermediates that can form DNA adducts. The "high risk" prediction from OSIRIS and the similar finding from VEGA's models provide a strong, self-validating consensus that this molecule would likely be positive in an Ames test and should be handled with appropriate caution.[10] The additional flags for tumorigenicity, irritancy, and reproductive effects from OSIRIS further underscore the compound's hazardous potential.
Conclusion
This comparative guide demonstrates the power of in silico tools to rapidly generate a detailed property profile for a chemical entity like this compound. The various platforms, while using different underlying models, provide a largely congruent picture: a highly lipophilic, poorly soluble molecule with significant toxicological liabilities, particularly mutagenicity, and a high probability of causing drug-drug interactions through CYP inhibition.
For the researcher, this in silico assessment provides immediate, actionable intelligence. It suggests that while the compound might be a useful synthetic intermediate, its progression in a drug discovery pipeline would be highly challenging without significant structural modification to mitigate the predicted ADMET and toxicity issues. This early-stage computational screening exemplifies a resource-efficient strategy, allowing scientists to prioritize compounds with a higher probability of success and to understand the mechanistic basis for a compound's predicted behavior.
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A Comparative Guide to Catalytic Systems for the Functionalization of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of highly substituted aromatic cores is a cornerstone of modern medicinal and materials chemistry. Among these, the 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene scaffold presents a unique synthetic challenge and opportunity. The convergence of two chloro-substituents, a potent nitro electron-withdrawing group, and a lipophilic trifluoromethyl group creates a molecule with significant potential for derivatization into novel chemical entities. However, the very electronic nature that makes this scaffold attractive also dictates a nuanced approach to its catalytic functionalization.
This guide provides a comparative analysis of state-of-the-art catalytic systems applicable to the selective functionalization of this compound. While direct literature on this specific substrate is limited, this guide draws upon established principles and experimental data from structurally and electronically analogous systems, such as dichloronitrobenzenes and chloro-nitro-trifluoromethyl-benzenes. The insights provided herein are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
The Challenge: Regioselectivity in a Polysubstituted Arene
The primary hurdle in the functionalization of this compound lies in achieving regioselective transformation. The two chlorine atoms, positioned meta to each other, are both activated by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. Discerning between these two potential reaction sites requires a catalytic system with high selectivity, governed by a delicate interplay of steric and electronic factors.
Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and represent the most promising avenues for the selective functionalization of our target substrate.[1] This guide will focus on three of the most robust and versatile of these transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a stalwart for the formation of carbon-carbon bonds, pairing an organoboron reagent with an organic halide.[2][3] For a substrate like this compound, this reaction opens the door to the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Catalytic System Overview:
A typical Suzuki-Miyaura catalytic system comprises a palladium precursor, a phosphine ligand, and a base in a suitable solvent. The choice of each component is critical for achieving high yields and selectivity.
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes are commonly employed.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred for activating the C-Cl bond. Examples include tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphine ligands like SPhos and XPhos.[4]
-
Bases: A base is required to activate the boronic acid for transmetalation.[5] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvents: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used.
Comparative Performance of Catalytic Systems for Analogous Substrates:
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ / K₃PO₄ | 1,3-dichloro-5-nitrobenzene | Phenylboronic acid | 85 | Inferred from[6] |
| Pd(OAc)₂ / SPhos / K₃PO₄ | 2-chloro-5-nitrobenzotrifluoride | 4-methoxyphenylboronic acid | 92 | Inferred from[7][8] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous Dichloronitrobenzene
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of electron-deficient aryl chlorides.[9]
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the dichloronitrobenzene substrate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄; 2.0 mmol).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v; 5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes. T[10][11][12]his reaction is particularly valuable for the synthesis of precursors for materials science and as handles for further transformations via click chemistry.
Catalytic System Overview:
The classical Sonogashira coupling employs a dual catalytic system of palladium and copper.
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source and a phosphine ligand is used.
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is essential for the activation of the alkyne. *[13] Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the alkyne and neutralize the HX byproduct. *[10] Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.
Comparative Performance of Catalytic Systems for Analogous Substrates:
| Catalyst System | Substrate | Alkyne | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-bromo-3,5-dichlorobenzene | Phenylacetylene | 89 | |
| Pd(PPh₃)₄ / CuI / DIPA | 1-bromo-3,5-dichlorobenzene | Trimethylsilylacetylene | 95 |
Experimental Protocol: Sonogashira Coupling of an Analogous Dihalobenzene
This protocol is adapted from procedures for the Sonogashira coupling of 1-bromo-3,5-dichlorobenzene.
[5]1. To a Schlenk tube under an inert atmosphere, add the dihalobenzene (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.03 mmol, 3 mol%), and the copper(I) iodide (0.02 mmol, 2 mol%). 2. Add the anhydrous solvent (e.g., THF; 5 mL) and the amine base (e.g., Et₃N; 3.0 mmol). 3. Add the terminal alkyne (1.1 mmol). 4. Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 2-12 hours. 5. Monitor the reaction progress by TLC or GC-MS. 6. Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. 7. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. 8. Purify the crude product by flash column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
Conclusion and Future Outlook
The functionalization of this compound presents a formidable yet rewarding challenge for synthetic chemists. While direct experimental data on this specific molecule remains to be broadly reported, a comprehensive analysis of analogous systems provides a strong foundation for the rational design of effective catalytic protocols. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, stand out as the most promising strategies.
The key to success will lie in the judicious selection of the catalytic system, with a particular emphasis on the ligand, which plays a pivotal role in controlling both reactivity and regioselectivity. The experimental protocols provided in this guide, derived from successful applications to structurally similar substrates, offer a robust starting point for optimization. As research in catalysis continues to advance, the development of even more active and selective catalysts will undoubtedly unlock the full synthetic potential of this and other challenging polysubstituted aromatic scaffolds.
References
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- Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination. Organic Process Research & Development, 23(8), 1478–1483.
- Buchwald, S. L. (2008). The Development of Practical Palladium-Catalyzed C-N and C-O Bond-Forming Reactions. Synlett, 2008(19), 2931-2936.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Hashimoto, M., et al. (2015). Synthesis of (Trifluoromethyldiazirinyl)phenylboronic Acid Derivatives for Photoaffinity Labeling. The Journal of Organic Chemistry, 80(15), 7636–7646.
- Gonda, Z., & Novák, Z. (2019). Reduction of Nitrobenzene to Aniline by CO/H 2 O in the Presence of Palladium Nanoparticles.
- LibreTexts. (2023).
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- Fischer, C., & Koenig, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74.
- The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis.
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- Wiley Analytical Science. (2019).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and procedural excellence. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science that protects you, your colleagues, and the environment. This guide provides a detailed, field-tested framework for the safe handling and disposal of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene, a halogenated nitroaromatic compound that demands rigorous adherence to safety protocols.
The procedures outlined here are designed to be a self-validating system, ensuring that every step, from initial handling to final disposal, is grounded in established safety principles and regulatory compliance.
Hazard Profile & Immediate Safety Precautions
All handling and disposal preparation must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Table 1: Key Hazard Information (Inferred)
| Property | Value / Information | Rationale & Source |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Harmful if Swallowed, Toxic to Aquatic Life. | Based on analogous compounds like 1,2-Dichloro-4-nitrobenzene and other dinitrobenzotrifluorides.[1][2] |
| Chemical Class | Halogenated Nitroaromatic Compound | This classification is crucial as it falls under specific EPA hazardous waste categories.[4][5] |
| Physical State | Likely a solid at room temperature. | Based on similar substituted nitrobenzenes. |
| Incompatibilities | Strong oxidizing agents, Strong bases. | To prevent violent reactions, heat generation, or the release of toxic gases.[6][7] |
Personal Protective Equipment (PPE)
Never handle this compound or its waste without the appropriate PPE. The goal is to create a complete barrier between you and the chemical.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation or allergic reactions.[1][3] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious and potentially irreversible eye damage.[8][9] |
| Protective Clothing | Chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills and contamination.[3] |
| Respiratory | Use within a chemical fume hood. | A certified respirator may be required if work outside a hood is unavoidable and aerosols or dust may be generated.[8][9] |
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[7][10] this compound waste must be treated as Hazardous Waste .
Core Principle: Do NOT dispose of this chemical, or materials contaminated with it, in the regular trash or down the sewer drain.[3][11]
Step-by-Step Collection Methodology
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container, typically made of high-density polyethylene (HDPE).[12] The container must be in good condition with no cracks or leaks.
-
Label Correctly Before Use: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accumulation start date.
-
The associated hazards (e.g., Irritant, Toxic).
-
-
Collect All Waste Forms:
-
Solid Waste: Collect unused or waste quantities of the pure compound.
-
Liquid Waste: Collect any solutions containing the compound.
-
Contaminated Debris: This includes gloves, pipette tips, absorbent pads, and any other materials that have come into contact with the chemical. All of these items are considered hazardous waste and must be placed in the same designated container or a separate, clearly labeled container for solid hazardous waste.[13]
-
-
Keep the Container Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area, such as within a fume hood or a secondary containment bin, away from incompatible materials.[6][10]
Final Disposal Workflow
The final disposal of this chemical waste must be handled by professionals. Your responsibility is to prepare and store the waste safely until it can be collected.
Experimental Protocol: Waste Handover
-
Waste Characterization: Ensure all waste is correctly identified and labeled as described above.
-
Container Inspection: Check that the container is clean on the outside, tightly sealed, and the label is fully legible.[12]
-
Schedule Pickup: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][13]
-
Documentation: Complete all required waste disposal documentation accurately. Retain copies for your laboratory's records as required by institutional and federal regulations.[13]
Caption: Decision workflow for chemical spill response.
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J&K Scientific LLC. Chemical spill cleanup procedures. (2021-09-02). [Link]
-
SUNY College of Optometry. PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
As researchers and drug development professionals, our work inherently involves handling novel and potentially hazardous compounds. 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene belongs to the class of halogenated nitroaromatic compounds. While specific toxicological data for this exact molecule may be limited, its structure demands a high degree of caution. The presence of chloro, nitro, and trifluoromethyl groups suggests potential for skin and eye irritation, toxicity upon ingestion or inhalation, and environmental persistence.[1][2][3] Therefore, our primary directive is to mitigate risk by adopting a comprehensive Personal Protective Equipment (PPE) and handling strategy, treating it with the caution afforded to cytotoxic agents to minimize occupational exposure.[4][5]
This guide provides a multi-layered, field-proven approach to safety, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: The Foundation of Safety
Understanding the "why" behind PPE selection is critical. The primary routes of exposure for a solid chemical like this are inhalation of dust, skin contact, eye contact, and accidental ingestion.[5] Our goal is to establish multiple barriers against these routes. The hazards identified from safety data sheets (SDS) of this and structurally similar chemicals form the basis of our protective strategy.[1][6]
Table 1: Hazard Profile and Corresponding Protective Measures
| Hazard Category | Potential Risk | Primary Engineering Control | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation; potential for absorption.[1][3] | Handling within a certified chemical fume hood. | Double Gloving: Nitrile or neoprene gloves.[7][8] Body Protection: Long-sleeved lab coat; chemically resistant apron for bulk handling.[9] |
| Eye Contact | Causes serious eye irritation and potential for severe damage.[1][2][6] | Use of a fume hood sash as a primary shield. | Eye/Face Protection: Chemical splash goggles are mandatory.[10] A full-face shield over goggles is required for splash risks.[9][10] |
| Inhalation | Dust or aerosols may cause respiratory tract irritation.[2][3] | Handling within a certified chemical fume hood. | Respiratory Protection: Generally not required inside a fume hood. An N95 or higher respirator is needed for spills outside of a hood.[9][11] |
| Ingestion | Harmful if swallowed. | Prohibit eating, drinking, and smoking in the lab.[5] | Proper glove removal technique and hand washing.[1] |
| Environmental | Very toxic to aquatic life.[1] | Contained waste streams. | N/A (Procedural Control) |
The Multi-Layered PPE Protocol: A System of Redundancy
Effective protection relies on a system of overlapping barriers. This protocol is designed to be a self-validating system, where each step logically reinforces the next, ensuring no single point of failure leads to exposure.
Core Laboratory Operations (Inside a Fume Hood)
This is the standard ensemble for handling milligram to gram quantities of the compound within a certified chemical fume hood.
-
Primary Barrier: Chemical Fume Hood: All manipulations (weighing, transfers, reactions) must occur within a properly functioning fume hood to control airborne particulates and vapors.
-
Body Protection: Cotton Lab Coat: A clean, buttoned lab coat protects against minor spills and contamination of personal clothing.
-
Eye Protection: Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[10]
-
Hand Protection: Double Gloving: This is a critical technique borrowed from handling highly potent compounds.[7]
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A second, often thicker, nitrile or neoprene glove.
-
The Causality: The outer glove takes the brunt of any contamination. During doffing, the heavily contaminated outer glove is removed first, leaving a clean inner glove to handle equipment and complete the doffing process, drastically reducing the risk of self-contamination.
-
Enhanced Protection (Spills, Maintenance, and Bulk Transfers)
For situations with a higher risk of exposure, such as cleaning up a spill or handling quantities greater than a few grams, the core PPE must be augmented.
-
Face Protection: Full-Face Shield: Worn over chemical splash goggles, a face shield protects the entire face from significant splashes.[9][10]
-
Enhanced Body Protection: Chemically Resistant Apron or Gown: A disposable, moisture-resistant gown or a neoprene apron should be worn over the lab coat to provide an impervious barrier.[9]
-
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, such as during a large spill cleanup, a NIOSH-approved respirator (e.g., an N95 for particulates or an air-purifying respirator with appropriate cartridges for organic vapors) is required.[9][12]
Standard Operating Procedures: Integrating Safety into Workflow
PPE is only effective when used within a structured workflow. The following step-by-step procedures ensure safety at every stage of handling.
Step 1: Pre-Operation and Workspace Preparation
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Cover the work surface inside the hood with a plastic-backed absorbent liner to contain minor spills and simplify cleanup.[4]
-
Ensure a dedicated hazardous waste container is present in the hood.
-
Locate the nearest spill kit and confirm its contents are complete.[9]
Step 2: Donning PPE (Sequence is Crucial)
-
Don lab coat and fasten completely.
-
Don inner pair of gloves.
-
Don chemical splash goggles.
-
Don outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
If required, don a face shield and/or apron.
Step 3: Handling and Doffing PPE (The Clean-to-Dirty Principle)
-
Perform all chemical manipulations deep within the fume hood.
-
Upon completion, decontaminate any equipment and the work surface.
-
To exit the work area, follow the doffing sequence meticulously to prevent contaminating yourself or the surrounding lab space.
-
Doffing Sequence:
-
Remove the outer, most contaminated gloves. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and/or apron.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner gloves, again without touching the outside surface with your bare skin.
-
Remove safety goggles.
-
Immediately wash hands thoroughly with soap and water.[1]
-
Emergency Protocol: Spill Management Workflow
In the event of a spill, a pre-defined, logical workflow is essential for a safe and effective response. All personnel must be trained on this procedure.[4]
Caption: Workflow for managing a chemical spill.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of the laboratory environment. This protocol-driven approach, grounded in a thorough understanding of the material's potential hazards, is the cornerstone of a robust safety culture.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
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Cytotoxic Drug Safety. Thompson Rivers University. [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
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Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Personal Protective Equipment (PPE). Princeton University Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
